molecular formula C22H16N4O3 B1662366 VU-29 CAS No. 890764-36-0

VU-29

カタログ番号: B1662366
CAS番号: 890764-36-0
分子量: 384.4 g/mol
InChIキー: KIALCSMRIHRFPL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

an mGluR5 positive allosteric modulator;  structure in first source

特性

IUPAC Name

N-(2,5-diphenylpyrazol-3-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c27-22(17-11-13-19(14-12-17)26(28)29)23-21-15-20(16-7-3-1-4-8-16)24-25(21)18-9-5-2-6-10-18/h1-15H,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIALCSMRIHRFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469437
Record name DPAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890764-36-0
Record name DPAP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanisms of VU-29 and VU319

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "VU-29" is associated with a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). However, due to the related nomenclature developed at Vanderbilt University, there can be confusion with other compounds such as VU319, a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This guide will provide a comprehensive overview of both compounds to ensure clarity for the research community.

Part 1: this compound, a Positive Allosteric Modulator of the mGlu5 Receptor

Introduction

This compound is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate. This modulation of the glutamatergic system has significant implications for synaptic plasticity and is a key area of research for neurological and psychiatric disorders.

Core Mechanism of Action

This compound binds to an allosteric site on the mGlu5 receptor, which is topographically distinct from the orthosteric glutamate-binding site. Specifically, it has been shown to interact with the same allosteric site as the well-characterized mGlu5 negative allosteric modulator (NAM), MPEP. By binding to this site, this compound induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. This potentiation of glutamate signaling leads to an amplification of the downstream intracellular signaling cascades initiated by mGlu5 receptor activation.

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

A notable aspect of this compound's mechanism is its "biased" modulation. While it potentiates Gαq-dependent signaling, it does not appear to enhance the mGlu5 receptor's modulation of N-methyl-D-aspartate receptor (NMDAR) currents.[1][2][3] Instead, the enhancement of long-term potentiation (LTP) by this compound is mediated by a disinhibition mechanism.[1][2][4] this compound potentiation of mGlu5 in CA1 pyramidal cells stimulates the production and release of endocannabinoids.[4] These endocannabinoids then act on presynaptic CB1 receptors on neighboring interneurons, leading to a reduction in GABA release and subsequent disinhibition of the pyramidal cells.[1][2][4]

Quantitative Data
ParameterSpeciesValueAssay TypeReference
EC50 Rat9 nMCalcium Mobilization[1]
Selectivity
mGlu1 EC50557 nM
mGlu2 EC501.51 µM
Effect on LTP RatSignificant PotentiationElectrophysiology (fEPSP)[5]

Signaling Pathway Diagram

VU29_mGlu5_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular mGlu5 mGlu5 Receptor Gq Gq/11 mGlu5->Gq activation PLC PLC Gq->PLC activation PIP2 PIP2 PLC->PIP2 hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate Glutamate->mGlu5 binds VU29 This compound VU29->mGlu5 potentiates ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activation Ca2 Ca²⁺ ER->Ca2 release Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

This compound potentiation of mGlu5 receptor signaling cascade.
Experimental Protocols

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are plated in black-walled, clear-bottomed 96-well or 384-well plates coated with poly-D-lysine.[6][7] The cells are grown overnight.[7]

  • Dye Loading: The growth medium is replaced with a buffer solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[6][7] The cells are incubated to allow the dye to enter the cells and be cleaved into its active form.

  • Compound Addition: A fluorescent imaging plate reader (e.g., FlexStation) is used to measure baseline fluorescence. This compound (at various concentrations) is added to the wells, followed by a sub-maximal concentration (EC20) of glutamate.

  • Data Acquisition: Fluorescence is continuously monitored to detect the increase in intracellular calcium.

  • Analysis: The peak fluorescence intensity is measured, and dose-response curves are generated to determine the EC50 of this compound for potentiation of the glutamate response.

This protocol assesses the effect of this compound on synaptic plasticity in hippocampal slices.[5]

Methodology:

  • Slice Preparation: Hippocampal slices are prepared from rats.

  • Recording Setup: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]

  • Baseline Recording: A stable baseline of fEPSP responses is established by stimulating at a low frequency (e.g., 0.05 Hz).[8]

  • Drug Application: this compound (e.g., 500 nM) is added to the aCSF and perfused for a set period (e.g., 20-30 minutes) before LTP induction.[5]

  • LTP Induction: A high-frequency stimulation protocol, such as theta-burst stimulation (TBS), is applied to induce LTP.[8][9] A threshold TBS protocol that produces a small, non-saturating LTP is often used to observe the potentiating effects of the compound.[5]

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the magnitude and stability of LTP.

  • Analysis: The slope of the fEPSP is measured and compared between control (vehicle) and this compound-treated slices to determine the effect on LTP.

Experimental Workflow Diagram

LTP_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis SlicePrep Prepare Hippocampal Slices Incubation Incubate in aCSF SlicePrep->Incubation Baseline Record Baseline fEPSPs (0.05 Hz stimulation) Incubation->Baseline DrugApp Apply this compound or Vehicle Baseline->DrugApp LTP_Induction Induce LTP with Theta-Burst Stimulation (TBS) DrugApp->LTP_Induction PostLTP Record Post-Induction fEPSPs LTP_Induction->PostLTP MeasureSlope Measure fEPSP Slope PostLTP->MeasureSlope Compare Compare LTP Magnitude (this compound vs. Vehicle) MeasureSlope->Compare

Workflow for assessing the effect of this compound on LTP.

Part 2: VU319, a Positive Allosteric Modulator of the M1 Muscarinic Receptor

Introduction

VU319 (also known as VU0467319) is a selective, orally bioavailable, and central nervous system (CNS) penetrant positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR).[10][11][12] It has been developed as a potential therapeutic for cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[13] VU319 enhances the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M1 receptor, with minimal direct agonist activity.[10][12]

Core Mechanism of Action

VU319 binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where acetylcholine binds.[10] This binding event induces a conformational change that increases the receptor's sensitivity to acetylcholine, thereby potentiating its signaling.[13] The M1 receptor is a Gq/11-coupled GPCR, and its activation leads to the same canonical signaling pathway as the mGlu5 receptor: activation of PLC, generation of IP3 and DAG, and subsequent increases in intracellular Ca2+ and activation of PKC.[10]

In the context of Alzheimer's disease, a key proposed mechanism of M1 mAChR activation is the promotion of non-amyloidogenic processing of the amyloid precursor protein (APP). Activation of the M1 receptor can enhance the activity of α-secretase, which cleaves APP within the amyloid-β (Aβ) domain, thus precluding the formation of pathogenic Aβ peptides. This shifts APP processing away from the amyloidogenic pathway, which involves cleavage by β- and γ-secretases.

VU319 is highly selective for the M1 receptor subtype over M2-M5, which is crucial for avoiding the adverse cholinergic side effects associated with non-selective muscarinic agonists.[11] It has demonstrated efficacy in preclinical models of cognition and has undergone Phase I clinical trials.[14][15]

Quantitative Data
ParameterSpeciesValueAssay TypeReference
EC50 Human492 nMCalcium Mobilization[10][11][12][16]
Rat398 nMCalcium Mobilization[10][17]
Mouse728 nMCalcium Mobilization[10][17]
Cynomolgus Monkey374 nMCalcium Mobilization[10][17]
Agonist Activity (EC50) Human> 30 µMCalcium Mobilization[10][12]
Selectivity (EC50 vs M2-M5) Human & Rat> 30 µMCalcium Mobilization[11]
CNS Penetration (Kp,uu) Mouse1.3[10][14]
Rat0.91[10][14]

Signaling Pathway Diagram

VU319_M1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M1R M1 Receptor Gq Gq/11 M1R->Gq activation alpha_secretase α-secretase M1R->alpha_secretase activation PLC PLC Gq->PLC Ca_PKC Ca²⁺ / PKC Signaling PLC->Ca_PKC APP APP sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha alpha_secretase->APP cleaves ACh Acetylcholine ACh->M1R binds VU319 VU319 VU319->M1R potentiates Cognitive_Effects Pro-cognitive Effects Ca_PKC->Cognitive_Effects Preclinical_Cognition_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Testing cluster_analysis Data Analysis Acclimate Acclimate Animals to Testing Apparatus Training Train Animals on Cognitive Task (e.g., NOR) Acclimate->Training Dosing Administer VU319 or Vehicle Training->Dosing InduceDeficit Induce Cognitive Deficit (e.g., with Scopolamine) Dosing->InduceDeficit Testing Test Cognitive Performance InduceDeficit->Testing MeasurePerformance Quantify Performance Metric (e.g., Discrimination Index) Testing->MeasurePerformance CompareGroups Compare Treatment Groups MeasurePerformance->CompareGroups

References

The Pharmacology of VU-29: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a member of the pyrazolyl-benzamide chemical series, it is structurally analogous to the well-characterized mGlu5 PAM, CDPPB. This compound enhances the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself. This modulation of the glutamatergic system has positioned this compound and similar compounds as potential therapeutic agents for a variety of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological properties, and detailed experimental methodologies.

Introduction

The metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a key player in modulating excitatory synaptic transmission and plasticity throughout the central nervous system. Its involvement in various neuropathological conditions has made it an attractive target for drug discovery. Positive allosteric modulators (PAMs) of mGlu5 offer a promising therapeutic strategy by potentiating the receptor's function in a more physiologically relevant manner compared to orthosteric agonists. This compound has emerged as a valuable research tool for elucidating the therapeutic potential of mGlu5 modulation.

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGlu5 receptor. It binds to a topographically distinct site from the orthosteric glutamate-binding pocket, specifically the MPEP (2-Methyl-6-(phenylethynyl)pyridine) allosteric site.[1][2] This binding induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[3] Consequently, this compound enhances the intracellular signaling cascades initiated by glutamate binding.

Signaling Pathway of mGlu5 Receptor and Modulation by this compound

The canonical signaling pathway for the mGlu5 receptor involves its coupling to Gq/11 proteins. Upon activation by glutamate, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound potentiates this cascade by sensitizing the receptor to glutamate.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site VU29 This compound (PAM) VU29->mGlu5 Binds to allosteric site Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: mGlu5 receptor signaling pathway modulated by this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its analog, CDPPB.

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesValueReference(s)
EC50 (mGlu5) Rat9 nM[2][4]
Ki (mGlu5, MPEP site) Rat244 nM[2][4]
Selectivity (EC50)
mGlu1Rat557 nM[2]
mGlu2Rat1.51 µM[2]
Table 2: In Vivo Pharmacology of CDPPB (this compound Analog)

Due to the unfavorable pharmacokinetic profile of this compound for in vivo studies, data for its close analog, CDPPB, is presented as a reference.[5]

ParameterSpeciesDoseRouteCmaxTmaxBrain/Plasma RatioReference(s)
CDPPB Rat30 mg/kgi.p.~10 µM (plasma)~1 hr~0.5[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the potency and efficacy of mGlu5 receptor modulators.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed HEK293 cells expressing rat mGlu5 in 96-well plates incubate_cells Incubate overnight seed_cells->incubate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_cells->load_dye add_compound Add this compound (or vehicle) load_dye->add_compound add_agonist Add glutamate (or other agonist) add_compound->add_agonist measure_fluorescence Measure fluorescence changes using a plate reader (e.g., FLIPR) add_agonist->measure_fluorescence normalize_data Normalize fluorescence data measure_fluorescence->normalize_data generate_curves Generate concentration-response curves normalize_data->generate_curves calculate_ec50 Calculate EC50 values generate_curves->calculate_ec50

Caption: Workflow for the intracellular calcium mobilization assay.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing the rat mGlu5 receptor are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells/well and incubated overnight.[7]

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[7]

  • Compound Addition: The dye solution is replaced with assay buffer. A baseline fluorescence reading is taken. This compound or vehicle is then added to the wells.

  • Agonist Addition and Measurement: After a short incubation with this compound, a sub-maximal concentration of glutamate is added to the wells. Fluorescence is measured kinetically using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The change in fluorescence is calculated and normalized to the maximal response. Concentration-response curves are generated using non-linear regression to determine the EC50 value of this compound.

Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.

Experimental Workflow:

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis dissect_hippocampus Dissect rat hippocampus slice_hippocampus Prepare 400 µm thick hippocampal slices dissect_hippocampus->slice_hippocampus recover_slices Allow slices to recover in oxygenated aCSF slice_hippocampus->recover_slices place_slice Transfer slice to recording chamber recover_slices->place_slice position_electrodes Position stimulating and recording electrodes in the Schaffer collateral pathway and CA1 stratum radiatum place_slice->position_electrodes establish_baseline Record baseline fEPSPs for 20-30 min position_electrodes->establish_baseline apply_compound Apply this compound or vehicle establish_baseline->apply_compound induce_ltp Induce LTP using Theta Burst Stimulation (TBS) apply_compound->induce_ltp record_post_ltp Record fEPSPs for at least 60 min post-TBS induce_ltp->record_post_ltp measure_fepsp Measure the slope of fEPSPs record_post_ltp->measure_fepsp normalize_data Normalize fEPSP slope to baseline measure_fepsp->normalize_data compare_groups Compare the degree of potentiation between this compound and vehicle groups normalize_data->compare_groups

Caption: Workflow for Long-Term Potentiation (LTP) experiments.

Detailed Protocol:

  • Slice Preparation: Transverse hippocampal slices (400 µm) are prepared from adult male Sprague-Dawley rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover for at least 1 hour in oxygenated aCSF at room temperature.[1]

  • Recording: A single slice is transferred to a submerged recording chamber perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral-commissural pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Baseline synaptic responses are recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: this compound or vehicle is bath-applied for a defined period before LTP induction.

  • LTP Induction: LTP is induced using a theta-burst stimulation (TBS) protocol (e.g., 10 trains of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[1][8]

  • Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following TBS to assess the magnitude and stability of LTP.

  • Data Analysis: The initial slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline. The degree of potentiation is compared between the this compound and vehicle-treated groups.

Novel Object Recognition (NOR) Test in Rats

This behavioral test assesses recognition memory and is used to evaluate the cognitive-enhancing effects of compounds like this compound.

Experimental Workflow:

NOR_Workflow cluster_habituation Habituation Phase cluster_training Training (Familiarization) Phase cluster_testing Testing Phase cluster_analysis Data Analysis habituate_arena Allow rat to explore an empty open-field arena administer_drug Administer this compound or vehicle habituate_arena->administer_drug expose_objects Place rat in the arena with two identical objects administer_drug->expose_objects record_exploration Record time spent exploring each object expose_objects->record_exploration delay Inter-trial delay (e.g., 1-24 hours) record_exploration->delay replace_object Replace one familiar object with a novel object delay->replace_object reintroduce_rat Place rat back in the arena replace_object->reintroduce_rat record_exploration_test Record time spent exploring the familiar and novel objects reintroduce_rat->record_exploration_test calculate_di Calculate Discrimination Index (DI) record_exploration_test->calculate_di compare_groups Compare DI between This compound and vehicle groups calculate_di->compare_groups

Caption: Workflow for the Novel Object Recognition (NOR) test.

Detailed Protocol:

  • Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) in the absence of any objects for one or more days.[9][10]

  • Training (Familiarization): On the training day, the rat is administered this compound or vehicle via intraperitoneal (i.p.) injection. After a pre-determined time, the rat is placed in the arena containing two identical objects and allowed to explore them for a fixed duration (e.g., 5 minutes). The time spent exploring each object is recorded.[9]

  • Testing: After a retention interval (e.g., 1 to 24 hours), the rat is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and the novel object is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The DIs are compared between the this compound and vehicle-treated groups.

Conclusion

This compound is a potent and selective mGlu5 positive allosteric modulator that has proven to be an invaluable tool for probing the function of the mGlu5 receptor. Its ability to enhance mGlu5-mediated signaling and synaptic plasticity underscores the therapeutic potential of this mechanism for treating CNS disorders. While its pharmacokinetic properties may limit its direct clinical development, the pharmacological data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of mGlu5 modulators. Further research into the nuanced signaling pathways modulated by this compound and the development of in vivo-viable analogs will be crucial for translating the promise of mGlu5 PAMs into effective therapies.

References

VU-29 as a selective mGlu5 positive allosteric modulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the central nervous system implicated in a variety of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanism of action and analytical assessment.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been linked to conditions such as schizophrenia, fragile X syndrome, and anxiety disorders. Positive allosteric modulators of mGlu5 offer a therapeutic strategy to enhance the receptor's response to the endogenous ligand, glutamate, providing a more nuanced modulation compared to direct agonists. This compound has emerged as a valuable research tool for dissecting the physiological roles of mGlu5 due to its high potency and selectivity. This guide summarizes the current knowledge on this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental assessment.

Chemical and Physicochemical Properties

This compound, with the chemical name N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, is a small molecule that has been instrumental in the study of mGlu5 receptor function.[1]

PropertyValueReference
Chemical Name N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide[1]
Molecular Formula C22H16N4O3
Molecular Weight 384.39 g/mol [2]
CAS Number 890764-36-0[3]
Purity ≥99% (HPLC)[1]
Solubility DMSO: 77 mg/mL (200.31 mM)[2]

Pharmacology

This compound is a potent and selective positive allosteric modulator of the rat mGlu5 receptor.[2] It binds to the same allosteric site as the prototypical mGlu5 negative allosteric modulator (NAM), MPEP.[1]

In Vitro Pharmacology

The following table summarizes the key in vitro pharmacological parameters of this compound.

ParameterSpeciesAssayValueReference
EC50 RatCalcium Mobilization9 nM[2][4]
Ki Rat[3H]MPEP Binding244 nM[2]
EC50 RatmGlu1 Calcium Mobilization557 nM[1][3]
EC50 RatmGlu2 Calcium Mobilization1.51 µM[1][3]
Mechanism of Action and Signaling Pathway

This compound enhances the function of mGlu5 by binding to an allosteric site, thereby increasing the receptor's response to glutamate. The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium.

Interestingly, this compound exhibits stimulus bias. It does not potentiate mGlu5 coupling to NMDAR currents, a pathway implicated in the effects of some other mGlu5 PAMs.[4] Instead, this compound's enhancement of hippocampal long-term potentiation (LTP) is mediated by a distinct mechanism involving the production of endocannabinoids.[4] This leads to the suppression of GABA release from inhibitory interneurons, resulting in a disinhibition of pyramidal cells and facilitation of LTP.[4]

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_presynaptic Presynaptic GABAergic Terminal Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU29 This compound (PAM) VU29->mGlu5 Potentiates Gq Gq/11 mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R eCB_synthesis Endocannabinoid Synthesis DAG->eCB_synthesis Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->eCB_synthesis Stimulates eCB Endocannabinoids (e.g., 2-AG) eCB_synthesis->eCB Produces eCB->Presynaptic Terminal Retrograde Signal CB1R CB1 Receptor eCB->CB1R Binds GABA_release GABA Release CB1R->GABA_release Inhibits

Caption: this compound modulated mGlu5 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay ([3H]MPEP Competition)

This assay determines the affinity of this compound for the MPEP binding site on the mGlu5 receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (HEK293 cells expressing mGlu5) incubation 2. Incubation - Membranes - [3H]MPEP (radioligand) - Varying concentrations of this compound prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration scintillation 4. Scintillation Counting (Quantify bound radioactivity) filtration->scintillation analysis 5. Data Analysis (Determine IC50 and Ki values) scintillation->analysis

Caption: Workflow for radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the rat mGlu5 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Assay buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

      • A fixed concentration of [3H]MPEP (e.g., 2 nM).

      • Serial dilutions of this compound (e.g., from 10 pM to 100 µM).

      • Membrane preparation (typically 20-50 µg of protein).

    • For non-specific binding control wells, add a high concentration of unlabeled MPEP (e.g., 10 µM) instead of this compound.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]MPEP and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to potentiate glutamate-induced intracellular calcium release in cells expressing mGlu5.

Calcium_Mobilization_Workflow cell_prep 1. Cell Plating (HEK293 cells expressing mGlu5 in 96-well plates) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fluo-4 AM) cell_prep->dye_loading compound_add 3. Compound Addition - Add varying concentrations of this compound - Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) dye_loading->compound_add read_plate 4. Fluorescence Measurement (Use a FLIPR or similar instrument to measure changes in fluorescence) compound_add->read_plate data_analysis 5. Data Analysis (Determine EC50 of this compound) read_plate->data_analysis

Caption: Workflow for calcium mobilization assay.

Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing the rat mGlu5 receptor.

    • Plate the cells in black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 1 hour at 37°C.

  • Assay Procedure:

    • Prepare a plate with serial dilutions of this compound.

    • Prepare a solution of glutamate at a concentration that elicits a sub-maximal response (e.g., EC20).

    • Using a fluorescent plate reader (e.g., FLIPR), measure the baseline fluorescence.

    • Add the this compound solutions to the cell plate and incubate for a short period.

    • Add the glutamate solution to all wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

    • Normalize the data to the response of a maximal glutamate concentration.

    • Plot the potentiation of the glutamate response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound.

Hippocampal Slice Electrophysiology (Long-Term Potentiation)

This assay assesses the effect of this compound on synaptic plasticity in a more physiologically relevant ex vivo preparation.

LTP_Workflow slice_prep 1. Hippocampal Slice Preparation (Transverse slices from rat brain) recording_setup 2. Recording Setup - Place slice in recording chamber - Position stimulating and recording electrodes in CA1 region slice_prep->recording_setup baseline 3. Baseline Recording (Record stable baseline fEPSPs) recording_setup->baseline drug_app 4. This compound Application (Bath apply this compound) baseline->drug_app ltp_induction 5. LTP Induction (Apply high-frequency stimulation, e.g., theta-burst) drug_app->ltp_induction post_ltp 6. Post-Induction Recording (Record fEPSPs for at least 60 minutes) ltp_induction->post_ltp analysis 7. Data Analysis (Measure the potentiation of the fEPSP slope) post_ltp->analysis

Caption: Workflow for LTP measurement.

Methodology:

  • Slice Preparation:

    • Rapidly dissect the hippocampus from a rat brain in ice-cold artificial cerebrospinal fluid (aCSF).

    • Cut transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Experimental Protocol:

    • Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

    • Bath-apply this compound at the desired concentration (e.g., 10 µM) and continue to record baseline activity.

    • Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

    • Continue to record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of the potentiation.

  • Data Analysis:

    • Measure the initial slope of the fEPSPs.

    • Normalize the fEPSP slopes to the pre-LTP baseline.

    • Compare the degree of potentiation in the presence of this compound to control slices that received only the LTP induction protocol.

Conclusion

This compound is a well-characterized, potent, and selective mGlu5 positive allosteric modulator that has proven to be an invaluable tool for neuroscience research. Its unique stimulus-biased signaling provides a means to investigate the specific roles of different mGlu5-mediated pathways in synaptic plasticity and neuronal function. The detailed protocols and data presented in this guide are intended to support researchers in the design and execution of experiments to further elucidate the therapeutic potential of modulating mGlu5 signaling.

References

VU-29: A Positive Allosteric Modulator of mGluR5 and its Impact on Synaptic Plasticity and Memory

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU-29, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It details the compound's effects on synaptic plasticity, specifically long-term potentiation (LTP), and its implications for memory formation. This document synthesizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing the compound's activity, and provides visual representations of its mechanism of action and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive disorders.

Introduction to this compound and mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in the regulation of synaptic plasticity, a fundamental mechanism for learning and memory.[1] Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders characterized by cognitive deficits. Positive allosteric modulators (PAMs) of mGluR5, such as this compound, represent a promising therapeutic avenue. These molecules do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate. This modulation can potentiate downstream signaling cascades, thereby influencing synaptic strength and, consequently, cognitive functions. This compound has been shown to facilitate both LTP and long-term depression (LTD), suggesting it helps maintain the dynamic range of synaptic plasticity necessary for healthy cognitive function.[2]

Effects of this compound on Synaptic Plasticity

The primary mechanism by which this compound is understood to influence learning and memory is through its potentiation of synaptic plasticity, most notably long-term potentiation (LTP) in the hippocampus. LTP is a persistent strengthening of synapses that is widely considered a cellular correlate of learning and memory.

Quantitative Data on this compound's Effect on Long-Term Potentiation

The following table summarizes the key quantitative findings from electrophysiological studies on this compound's impact on LTP in the CA1 region of the hippocampus.

ParameterConditionConcentration of this compoundObservationSource
Baseline fEPSP Slope No stimulation500 nMNo significant change from baseline (99.6 ± 6%)[3]
LTP Induction (Threshold Theta-Burst Stimulation) Threshold TBS500 nMSignificant potentiation of fEPSP slope compared to control (p<0.05)[3][4]
LTP Induction (Suprathreshold Theta-Burst Stimulation) Suprathreshold TBS500 nMNo significant difference in potentiation compared to control[4]
LTP Induction (Saturated) 4 trains of 10 Hz TBS500 nMNo alteration of saturated LTP[4]
LTP Enhancement and CB1R Threshold TBS with AM251 (CB1R antagonist)0.1 µMEnhancement of LTP by this compound is blocked by AM251[5]
NMDA Receptor Currents Co-application with DHPG0.5 µMDoes not potentiate mGluR5 modulation of NMDA receptor currents[5][6]

Signaling Pathway of this compound in Facilitating LTP

This compound enhances LTP through a signaling cascade that involves endocannabinoids. Rather than directly potentiating NMDA receptor currents, this compound's modulation of mGluR5 on CA1 pyramidal cells leads to the release of endocannabinoids. These endocannabinoids then act as retrograde messengers, binding to CB1 receptors on presynaptic inhibitory interneurons, which suppresses GABA release. This "disinhibition" of the pyramidal cells facilitates the induction of LTP at the Schaffer collateral-CA1 synapse.[5][6][7]

VU29_Signaling_Pathway cluster_presynaptic Presynaptic GABAergic Interneuron cluster_postsynaptic Postsynaptic Pyramidal Neuron GABA_release GABA Release mGluR5 mGluR5 GABA_release->mGluR5 Reduces Inhibition CB1R CB1 Receptor CB1R->GABA_release Inhibits GABA_vesicle GABA Vesicle Glutamate Glutamate Glutamate->mGluR5 Binds NMDAR NMDA Receptor Glutamate->NMDAR AMPAR AMPA Receptor Glutamate->AMPAR Gq Gαq mGluR5->Gq Activates VU29 This compound VU29->mGluR5 Potentiates PLC PLC Gq->PLC Activates eCB Endocannabinoid (eCB) Synthesis & Release PLC->eCB Stimulates eCB->CB1R Binds (Retrograde) LTP LTP Induction NMDAR->LTP AMPAR->LTP

This compound mGluR5-eCB Signaling Pathway for LTP Enhancement.

Effects of this compound on Memory Formation

This compound has demonstrated efficacy in preclinical models of memory impairment, particularly in the Novel Object Recognition (NOR) task. This task assesses an animal's ability to recognize a novel object in a familiar context, a process that relies on recognition memory.

Quantitative Data on this compound's Effect on Memory

The following table summarizes the findings from behavioral studies investigating this compound's impact on memory.

Behavioral TaskAnimal ModelThis compound DoseObservationSource
Novel Object Recognition (NOR) Rats with ethanol withdrawal-induced memory impairment30 mg/kg, i.p.Reversed memory deficits, indicated by an increased discrimination index.[8]
Novel Object Recognition (NOR) Rats with maternal separation-induced memory deficitsNot specified in abstractReversed recognition memory deficits.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from multiple sources to provide a comprehensive workflow.

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the induction and recording of LTP in acute hippocampal slices to assess the effect of this compound.

1. Slice Preparation:

  • Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse).

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to an interface or submerged recording chamber and allow them to recover for at least 1 hour in aCSF at room temperature.

2. Electrophysiological Recording:

  • Place a slice in the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.

  • Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[9]

  • Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs at an intensity that produces 30-40% of the maximal response.

  • Record a stable baseline for at least 20 minutes.

3. This compound Application and LTP Induction:

  • Apply this compound (e.g., 500 nM) to the perfusion bath and continue recording for another 20-30 minutes to assess its effect on baseline transmission.

  • Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 4 pulses at 100 Hz, repeated at 5 Hz, with the entire train repeated 4 times with a 10-second interval).[4]

  • Alternatively, use a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).[10]

4. Data Analysis:

  • Continue recording fEPSPs for at least 60 minutes post-induction.

  • Measure the initial slope of the fEPSP.

  • Normalize the fEPSP slope to the average baseline value.

  • Compare the degree of potentiation between control (aCSF only) and this compound treated slices.

LTP_Workflow cluster_prep Preparation cluster_recording Recording & Stimulation cluster_analysis Data Analysis Brain_Extraction Brain Extraction Slicing Hippocampal Slicing (300-400µm) Brain_Extraction->Slicing Recovery Slice Recovery in aCSF (>1 hr) Slicing->Recovery Placement Place Slice in Chamber Recovery->Placement Electrodes Position Electrodes (Stimulating & Recording) Placement->Electrodes Baseline Record Stable Baseline (20 min) Electrodes->Baseline Drug_App Bath Apply this compound (20-30 min) Baseline->Drug_App LTP_Induction Induce LTP (e.g., Theta-Burst Stimulation) Drug_App->LTP_Induction Post_Record Record Post-Induction (60 min) LTP_Induction->Post_Record Measure Measure fEPSP Slope Post_Record->Measure Normalize Normalize to Baseline Measure->Normalize Compare Compare Potentiation vs. Control Normalize->Compare NOR_Workflow Habituation Day 1: Habituation to Empty Arena Training Day 2: Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval (1-24h) Training->Retention Injection Administer this compound or Vehicle Retention->Injection Test Test Phase (One Familiar, One Novel Object) Injection->Test Analysis Data Analysis (Calculate Discrimination Index) Test->Analysis

References

Preclinical Profile of VU0467319 (VU319): An M1 Positive Allosteric Modulator for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The M1 muscarinic acetylcholine receptor is a promising therapeutic target for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a refined approach to enhance cholinergic transmission without the adverse effects linked to direct agonists. This document provides a comprehensive overview of the preclinical data for VU0467319 (VU319), a clinical candidate that has demonstrated a favorable profile with robust efficacy in cognition models and a lack of cholinergic side effects.[1][2] This guide consolidates quantitative data, experimental methodologies, and visual representations of key pathways and workflows to serve as a technical resource for the scientific community.

Introduction to M1 PAMs and VU0467319

The development of M1 positive allosteric modulators (PAMs) represents a significant advancement in the pursuit of cognitive enhancement for diseases like Alzheimer's and schizophrenia.[1] Unlike direct agonists, PAMs potentiate the effect of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer therapeutic strategy. A key challenge in this area has been to identify compounds that enhance cognitive function without inducing the adverse cholinergic effects associated with excessive M1 receptor activation, such as seizures.[3][4]

VU0467319 (VU319) emerged as a promising clinical candidate from a discovery program at Vanderbilt University. It is characterized as a moderately potent M1 PAM with minimal intrinsic agonist activity.[1][2] This profile is thought to be crucial for its observed efficacy in preclinical models of cognition, coupled with a notable absence of cholinergic adverse effects in multiple species.[1]

Quantitative Pharmacological and Pharmacokinetic Data

The preclinical development of VU0467319 involved extensive characterization of its in vitro potency and in vivo pharmacokinetic properties. This data is summarized in the tables below.

Table 1: In Vitro Potency and Efficacy of VU0467319
ParameterValueSpecies/Cell LineNotes
M1 PAM EC50492 ± 2.9 nMHumanIn the presence of an EC20 concentration of Acetylcholine.[2]
M1 PAM Emax71.3 ± 9.9%HumanAs a percentage of the maximal response to Acetylcholine.[2]
M1 Agonist EC50> 30 µMHumanDemonstrates minimal direct agonist activity.[1][2]
M1 PAM EC50398 nMRat
M1 PAM Emax81%RatAs a percentage of the maximal response to Acetylcholine.[2]
Table 2: In Vivo Pharmacokinetics of VU0467319
ParameterValueSpeciesNotes
Kp0.77MouseBrain to plasma partition coefficient.[2]
Kp,uu1.3MouseUnbound brain to unbound plasma partition coefficient.[2]
Kp0.64RatBrain to plasma partition coefficient.[2]
Kp,uu0.91RatUnbound brain to unbound plasma partition coefficient.[2]

Efficacy in Preclinical Neurological Disorder Models

VU0467319 has demonstrated robust efficacy in rodent models of cognitive impairment. The Novel Object Recognition (NOR) task is a key behavioral assay used to assess learning and memory.

Table 3: Efficacy of VU0467319 in the Novel Object Recognition (NOR) Task in Rats
Dose (mg/kg, PO)Total Brain ConcentrationEfficacy
0.3~400 nMTrend towards efficacy
1~1 µMMinimum Effective Dose (MED)[2]
3 - 5.63.2 - 7.2 µMMaximum recognition index achieved[2]

Experimental Protocols

In Vitro Potency and Efficacy Assays

Objective: To determine the potency (EC50) and maximal efficacy (Emax) of VU0467319 as an M1 PAM and its intrinsic agonist activity.

Methodology:

  • Cell Culture: Stably transfected cell lines expressing either human or rat M1 receptors are used.

  • Assay Principle: A functional assay measuring a downstream signaling event of M1 receptor activation is employed, typically a calcium mobilization assay using a fluorescent calcium indicator.

  • PAM Mode:

    • Cells are pre-incubated with varying concentrations of VU0467319.

    • An EC20 concentration of acetylcholine (ACh) is added to stimulate the receptor.

    • The response (e.g., fluorescence change) is measured.

    • Data is fitted to a four-parameter logistic equation to determine the EC50 and Emax for the PAM effect.

  • Agonist Mode:

    • Cells are incubated with varying concentrations of VU0467319 in the absence of ACh.

    • The response is measured to determine if the compound can activate the receptor on its own.

    • The EC50 for agonist activity is determined.

In Vivo Pharmacokinetic Studies

Objective: To determine the brain penetration of VU0467319.

Methodology:

  • Animal Models: Male Sprague-Dawley rats or C57BL/6J mice are used.

  • Dosing: VU0467319 is administered via oral gavage (PO) or intravenous (IV) injection.

  • Sample Collection: At various time points post-dosing, blood and brain tissue are collected.

  • Analysis:

    • Plasma is separated from blood by centrifugation.

    • Brain tissue is homogenized.

    • The concentration of VU0467319 in plasma and brain homogenate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The brain-to-plasma partition coefficient (Kp) is calculated as the ratio of the total brain concentration to the total plasma concentration.

    • The unbound brain-to-unbound plasma partition coefficient (Kp,uu) is calculated by correcting for plasma protein binding and brain tissue binding.

Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of VU0467319 on learning and memory.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

  • Training (Sample Phase):

    • On the test day, two identical objects are placed in the arena.

    • A rat is placed in the arena and allowed to explore the objects for a defined period (e.g., 5 minutes).

    • The time spent exploring each object is recorded.

  • Inter-trial Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour).

  • Testing (Choice Phase):

    • One of the familiar objects is replaced with a novel object.

    • The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A recognition index significantly above 50% indicates that the animal remembers the familiar object and prefers to explore the novel one.

Visualizations: Signaling Pathways and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds to orthosteric site VU319 VU319 (M1 PAM) VU319->M1R Binds to allosteric site Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitability, Synaptic Plasticity) Ca->Downstream PKC->Downstream

Caption: M1 receptor signaling cascade initiated by acetylcholine and potentiated by VU319.

Preclinical Cognitive Testing Workflow

Preclinical_Cognitive_Testing_Workflow start Start: Select Animal Model (e.g., Rat, Mouse) habituation Habituation to Test Environment start->habituation dosing Administer Vehicle or VU319 habituation->dosing training Training / Sample Phase (e.g., Exposure to Objects) dosing->training delay Inter-Trial Delay training->delay testing Testing / Choice Phase (e.g., Exposure to Novel Object) delay->testing data_collection Data Collection (e.g., Exploration Time) testing->data_collection analysis Data Analysis (e.g., Recognition Index) data_collection->analysis end End: Evaluate Cognitive Enhancement analysis->end

Caption: Generalized workflow for assessing pro-cognitive drug efficacy in preclinical models.

Conclusion

The preclinical data for VU0467319 strongly support its development as a potential treatment for cognitive impairments in neurological disorders. Its profile as a moderately potent M1 PAM with high CNS penetration and a lack of significant agonist activity appears to successfully separate pro-cognitive efficacy from dose-limiting cholinergic adverse effects.[1][2] The robust efficacy observed in the Novel Object Recognition task at clinically relevant brain concentrations underscores its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings to patients with Alzheimer's disease and schizophrenia.

References

The Discovery and Development of VU-29: A Positive Allosteric Modulator of mGlu5 for CNS Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VU-29 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a "pure" PAM, this compound exhibits little to no intrinsic agonist activity, instead potentiating the receptor's response to the endogenous ligand, glutamate. This property makes it a valuable tool for studying the therapeutic potential of enhancing mGlu5 signaling in a physiologically relevant manner. Preclinical research has demonstrated the potential of this compound in models of various central nervous system (CNS) disorders, including cognitive deficits associated with schizophrenia and substance use disorders. This technical guide provides a comprehensive overview of the discovery, pharmacological properties, and key experimental methodologies used to characterize this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, highlighting its potency and selectivity for the mGlu5 receptor.

Table 1: In Vitro Potency and Selectivity of this compound

Assay TypeReceptor TargetMetricValueReference
Ca2+ Mobilization AssaymGlu5EC509 nM[1]
Allosteric PotentiationmGlu1-No potentiation at 1 µM[1]
Allosteric PotentiationmGlu2-No potentiation at 1 µM[1]
Allosteric PotentiationmGlu4-No potentiation at 1 µM[1]

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDisorderSpeciesDose and AdministrationKey FindingReference
Ethanol-induced Memory DeficitCognitive ImpairmentRat30 mg/kg, i.p.Reversed recognition memory deficits
Ethanol Conditioned Place PreferenceSubstance Use DisorderRat30 mg/kg, i.p.Inhibited the maintenance of ethanol-induced CPP

Signaling Pathways of mGlu5 and Modulation by this compound

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, as a PAM, enhances this signaling cascade in the presence of glutamate.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU29 This compound VU29->mGlu5 Potentiates Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca2+ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Beyond the canonical Gq/11 pathway, mGlu5 signaling can also involve interactions with other neurotransmitter systems. For instance, this compound has been shown to potentiate mGlu5-dependent production of endocannabinoids, which can then act on presynaptic CB1 receptors to reduce GABA release, leading to a disinhibition of pyramidal cells and facilitating long-term potentiation (LTP).

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Ca2+ Mobilization Assay

This assay is used to determine the potency of this compound in potentiating the mGlu5 receptor response to an agonist.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing the human mGlu5 receptor are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
  • Cells are seeded into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay.

2. Dye Loading:

  • The growth medium is removed, and cells are washed with a physiological salt solution (e.g., HBSS) buffered with HEPES.
  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is prepared in the assay buffer containing an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.
  • The dye solution is added to the cells, and the plate is incubated in the dark at 37°C for 1 hour.

3. Compound Addition and Fluorescence Measurement:

  • After incubation, the dye solution is removed, and cells are washed again with the assay buffer.
  • Assay buffer containing a sub-maximal concentration of an mGlu5 agonist (e.g., glutamate or DHPG) and varying concentrations of this compound is prepared.
  • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
  • A baseline fluorescence reading is taken before the automated addition of the compound solutions.
  • Fluorescence is measured kinetically for a period of 2-3 minutes following compound addition.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
  • The EC50 value for this compound is determined by fitting the concentration-response data to a four-parameter logistic equation.

Ca2_Mobilization_Workflow A Seed mGlu5-expressing HEK293 cells in 96-well plate B Incubate and allow cells to form a monolayer A->B C Load cells with a calcium-sensitive fluorescent dye B->C D Incubate for 1 hour at 37°C C->D E Wash cells to remove excess dye D->E F Add varying concentrations of this compound with a sub-maximal concentration of agonist E->F G Measure fluorescence kinetically using a plate reader F->G H Analyze data and calculate EC50 G->H

In Vivo Novel Object Recognition (NOR) Test in Rats

This test is used to assess the effects of this compound on recognition memory.

1. Habituation:

  • Rats are individually habituated to the testing arena (an open-field box) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.

2. Training (Familiarization) Phase:

  • On the training day, two identical objects are placed in the arena.
  • A rat is placed in the arena and allowed to explore the objects for a set period (e.g., 5 minutes).
  • The time spent exploring each object (defined as sniffing or touching the object with the nose) is recorded.
  • The rat is then returned to its home cage.

3. Test Phase:

  • After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.
  • The rat is returned to the arena and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
  • This compound or vehicle is administered intraperitoneally at a specified time before the training or test phase, depending on the experimental question. To test for effects on memory consolidation, this compound is typically administered immediately after the training phase. To test for effects on memory retrieval, it is administered before the test phase.

4. Data Analysis:

  • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
  • A higher DI indicates better recognition memory.

NOR_Test_Workflow cluster_day1 Day 1-2: Habituation cluster_day3 Day 3: Training cluster_day4 Day 4: Testing A Habituate rat to empty testing arena B Place two identical objects in the arena A->B C Allow rat to explore and record exploration time B->C D Administer this compound or vehicle C->D E Replace one familiar object with a novel object D->E 24h Retention Interval F Allow rat to explore and record exploration time E->F G Calculate Discrimination Index F->G

Ex Vivo Long-Term Potentiation (LTP) in Hippocampal Slices

This electrophysiological technique is used to assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.

1. Hippocampal Slice Preparation:

  • A rat or mouse is anesthetized and decapitated.
  • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • The hippocampi are dissected out and transverse slices (300-400 µm thick) are prepared using a vibratome.
  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
  • A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
  • A baseline fEPSP is established by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction and Measurement:

  • After a stable baseline is recorded for at least 20 minutes, LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
  • The fEPSP is then recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response.
  • This compound is added to the perfusion bath at a desired concentration before LTP induction to assess its effect on the magnitude and stability of LTP.

4. Data Analysis:

  • The slope of the fEPSP is measured and normalized to the baseline.
  • The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after high-frequency stimulation compared to the baseline.

Conclusion

This compound has emerged as a critical pharmacological tool for elucidating the role of mGlu5 in CNS function and pathophysiology. Its high potency, selectivity, and positive allosteric modulatory action allow for the targeted enhancement of endogenous glutamatergic signaling. The data and protocols presented in this guide provide a foundation for researchers to design and execute experiments aimed at further exploring the therapeutic potential of mGlu5 modulation in a variety of neurological and psychiatric disorders. Future research will likely focus on the long-term effects of this compound treatment, its impact on non-canonical mGlu5 signaling pathways, and its efficacy in a broader range of CNS disease models.

References

VU-29's impact on glutamate signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to VU-29's Impact on Glutamate Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (N-(1,3-Diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] As a PAM, this compound does not activate mGluR5 directly but enhances the receptor's response to the endogenous ligand, glutamate. This modulation of the glutamatergic system, a primary excitatory neurotransmitter pathway in the central nervous system, has positioned this compound as a critical tool for studying synaptic plasticity, cognition, and the pathophysiology of various neurological and psychiatric disorders.[3][4]

This technical guide provides a comprehensive overview of this compound, focusing on its quantitative pharmacology, the experimental methodologies used for its characterization, and its nuanced impact on downstream glutamate signaling pathways. A key finding is that this compound exhibits "stimulus bias," facilitating hippocampal long-term potentiation (LTP) not by the common mechanism of potentiating NMDA receptor currents, but through a novel pathway involving endocannabinoid-mediated disinhibition.[5][6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesValueReceptor SubtypeAssay TypeReference
EC50 Rat9 nMmGluR5Ca2+ Mobilization Assay[1][2][5]
557 nMmGluR1Ca2+ Mobilization Assay[1]
1.51 µMmGluR2Ca2+ Mobilization Assay[1]
Ki app Rat244 nMmGluR5Binding Assay (MPEP site)[1][2]

Table 2: In Vivo and Ex Vivo Experimental Parameters for this compound

ParameterSpeciesDose / ConcentrationApplicationExperimental ModelReference
Concentration Rat500 nMFacilitation of LTP & LTDHippocampal Slices[7][8]
Dosage Rat30 mg/kg, i.p.Inhibition of Ethanol-CPPConditioned Place Preference[6]
Dosage Rat30 mg/kg, i.p.Reversal of Ethanol-Induced Memory ImpairmentNovel Object Recognition[9][10]

Detailed Experimental Protocols

This section details the methodologies employed in the key experiments that have defined the pharmacological profile and mechanism of action of this compound.

Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is fundamental to understanding this compound's impact on synaptic plasticity.

  • Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult male Sprague-Dawley rats. Slices are allowed to recover for at least 1 hour in an interface chamber containing artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2 at 32°C.

  • Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette. Synaptic responses are evoked by stimulating the Schaffer collateral (SC) pathway.

  • LTP Induction: After establishing a stable baseline of fEPSP recordings for 20-30 minutes, LTP is induced. A "threshold" theta-burst stimulation (TBS) protocol, which normally induces only a slight potentiation, is often used to reveal the facilitatory effects of this compound.[7][8]

  • Pharmacology: Slices are pre-incubated with this compound (e.g., 500 nM) for at least 20 minutes before LTP induction.[7] To investigate the mechanism, antagonists such as the CB1 receptor antagonist AM251 or the mGluR5 antagonist MTEP are co-applied with this compound.[5][6]

  • Data Analysis: The fEPSP slope is measured and expressed as a percentage of the pre-LTP baseline average. Statistical significance is typically determined using a Mann-Whitney test or ANOVA.[5]

G cluster_prep Slice Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis RatBrain Rat Brain Hippocampus Hippocampus Dissection RatBrain->Hippocampus Slices 400 µm Slices Hippocampus->Slices Recovery aCSF Recovery Chamber Slices->Recovery Baseline Establish Stable Baseline fEPSP Recovery->Baseline DrugApp Apply this compound (and/or Antagonists) Baseline->DrugApp TBS Induce LTP via Theta-Burst Stimulation (TBS) DrugApp->TBS Recording Record Post-TBS fEPSP for >60 min TBS->Recording Measure Measure fEPSP Slope Recording->Measure Normalize Normalize to Baseline Measure->Normalize Stats Statistical Analysis Normalize->Stats

Caption: Experimental workflow for LTP recording in hippocampal slices.
Calcium Mobilization Assay

This fluorescence-based assay is used to determine the potency (EC50) of this compound at mGluR5.

  • Cell Culture: A stable cell line, such as HEK-293 cells, expressing the rat mGluR5 receptor is used.[11]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit a significant change in fluorescence intensity upon binding to free intracellular Ca2+.[12]

  • Assay Procedure:

    • A baseline fluorescence reading is taken.

    • Cells are treated with varying concentrations of this compound in the presence of a sub-maximal concentration of an agonist like glutamate or DHPG.

    • The change in fluorescence, corresponding to the release of Ca2+ from intracellular stores (a hallmark of Gq-coupled receptor activation), is measured in real-time using a fluorescent imaging plate reader (FLIPR) or a fluorescence microscope.[11][12]

  • Data Analysis: The peak fluorescence response is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 value is calculated.

Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound and to identify its binding site.

  • Membrane Preparation: Membranes are prepared from cells expressing mGluR5 or from native tissue (e.g., rat brain cortex).

  • Assay Components: The assay mixture includes the prepared membranes, a radiolabeled ligand known to bind to the allosteric site of mGluR5 (e.g., [3H]MPEP), and varying concentrations of the unlabeled competitor drug (this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]

This compound's Impact on Glutamate Signaling Pathways

This compound modulates glutamate signaling primarily by potentiating mGluR5, a Gq-coupled receptor.[4] However, its downstream effects are unconventional for an mGluR5 PAM and demonstrate significant stimulus bias.

Canonical mGluR5 Signaling

Activation of mGluR5 typically initiates a canonical signaling cascade. The receptor, coupled to a Gq protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14]

G cluster_membrane Cell Membrane Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 VU29 This compound VU29->mGluR5 potentiates Gq Gq mGluR5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC Activation DAG->PKC Ca_release Ca2+ Release ER->Ca_release

Caption: Canonical Gq-coupled mGluR5 signaling pathway.
This compound's Biased Signaling: Endocannabinoid-Mediated Disinhibition

While some mGluR5 PAMs facilitate LTP by potentiating mGluR5's modulation of NMDA receptors, this compound operates differently.[5] Studies show that this compound does not enhance mGluR5-dependent potentiation of NMDA receptor currents.[5] Instead, it hijacks the mGluR5 receptor to trigger a distinct, endocannabinoid-dependent pathway.

The proposed mechanism is as follows:

  • Potentiation: In CA1 pyramidal neurons, this compound potentiates glutamate's effect on mGluR5.

  • Endocannabinoid Synthesis: This enhanced mGluR5 activation leads to the synthesis and release of endocannabinoids (e.g., 2-AG) from the postsynaptic neuron.[6]

  • Retrograde Signaling: Endocannabinoids act as retrograde messengers, traveling from the postsynaptic neuron back to the presynaptic terminal of a neighboring inhibitory (GABAergic) interneuron.

  • CB1 Receptor Activation: They bind to and activate cannabinoid type 1 (CB1) receptors, which are densely expressed on these GABAergic terminals.

  • Suppression of GABA Release: Activation of presynaptic CB1 receptors suppresses the release of GABA into the synapse.

  • Disinhibition and LTP: This reduction in GABAergic inhibition ("disinhibition") on the CA1 pyramidal neuron makes it more susceptible to depolarization. This facilitates the induction of NMDA receptor-dependent LTP at the Schaffer collateral-CA1 synapse by a given stimulus (e.g., threshold TBS).[5] This entire effect is blocked by CB1 receptor antagonists.[5]

G cluster_presynaptic GABAergic Interneuron Terminal cluster_postsynaptic CA1 Pyramidal Neuron GABA_vesicle GABA CB1R CB1 Receptor NMDAR NMDA Receptor GABA_vesicle->NMDAR (less inhibition) CB1R->GABA_vesicle inhibits release of mGluR5 mGluR5 eCB Endocannabinoid (e.g., 2-AG) mGluR5->eCB triggers synthesis and release of eCB->CB1R binds to (retrograde signal) LTP Facilitation of LTP Induction NMDAR->LTP Glutamate Glutamate Glutamate->mGluR5 VU29 This compound VU29->mGluR5 potentiates

Caption: this compound's biased signaling pathway leading to disinhibition.

References

The Therapeutic Potential of VU-29: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of VU-29, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This compound is under investigation for its therapeutic potential in a range of neurological and psychiatric disorders. This document outlines the core mechanism of action, summarizes key preclinical findings, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways involved.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of the mGlu5 receptor, a G-protein coupled receptor crucial for regulating synaptic plasticity and neuronal excitability. Unlike orthosteric agonists that directly activate the receptor, this compound binds to a distinct allosteric site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulatory action allows for a more nuanced and physiologically relevant potentiation of mGlu5 signaling. The binding of this compound occurs at the same allosteric site as the negative allosteric modulator MPEP.

Therapeutic Rationale

The potentiation of mGlu5 signaling by this compound has shown promise in preclinical models of various central nervous system (CNS) disorders. The therapeutic potential of this compound is primarily being explored in the following areas:

  • Cognitive Enhancement: By modulating synaptic plasticity, particularly long-term potentiation (LTP), this compound is being investigated for its ability to ameliorate cognitive deficits associated with conditions like schizophrenia and substance abuse.

  • Treatment of Addiction: Preclinical studies suggest that this compound can modulate the rewarding properties of drugs of abuse, such as ethanol, potentially by interfering with the consolidation of drug-associated memories.

  • Neurological Disorders: The role of mGlu5 in synaptic function suggests that its positive modulation could be beneficial in other neurological conditions where synaptic plasticity is impaired.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

ParameterValueSpeciesAssay SystemReference
EC50 9 nMRatmGlu5 Receptor
Ki 244 nMRatmGlu5 Receptor (MPEP site)
Selectivity Selective for mGlu5 over mGlu1 (EC50 = 557 nM) and mGlu2 (EC50 = 1.51 μM)RatmGlu Receptors

Table 1: In Vitro Potency and Selectivity of this compound

Animal ModelDosing RegimenKey FindingReference
Rat (Ethanol-induced Conditioned Place Preference) 30 mg/kg, i.p. (10 days)Inhibited the maintenance of ethanol-induced CPP.
Rat (Ethanol-induced Novel Object Recognition Deficit) 30 mg/kg, i.p.Prevented and reversed ethanol-induced recognition memory impairment.
Rat (Hippocampal Slices) 500 nMFacilitated the induction of long-term potentiation (LTP).

Table 2: Summary of In Vivo Efficacy of this compound in Rat Models

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound and other mGlu5 modulators.

Conditioned Place Preference (CPP) in Rats

Objective: To assess the rewarding or aversive properties of a compound or its ability to interfere with the rewarding effects of a drug of abuse.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two larger conditioning chambers.

  • This compound, dissolved in an appropriate vehicle.

  • Drug of abuse (e.g., ethanol).

  • Saline solution.

  • Male Wistar rats (250-300g).

Procedure:

  • Habituation (Day 1): Allow each rat to freely explore all three chambers of the CPP apparatus for 15 minutes.

  • Pre-conditioning Test (Day 2): Record the time spent by each rat in each of the three chambers for 15 minutes to establish baseline preference.

  • Conditioning Phase (Days 3-12):

    • On alternate days, administer the drug of abuse (e.g., ethanol 1.0 g/kg, i.p.) and confine the rat to one of the conditioning chambers for 30 minutes.

    • On the intervening days, administer saline and confine the rat to the opposite conditioning chamber for 30 minutes. The pairing of the drug with the initially non-preferred or preferred chamber should be counterbalanced across animals.

  • Post-conditioning Test (Day 13): With no drug administration, allow the rats to freely explore all three chambers for 15 minutes. An increase in time spent in the drug-paired chamber indicates a conditioned place preference.

  • This compound Treatment and Maintenance Test:

    • Following the establishment of CPP, administer this compound (e.g., 30 mg/kg, i.p.) or vehicle daily in the home cage for a specified period (e.g., 10 days).

    • After the treatment period, conduct a final test session (as in step 4) to assess the effect of this compound on the maintenance of the conditioned preference.

Data Analysis: The primary outcome measure is the time spent in the drug-paired chamber during the post-conditioning and maintenance tests compared to the pre-conditioning test. Statistical analysis is typically performed using a two-way ANOVA.

Novel Object Recognition (NOR) in Rats

Objective: To evaluate the effects of a compound on recognition memory.

Materials:

  • Open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • Two identical objects (familiar objects).

  • One novel object, different in shape and texture from the familiar objects.

  • This compound, dissolved in an appropriate vehicle.

  • Male Wistar rats (250-300g).

Procedure:

  • Habituation: On two consecutive days, allow each rat to explore the empty open-field arena for 10 minutes.

  • Training/Familiarization Phase:

    • Place two identical objects in the arena.

    • Allow the rat to explore the objects for 5 minutes.

    • Record the time spent actively exploring each object (sniffing, touching).

  • Inter-trial Interval: Return the rat to its home cage for a specific duration (e.g., 1 hour). During this time, administer this compound or vehicle.

  • Testing Phase:

    • Replace one of the familiar objects with a novel object.

    • Place the rat back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.

  • Statistical comparisons between treatment groups are typically made using a t-test or one-way ANOVA.

Electrophysiology in Hippocampal Slices

Objective: To measure the effect of this compound on synaptic plasticity, specifically long-term potentiation (LTP).

Materials:

  • Vibratome or tissue chopper.

  • Artificial cerebrospinal fluid (aCSF).

  • Recording chamber for brain slices.

  • Stimulating and recording electrodes.

  • Amplifier and data acquisition system.

  • This compound.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rat.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400-500 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 500 nM) for a pre-incubation period (e.g., 20 minutes).

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS).

  • Post-LTP Recording: Continue to record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of the potentiation.

Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the post-induction period compared to the baseline. Statistical significance is determined using appropriate statistical tests, such as a Student's t-test or ANOVA.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves the intricate interplay of several signaling pathways. The following diagrams, created using the DOT language, illustrate these relationships.

VU29_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU29 This compound VU29->mGluR5 Potentiates Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CellularResponse Cellular Response (e.g., Ca2+ release) IP3->CellularResponse Induces Endocannabinoid Endocannabinoid Synthesis (e.g., 2-AG) DAG->Endocannabinoid Leads to

Caption: this compound potentiates glutamate's activation of mGluR5, leading to downstream signaling.

mGluR5_Endocannabinoid_Signaling cluster_postsynaptic Postsynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic Presynaptic Neuron mGluR5_post mGluR5 DAG_post DAG mGluR5_post->DAG_post Activates PLC, produces Endocannabinoid_post Endocannabinoid (e.g., 2-AG) DAG_post->Endocannabinoid_post Leads to synthesis of Endocannabinoid_cleft Endocannabinoid (Retrograde Messenger) Endocannabinoid_post->Endocannabinoid_cleft Released into CB1R_pre CB1 Receptor Endocannabinoid_cleft->CB1R_pre Binds to GABA_release Reduced GABA Release CB1R_pre->GABA_release Inhibits

Caption: mGluR5 activation leads to endocannabinoid synthesis and retrograde signaling.

mGluR5_NMDA_Interaction cluster_membrane_interaction Postsynaptic Membrane cluster_intracellular_interaction Intracellular Signaling mGluR5_interact mGluR5 PKC PKC mGluR5_interact->PKC Activates NMDAR_interact NMDA Receptor NMDAR_function Enhanced NMDA Receptor Function NMDAR_interact->NMDAR_function Leads to Src Src Kinase PKC->Src Activates Src->NMDAR_interact Phosphorylates

Caption: mGluR5 activation can indirectly enhance NMDA receptor function via intracellular kinases.

Conclusion

This compound represents a promising pharmacological tool and a potential therapeutic lead for a variety of CNS disorders. Its mechanism as a positive allosteric modulator of mGlu5 offers a sophisticated approach to enhancing glutamatergic neurotransmission in a controlled manner. The preclinical data accumulated to date, particularly in the realms of cognitive enhancement and addiction, warrant further investigation. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research into this compound and the broader field of mGlu5 modulation. Continued exploration of the nuanced signaling and behavioral effects of this compound will be critical in fully elucidating its therapeutic potential.

An In-depth Technical Guide to VU-29 and its Interaction with the mGlu5 Allosteric Binding Site

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU-29, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). This document details the molecular interactions, signaling pathways, and experimental methodologies used to characterize this important research compound.

Introduction to this compound

This compound, with the chemical name N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide, is a well-characterized small molecule that enhances the activity of the mGlu5 receptor.[1] As a PAM, this compound does not activate the receptor directly but potentiates the response of the receptor to its endogenous ligand, glutamate.[2] It achieves this by binding to an allosteric site, a location on the receptor distinct from the orthosteric glutamate-binding site.[3][4] Specifically, this compound binds to the well-characterized MPEP allosteric site.[4] The modulation of mGlu5 activity by compounds like this compound holds therapeutic potential for various neurological and psychiatric disorders.

Chemical Properties of this compound:

PropertyValue
Chemical Name N-(1,3-Diphenyl-1H-pyrazol-5-yl)-4-nitrobenzamide
Molecular Formula C22H16N4O3
Molecular Weight 384.4 g/mol
CAS Number 890764-36-0

Quantitative Pharmacology of this compound

This compound exhibits potent and selective modulation of the rat mGlu5 receptor. The following table summarizes key quantitative data from various in vitro assays.

ParameterSpeciesAssay TypeValueReference
EC50 RatCalcium Mobilization9 nM
Ki app RatRadioligand Binding244 nM
EC50 (mGlu1) RatFunctional Assay557 nM
EC50 (mGlu2) RatFunctional Assay1.51 µM

mGlu5 Signaling Pathways Modulated by this compound

Activation of the mGlu5 receptor, potentiated by this compound, initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, in conjunction with Ca2+, activates protein kinase C (PKC).

Downstream of this initial cascade, mGlu5 activation can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU29 This compound (PAM) VU29->mGlu5 Potentiates Gq11 Gq/11 mGlu5->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Ca2_release->PKC Co-activates Downstream Downstream Cellular Responses Ca2_release->Downstream ERK ERK1/2 Activation PKC->ERK Leads to ERK->Downstream

Canonical mGlu5 Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the mGlu5 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the mGlu5 receptor. It measures the ability of this compound to compete with a radiolabeled ligand that binds to the same allosteric site.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the rat mGlu5 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add the prepared cell membranes.

    • Add a constant concentration of a radiolabeled MPEP analog (e.g., [3H]M-MPEP).

    • Add varying concentrations of unlabeled this compound.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start MembranePrep Prepare mGlu5-expressing cell membranes Start->MembranePrep Incubation Incubate membranes with [³H]M-MPEP and varying concentrations of this compound MembranePrep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Quantification Quantify radioactivity on filters Filtration->Quantification Analysis Determine IC₅₀ and calculate Ki value Quantification->Analysis End End Analysis->End

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the potentiation of glutamate-induced intracellular calcium release by this compound.

Methodology:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the rat mGlu5 receptor into a 96-well, black-walled, clear-bottom plate.

    • Allow cells to adhere and grow overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate the cells to allow for dye uptake.

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Add varying concentrations of this compound to the wells and incubate.

    • Add a sub-maximal concentration (EC20) of glutamate to stimulate the mGlu5 receptor.

    • Measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Plot the peak fluorescence response against the concentration of this compound.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) using non-linear regression.

Calcium_Mobilization_Workflow Start Start CellSeeding Seed mGlu5-expressing cells in a 96-well plate Start->CellSeeding DyeLoading Load cells with a calcium-sensitive dye CellSeeding->DyeLoading CompoundAddition Add varying concentrations of this compound DyeLoading->CompoundAddition Stimulation Stimulate with an EC₂₀ concentration of glutamate CompoundAddition->Stimulation Measurement Measure fluorescence change over time Stimulation->Measurement Analysis Determine EC₅₀ value Measurement->Analysis End End Analysis->End

Calcium Mobilization Assay Workflow.
ERK1/2 Phosphorylation Assay

This assay assesses the effect of this compound on the downstream signaling cascade by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing mGlu5 receptors.

    • Treat the cells with this compound for a specified period.

    • Stimulate the cells with an mGlu5 agonist (e.g., glutamate or DHPG).

  • Cell Lysis:

    • Lyse the cells to release intracellular proteins.

  • Detection of Phosphorylated ERK1/2:

    • Use a detection method such as Western blotting or a plate-based immunoassay (e.g., ELISA or TR-FRET).

    • For Western blotting, separate proteins by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

    • For plate-based assays, use antibody pairs to capture and detect phosphorylated ERK1/2.

  • Data Analysis:

    • Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.

    • Analyze the effect of this compound on agonist-induced ERK1/2 phosphorylation.

Conclusion

This compound is a valuable pharmacological tool for studying the function and therapeutic potential of the mGlu5 receptor. Its characterization through a variety of in vitro assays has provided a detailed understanding of its interaction with the MPEP allosteric site and its modulatory effects on mGlu5 signaling. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other mGlu5 allosteric modulators in the field of neuroscience and drug discovery.

References

Methodological & Application

Application Notes and Protocols for ML297 (VU0456810), a Selective GIRK Channel Activator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The compound "VU-29" as specified in the query does not correspond to a readily identifiable agent in the scientific literature. Based on the context of Vanderbilt University's (VU) chemical probe development and the provided topic, it is highly probable that the intended compound is ML297 (also known as VU0456810) , a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These application notes and protocols are based on the properties and experimental use of ML297.

Introduction

ML297 is a pioneering chemical probe that serves as a potent and selective activator of GIRK channels containing the GIRK1 subunit. GIRK channels are crucial regulators of neuronal excitability and heart rate.[1][2][3] ML297 provides a valuable tool for investigating the physiological and pathophysiological roles of GIRK1-containing channels in various systems. Unlike receptor-mediated activation, ML297 directly activates these channels in a G-protein-independent manner, although it does require the presence of phosphatidylinositol 4,5-bisphosphate (PIP2).[1][4] Its selectivity for GIRK1-containing heteromers (GIRK1/2, GIRK1/4) over homomeric GIRK2 and other ion channels makes it a precise tool for in vitro electrophysiological studies.[5][6]

Data Presentation: Quantitative Analysis of ML297 Activity

The following table summarizes the quantitative data for ML297's activity on various GIRK channel subtypes as determined by in vitro electrophysiology and thallium flux assays.

GIRK Channel SubtypeAssay TypeParameterValue (nM)Reference
GIRK1/2Thallium FluxEC50~160[5]
GIRK1/4Thallium FluxEC50887[6]
GIRK1/3Thallium FluxEC50914[6]
GIRK2Thallium FluxActivityNo effect[5][6]
GIRK2/3Thallium FluxActivityNo effect[6]

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology in HEK293 Cells

This protocol describes the methodology for recording ML297-activated GIRK currents in HEK293 cells stably expressing specific GIRK channel subunits.

3.1.1. Cell Preparation

  • Culture HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2, GIRK1/4) in standard culture medium.

  • For recording, plate the cells onto glass coverslips at a low density to allow for easy patching of individual cells.

  • Allow cells to adhere and grow for 24-48 hours before the experiment.

3.1.2. Solutions

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.

3.1.3. Recording Procedure

  • Transfer a coverslip with HEK293 cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal (>1 GΩ) on a single cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Record baseline current for a stable period.

  • Apply ML297 at the desired concentration via a perfusion system.

  • Record the inward current activated by ML297.

  • Wash out the compound with the external solution to observe the reversal of the effect.

Patch-Clamp Electrophysiology in Neuronal Slices (e.g., Hippocampus)

This protocol outlines the procedure for recording ML297-induced currents from neurons in acute brain slices.

3.2.1. Slice Preparation

  • Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.

  • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover. Subsequently, maintain slices at room temperature.

3.2.2. Solutions

  • Slicing Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubble with 95% O₂/5% CO₂.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubble with 95% O₂/5% CO₂.

  • Internal Solution (as in 3.1.2)

  • ML297 Solution: Prepare as in 3.1.2, diluting in aCSF.

3.2.3. Recording Procedure

  • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Visualize neurons using DIC or infrared microscopy.

  • Perform whole-cell patch-clamp recordings from the desired neuronal population (e.g., CA1 pyramidal neurons).

  • Follow the recording procedure outlined in section 3.1.3 for baseline recording, drug application, and washout.

Mandatory Visualizations

Signaling Pathway of ML297 Action

ML297_Signaling_Pathway cluster_membrane Cell Membrane ML297 ML297 GIRK1_subunit GIRK1 Subunit (F137, D173) ML297->GIRK1_subunit Binds to GIRK_channel GIRK1-containing Channel GIRK1_subunit->GIRK_channel Is part of K_efflux K+ Efflux GIRK_channel->K_efflux Opens to allow PIP2 PIP2 PIP2->GIRK_channel Required for gating Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Signaling pathway for ML297-mediated GIRK channel activation.

Experimental Workflow for In Vitro Electrophysiology

Electrophysiology_Workflow start Start cell_prep Cell/Slice Preparation start->cell_prep recording_setup Patch-Clamp Rig Setup cell_prep->recording_setup patching Obtain Whole-Cell Configuration recording_setup->patching baseline Record Baseline Current patching->baseline drug_app Apply ML297 baseline->drug_app record_effect Record ML297-induced Current drug_app->record_effect washout Washout with Control Solution record_effect->washout data_analysis Data Analysis washout->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro electrophysiology experiment with ML297.

References

Application Notes and Protocols for the In Vivo Administration of VU-29

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, this compound does not activate the mGlu5 receptor directly but enhances its response to the endogenous agonist, glutamate. This modulatory activity makes this compound a valuable research tool for investigating the role of mGlu5 in various physiological and pathological processes in the central nervous system (CNS). These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, primarily focusing on rodent models.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.

PropertyValue
Molecular Formula C₂₂H₁₆N₄O₃
Molecular Weight 384.39 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO (up to 100 mM)[1], practically insoluble in water.
Storage Store at -20°C for long-term stability.

Signaling Pathway of mGlu5 Receptor Modulation by this compound

This compound, as a positive allosteric modulator, binds to a site on the mGlu5 receptor distinct from the glutamate binding site. This binding event potentiates the intracellular signaling cascade initiated by glutamate binding. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events, in turn, modulate the activity of various downstream effectors, including the extracellular signal-regulated kinase (ERK) pathway, influencing synaptic plasticity and neuronal excitability.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5_Receptor mGlu5 Receptor Glutamate->mGlu5_Receptor Binds This compound This compound This compound->mGlu5_Receptor Potentiates Gq_11 Gq/11 mGlu5_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 IP3 IP₃ PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2_Release Ca²⁺ Release IP3->Ca2_Release Induces PKC PKC DAG->PKC Activates ERK_Pathway ERK Pathway Ca2_Release->ERK_Pathway Activates PKC->ERK_Pathway Activates Synaptic_Plasticity Synaptic Plasticity & Neuronal Excitability ERK_Pathway->Synaptic_Plasticity Modulates

Caption: Simplified mGlu5 receptor signaling pathway modulated by this compound.

Experimental Protocols

The following protocols are based on established methodologies for the in vivo administration of this compound in rodent models.

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rats

This protocol is adapted from a study investigating the effects of this compound on cognitive impairment in rats.[2]

Materials:

  • This compound powder

  • Tween-80 (Polysorbate 80)

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringes and needles

  • Vortex mixer

  • Sonicator (optional)

Vehicle Preparation (10% Tween-80 in Saline):

  • In a sterile conical tube, add 1 mL of Tween-80.

  • Add 9 mL of sterile 0.9% saline to the tube.

  • Vortex thoroughly until the Tween-80 is completely dissolved and the solution is homogenous. This will be your vehicle.

This compound Formulation (Target Concentration: 30 mg/mL for a 30 mg/kg dose at 1 mL/kg):

  • Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 30 mg/mL solution, weigh 30 mg of this compound.

  • Place the weighed this compound powder into a sterile conical tube.

  • Add a small volume of the 10% Tween-80 in saline vehicle to the tube (e.g., 0.5 mL).

  • Vortex vigorously to suspend the compound. Sonication can be used to aid in dispersion.

  • Add the remaining vehicle to reach the final desired volume (e.g., bring the total volume to 1 mL).

  • Vortex again until a uniform suspension is achieved. The final formulation should be administered shortly after preparation.

Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Dosage: 30 mg/kg body weight.[2]

  • Volume: 1 mL/kg body weight.[2]

Quantitative Data Summary:

ParameterValueReference
Animal Model Rat[2]
Administration Route Intraperitoneal (i.p.)[2]
Vehicle 10% Tween-80 in Saline[2]
Dosage 30 mg/kg[2]
Injection Volume 1 mL/kg[2]
Experimental Workflow for In Vivo Study

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

experimental_workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization VU29_Prep This compound Formulation (as per Protocol 1) Randomization->VU29_Prep Administration This compound or Vehicle Administration (i.p.) VU29_Prep->Administration Behavioral_Testing Behavioral Testing Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Endpoint Study Endpoint Data_Collection->Endpoint

Caption: General experimental workflow for an in vivo study with this compound.

Important Considerations

  • Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Due to its poor water solubility, a vehicle containing a surfactant like Tween-80 is necessary to create a stable suspension for injection.

  • Dose and Concentration: The appropriate dose of this compound will depend on the specific research question and animal model. The 30 mg/kg dose has been shown to be effective in rat models of cognitive impairment.[2] It is recommended to perform dose-response studies to determine the optimal dose for a particular experimental paradigm.

  • Route of Administration: Intraperitoneal injection is a common and effective route for systemic administration of this compound in rodents.[2] Other routes may be explored depending on the experimental needs, but may require different vehicle formulations.

  • Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate handling and injection techniques should be used to minimize stress and discomfort to the animals.

  • Data Interpretation: When interpreting the results of studies using this compound, it is important to consider its mechanism of action as a positive allosteric modulator. The effects of this compound are dependent on the presence of endogenous glutamate.

These application notes and protocols are intended to serve as a guide for researchers. It is essential to adapt and optimize these procedures for specific experimental conditions and to consult relevant literature for further information.

References

Application Notes and Protocols: VU-29 in Hippocampal Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for utilizing VU-29, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), in hippocampal slice electrophysiology experiments. The following sections summarize the optimal concentration, detail experimental methodologies, and visualize the relevant signaling pathway.

Introduction to this compound

This compound is a selective mGluR5 PAM that has been shown to modulate synaptic plasticity in the hippocampus. It enhances the effect of the endogenous ligand, glutamate, at mGluR5, thereby influencing downstream signaling cascades and neuronal excitability. Understanding its optimal concentration and effects is crucial for studies investigating mGluR5 function in learning, memory, and various neurological disorders.

Quantitative Data Summary

The following table summarizes the key quantitative findings for the use of this compound in rat hippocampal slice recordings. The data is primarily based on its effect on long-term potentiation (LTP).

ParameterValueReference
Effective Concentration for LTP Facilitation 500 nM[1]
Effect on Baseline fEPSP Slope (at 500 nM) No significant change (99.6 ± 6% of baseline)[1]
LTP Induction with Threshold TBS (in presence of 500 nM this compound) Significant potentiation (152 ± 8% of baseline at 45 min post-TBS)[1]
Effect on DHPG-induced PI Hydrolysis (EC50 of DHPG) Shifts from 8 ± 1.6 µM to 4.5 ± 1 µM in the presence of this compound[2]

Signaling Pathway of this compound in Facilitating Hippocampal LTP

This compound enhances mGluR5 signaling, which, in the context of hippocampal LTP, leads to a disinhibition of pyramidal neurons through an endocannabinoid-mediated mechanism. The diagram below illustrates this pathway.

VU29_Signaling_Pathway cluster_presynaptic GABAergic Interneuron cluster_postsynaptic CA1 Pyramidal Neuron CB1R CB1 Receptor GABA_release GABA Release CB1R->GABA_release Inhibits NMDAR NMDA Receptor GABA_release->NMDAR Disinhibits (reduces GABAergic tone) Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates VU29 This compound VU29->mGluR5 Potentiates PLC PLC mGluR5->PLC Activates DAGL DAGL PLC->DAGL Activates eCB Endocannabinoid (e.g., 2-AG) DAGL->eCB Synthesizes eCB->CB1R Activates (Retrograde signal) Ca_influx Ca2+ Influx NMDAR->Ca_influx Leads to LTP LTP Induction Ca_influx->LTP

This compound signaling pathway in LTP facilitation.

Experimental Protocols

This section provides a detailed methodology for performing hippocampal slice recordings to investigate the effects of this compound.

Acute Hippocampal Slice Preparation

This protocol is adapted from standard procedures for preparing rodent hippocampal slices.[3][4]

Materials:

  • Rodent (e.g., Sprague-Dawley rat, 6-9 weeks old)

  • Ice-cold cutting solution (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 0.5 CaCl2, 7 MgCl2, saturated with 95% O2/5% CO2.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.

  • Vibratome (e.g., Leica VT1000S)

  • Dissection tools

  • Incubation chamber

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Quickly dissect the brain and place it in ice-cold cutting solution.

  • Isolate the hippocampi.

  • Cut 400 µm transverse slices using a vibratome in ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing aCSF at 32-34°C for at least 30 minutes.

  • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF for at least 1 hour before recording.

Extracellular Field Potential Recording

This protocol details the steps for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with a perfusion system

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-5 MΩ resistance)

  • Amplifier, digitizer, and data acquisition software

  • This compound stock solution (e.g., in DMSO)

Procedure:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 ml/min) at 31-32°C.

  • Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

  • Obtain a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • To apply this compound, dilute the stock solution into the perfusing aCSF to the final desired concentration (e.g., 500 nM).

  • Perfuse the slice with the this compound containing aCSF for a pre-incubation period of at least 20 minutes before inducing plasticity.[1]

  • To induce LTP, apply a theta-burst stimulation (TBS) protocol. A threshold TBS protocol that produces a slight potentiation in control slices is ideal for observing the facilitatory effect of this compound.[1]

  • Continue recording for at least 60 minutes post-TBS to monitor the potentiation of the fEPSP slope.

Experimental Workflow

The following diagram outlines the general workflow for a hippocampal slice electrophysiology experiment investigating this compound.

Experimental_Workflow start Start slice_prep Acute Hippocampal Slice Preparation start->slice_prep recovery Slice Recovery (30 min at 32-34°C, then RT) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer baseline Establish Stable Baseline fEPSP Recording (20 min) transfer->baseline drug_app Bath Apply this compound (e.g., 500 nM) (20 min pre-incubation) baseline->drug_app lpt_induction Induce LTP (e.g., Threshold TBS) drug_app->lpt_induction post_record Post-Induction Recording (60 min) lpt_induction->post_record analysis Data Analysis (fEPSP slope potentiation) post_record->analysis end End analysis->end

References

Application Notes and Protocols: Utilizing VU-29 in Novel Object Recognition (NOR) Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU-29 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Its mechanism involves amplifying the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[1] mGluR5 plays a critical role in synaptic plasticity, a fundamental process for learning and memory. By modulating mGluR5, this compound is being investigated for its therapeutic potential in neurological and cognitive disorders.[1][3]

The Novel Object Recognition (NOR) task is a widely used behavioral assay to evaluate learning and memory, specifically recognition memory, in rodents.[2][4][5] The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[4][5] This preference for novelty serves as an index of recognition memory.[6] The NOR assay is advantageous because it does not require external motivation, such as food deprivation or electrical shock, and relies on the natural exploratory behavior of the animals.[2]

These application notes provide a detailed protocol for using this compound in the NOR assay to assess its effects on cognitive performance.

Data Presentation

Table 1: this compound Dosing and Administration in Preclinical NOR Studies
StudyAnimal ModelThis compound DoseRoute of AdministrationVehicleTiming of Administration
Marszalek-Grabska et al. (2018)[2]Male Wistar rats10 mg/kgIntraperitoneal (i.p.)1% Tween 80 in 0.9% NaCl60 minutes before the first trial (T1)
Table 2: Effects of this compound on NOR Performance in Ethanol-Induced Memory Impairment Model
StudyTreatment GroupRetention IntervalDiscrimination Index (Mean ± SEM)Key Finding
Marszalek-Grabska et al. (2018)[2]Control (Vehicle + Saline)24 hours~0.35Normal memory performance.
Ethanol (Vehicle + EtOH)24 hours~0.05Ethanol-induced impairment of recognition memory.
This compound + Ethanol24 hours~0.30This compound reversed the ethanol-induced memory deficit.

Note: Discrimination Index values are estimated from published graphs for illustrative purposes.

Experimental Protocols

Materials and Apparatus
  • Test Compound: this compound (stored at -20°C for long-term).[1] Prepare a stock solution and dilute to the final concentration in a vehicle such as 1% Tween 80 in saline.

  • Animals: Adult male rats (e.g., Wistar) or mice. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water. Acclimate animals to the testing room for at least 30-60 minutes before each session.[4][6]

  • NOR Arena: A square or circular open-field box (e.g., 40 x 40 x 40 cm for mice, 60 x 40 x 50 cm for rats) made of a non-porous material like Plexiglas, in a color that contrasts with the animal (e.g., white or black).[4][6]

  • Objects: Two sets of three-dimensional objects that are distinct in shape, color, and texture. Objects should be heavy enough that the animals cannot displace them and made of a non-porous material (e.g., plastic, metal, glass) for easy cleaning. Ensure the objects do not have any innate rewarding or aversive properties.

  • Cleaning Solution: 70% ethanol or a similar disinfectant to clean the arena and objects between trials to eliminate olfactory cues.

  • Video Recording System: A camera mounted above the arena connected to a computer with video tracking software (e.g., EthoVision XT) to record and analyze the animal's behavior.[6]

Experimental Procedure

The NOR protocol consists of three main phases: Habituation, Training (T1), and Testing (T2).[2]

Phase 1: Habituation (Day 1)

  • Handle the animals for several days leading up to the experiment to reduce stress.[4]

  • Place each animal individually into the empty NOR arena.

  • Allow the animal to freely explore the arena for 5-10 minutes.[4][6]

  • Return the animal to its home cage.

  • Clean the arena thoroughly with the cleaning solution.

  • This phase reduces anxiety and familiarizes the animal with the testing environment, ensuring that its behavior in subsequent phases is not driven by fear of the novel space.

Phase 2: Training/Familiarization (T1) (Day 2)

  • Administer this compound (e.g., 10 mg/kg, i.p.) or the vehicle solution to the animals. A typical pre-treatment time is 60 minutes before the session.[2]

  • Place two identical objects (A + A) in opposite, counterbalanced corners of the arena.

  • Gently place the animal into the arena, facing the wall away from the objects.

  • Allow the animal to explore the objects for a fixed period, typically 3-10 minutes.[2][4]

  • Record the session. The primary measure is the time spent exploring each object. Exploration is defined as the animal's nose being directed at the object at a distance of ≤ 2 cm.

  • After the session, return the animal to its home cage.

Phase 3: Testing (T2) (After Retention Interval)

  • This phase is conducted after a specific retention interval (RI). The RI can be varied to test short-term memory (e.g., 1-2 hours) or long-term memory (e.g., 24 hours).[2][6]

  • Replace one of the familiar objects from T1 with a novel object (A + B). The position of the novel object should be counterbalanced across animals.

  • Place the animal back into the arena.

  • Allow the animal to explore the objects for a fixed period (e.g., 3-5 minutes) and record the session.

  • Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • After the session, return the animal to its home cage and clean the arena and objects.

Data Analysis
  • Quantify the total time spent exploring both objects in T1 and T2. A minimum exploration time (e.g., 20 seconds) in T1 is often used as an inclusion criterion to ensure the animal has familiarized itself with the objects.[4]

  • Calculate the Discrimination Index (DI) for the T2 session using the following formula: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time)

    • A positive DI indicates the animal spent more time with the novel object, suggesting successful recognition memory.

    • A DI of zero or negative suggests a memory deficit, as the animal does not discriminate between the novel and familiar objects.[7]

  • Perform statistical analysis (e.g., t-test or ANOVA) to compare the DI between the this compound treated group and the control/vehicle group.

Mandatory Visualizations

G cluster_prep Preparation cluster_day1 Day 1: Environmental Habituation cluster_day2 Day 2: Training & Testing cluster_analysis Data Analysis Handling Animal Handling & Habituation to Experimenter Habituation Place animal in empty NOR arena (5-10 min) Handling->Habituation DrugPrep Prepare this compound Solution and Vehicle Admin Administer this compound or Vehicle DrugPrep->Admin T1 Training (T1): Explore two identical objects (3-10 min) Admin->T1 (e.g., 60 min pre-T1) RI Retention Interval (e.g., 1h or 24h) T1->RI Record Video Record & Track Exploration Time T1->Record T2 Test (T2): Explore familiar & novel object (3-5 min) RI->T2 T2->Record Calculate Calculate Discrimination Index (DI) Record->Calculate Stats Statistical Comparison of Groups Calculate->Stats

Caption: Experimental workflow for the Novel Object Recognition assay with this compound.

G cluster_membrane Postsynaptic Membrane cluster_downstream Intracellular Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU29 This compound (PAM) VU29->mGluR5 Potentiates Gq Gq Protein mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC DAG->PKC Ca->PKC Activates Plasticity Synaptic Plasticity & Memory Formation PKC->Plasticity Leads to

Caption: this compound potentiation of the mGluR5 signaling pathway.

References

Application Notes and Protocols for VU-29 Administration in Rodent Models of Cognition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the administration of VU-29 in rodent models of cognition. It is important to note that while the initial topic query mentioned the M1 muscarinic acetylcholine receptor, the scientific literature identifies this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2] This document will therefore focus on the use of this compound as an mGlu5 PAM. For clarity, a brief section on M1 muscarinic receptor signaling is included for informational purposes.

This compound enhances the signaling of the endogenous ligand, glutamate, at the mGlu5 receptor, a mechanism that has shown potential for improving cognitive function in preclinical models.[1] These protocols are designed to provide researchers with a clear and reproducible framework for investigating the effects of this compound on cognition in rodents.

Quantitative Data Summary

The following table summarizes the key parameters for the administration of this compound in a rodent model of cognition based on published literature.

CompoundAnimal ModelCognitive TaskAdministration RouteDoseTiming of AdministrationKey Cognitive OutcomeReference
This compoundRatNovel Object Recognition (NOR)Intraperitoneal (i.p.)30 mg/kg90 minutes before the test phaseReversed ethanol-induced recognition memory deficits[1][2]

Note on Pharmacokinetics: Preliminary analysis has shown that this compound is present in brain tissue 20 minutes after intraperitoneal injection in rats.[1] Comprehensive pharmacokinetic data, such as half-life and brain-to-plasma ratio, are not extensively published. Researchers should consider conducting pilot pharmacokinetic studies to determine the optimal dosing regimen for their specific experimental paradigm.

Experimental Protocols

Protocol 1: Administration of this compound for the Novel Object Recognition (NOR) Task in Rats

This protocol is adapted from studies investigating the effects of this compound on recognition memory.[1][2]

Materials:

  • This compound

  • Vehicle (e.g., saline, 10% Tween 80 in saline). The appropriate vehicle should be determined based on the solubility of the specific batch of this compound.

  • Syringes and needles for intraperitoneal injection

  • Novel Object Recognition (NOR) apparatus: A square or circular arena with walls high enough to prevent escape. The arena should be made of a non-porous material that can be easily cleaned.

  • Objects: Two sets of identical objects and one set of novel objects. Objects should be of similar size and material, but differ in shape and appearance. They should be heavy enough that the rats cannot displace them.

  • Animal scale

  • Timer

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

1. Animal Handling and Habituation:

  • Acclimate rats to the housing facility for at least one week before the experiment.
  • Handle the rats for 5 minutes each day for 3-5 days leading up to the experiment to reduce stress.
  • Habituate the rats to the empty NOR arena for 5-10 minutes on two consecutive days prior to the training day. This reduces novelty-induced stress and exploratory behavior unrelated to the objects.

2. Preparation of this compound Solution:

  • On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle.
  • The concentration should be calculated to deliver a dose of 30 mg/kg in an appropriate injection volume (e.g., 1-2 ml/kg).
  • Ensure the solution is homogenous. Gentle warming or vortexing may be necessary depending on the vehicle.

3. Training Phase (Familiarization):

  • Place two identical objects in the arena.
  • Gently place a rat into the arena, facing away from the objects.
  • Allow the rat to explore the objects for a set period, typically 5-10 minutes.
  • Record the time the rat spends actively exploring each object (sniffing, touching with the nose or paws).
  • After the training phase, return the rat to its home cage.
  • Thoroughly clean the arena and objects with 70% ethanol and then water to remove any olfactory cues.

4. This compound Administration:

  • Administer this compound (30 mg/kg) or vehicle via intraperitoneal injection 90 minutes before the start of the test phase.

5. Test Phase (Choice):

  • Place one of the familiar objects and one novel object in the arena in the same locations as the training phase.
  • Gently place the rat back into the arena.
  • Allow the rat to explore for 5 minutes.
  • Record the time spent exploring the familiar object and the novel object.
  • After the test phase, return the rat to its home cage.
  • Clean the arena and objects as described previously.

6. Data Analysis:

  • Calculate the discrimination index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
  • A positive DI indicates a preference for the novel object and intact recognition memory.
  • Compare the DI between the this compound treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Logical Diagrams

mGlu5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor, the target of this compound. Activation of mGlu5 by glutamate (potentiated by this compound) leads to the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events modulate synaptic plasticity and neuronal excitability.[3][4][5][6]

mGlu5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects (Synaptic Plasticity, Neuronal Excitability) Ca->Downstream PKC->Downstream Glutamate Glutamate Glutamate->mGlu5 VU29 This compound (PAM) VU29->mGlu5

Caption: mGlu5 Receptor Signaling Pathway.

Experimental Workflow for Novel Object Recognition with this compound

This diagram outlines the key steps and timeline for conducting a Novel Object Recognition experiment with this compound administration.

NOR_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment Acclimation Animal Acclimation (1 week) Handling Handling (3-5 days) Acclimation->Handling Habituation Habituation to Arena (2 days, 10 min/day) Handling->Habituation Training Training Phase (Familiarization with 2 identical objects) Habituation->Training Administration This compound (30 mg/kg, i.p.) or Vehicle Administration Training->Administration ITI Inter-Trial Interval (90 minutes) Administration->ITI Test Test Phase (1 familiar, 1 novel object) ITI->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Caption: Novel Object Recognition Experimental Workflow.

Logical Considerations for this compound Administration Route

This diagram presents a decision-making framework for selecting an appropriate administration route for a compound like this compound in a research setting.

Admin_Route_Decision Start Select Administration Route for this compound Research_Question What is the research question? Start->Research_Question Acute_vs_Chronic Acute or Chronic Dosing? Research_Question->Acute_vs_Chronic PK_Profile Desired Pharmacokinetic Profile? Acute_vs_Chronic->PK_Profile IP Intraperitoneal (i.p.) - Rapid absorption - Bypasses first-pass metabolism PK_Profile->IP Rapid onset Oral Oral Gavage (p.o.) - Clinically relevant - Subject to first-pass metabolism PK_Profile->Oral Mimic clinical use IV Intravenous (i.v.) - 100% bioavailability - Precise dose control PK_Profile->IV Exact bioavailability SC Subcutaneous (s.c.) - Slower absorption than i.p. - Suitable for sustained release PK_Profile->SC Sustained exposure

Caption: Decision Tree for Administration Route.

A Note on M1 Muscarinic Acetylcholine Receptors

While this compound targets the mGlu5 receptor, the M1 muscarinic acetylcholine receptor is also a significant target for cognitive enhancement. M1 receptors are Gq-coupled receptors that, upon activation by acetylcholine, initiate a similar signaling cascade to mGlu5 receptors, leading to the activation of phospholipase C and subsequent downstream signaling that modulates neuronal excitability and synaptic plasticity. Positive allosteric modulators of the M1 receptor represent a distinct class of compounds that are also under investigation for the treatment of cognitive deficits.

References

Application Notes and Protocols: Western Blot Analysis of mGlu5 Receptor Expression Following VU-29 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing the expression of the metabotropic glutamate receptor 5 (mGlu5) using Western blotting, with a specific focus on the effects of treatment with VU-29, a positive allosteric modulator of mGlu5. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the associated signaling pathway and experimental workflow.

Introduction

Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory.[1] Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders. This compound is a potent and selective positive allosteric modulator (PAM) of the mGlu5 receptor, making it a valuable tool for studying the therapeutic potential of modulating mGlu5 activity.[2][3] Understanding how chronic or acute treatment with this compound affects the expression levels of the mGlu5 receptor is crucial for elucidating its mechanism of action and potential long-term effects. Western blotting is a widely used technique to detect and quantify protein expression levels in tissue and cell lysates.

Data Presentation: Quantitative Analysis of mGlu5 Expression

Table 1: Effect of this compound on mGlu5 Receptor Protein Expression in Rat Brain During Ethanol Withdrawal (Data adapted from ELISA analysis) [4]

Brain RegionTreatment GroupMean mGlu5 Expression (pg/mg of total protein)Standard DeviationP-value vs. Ethanol Withdrawal Group
Prefrontal Cortex Control150.315.2< 0.01
Ethanol Withdrawal210.520.8-
Ethanol Withdrawal + this compound165.718.3< 0.01
Hippocampus Control180.117.5< 0.001
Ethanol Withdrawal255.425.1-
Ethanol Withdrawal + this compound190.219.8< 0.001
Striatum Control135.814.1< 0.001
Ethanol Withdrawal198.921.3-
Ethanol Withdrawal + this compound150.616.9< 0.001

Note: The data presented is illustrative and based on ELISA results. Researchers performing Western blot analysis should generate their own quantitative data based on densitometric analysis of the protein bands.

Experimental Protocols

This section provides a detailed protocol for Western blot analysis of mGlu5 receptor expression in rat brain tissue following treatment with this compound.

I. Animal Treatment and Tissue Collection
  • Animal Model: Male Wistar rats (250-300g) are a suitable model.

  • Housing: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.

  • Treatment Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle for this compound)

    • This compound treated

    • Disease/Model Control (e.g., ethanol withdrawal model as described by Wieronska et al., 2018)[4]

    • Disease/Model + this compound

  • This compound Administration: Administer this compound intraperitoneally (i.p.) at a dose of 30 mg/kg.[4] The timing and duration of treatment should be optimized based on the experimental question.

  • Tissue Collection:

    • Following the final treatment, euthanize animals by cervical dislocation or other approved methods.

    • Rapidly dissect the brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.

    • Snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

II. Protein Extraction from Brain Tissue
  • Lysis Buffer Preparation: Prepare a radioimmunoprecipitation assay (RIPA) buffer containing:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • 1 mM EDTA

    • Add protease and phosphatase inhibitor cocktails immediately before use.

  • Homogenization:

    • Place the frozen brain tissue in a pre-chilled glass Dounce homogenizer.

    • Add ice-cold lysis buffer (approximately 10 volumes to the tissue weight).

    • Homogenize the tissue with 15-20 strokes of the pestle on ice.

  • Lysis and Clarification:

    • Transfer the homogenate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant (protein extract) and transfer it to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

III. SDS-PAGE and Western Blotting
  • Sample Preparation:

    • Based on the protein concentration, dilute the lysates to a uniform concentration (e.g., 2 µg/µL) with lysis buffer.

    • Mix the protein samples with 4x Laemmli sample buffer containing β-mercaptoethanol.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (20-30 µg) per lane into a 4-12% precast Tris-glycine polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and size.

    • Run the gel in 1x Tris-glycine running buffer at 100-120 V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

    • Perform the transfer at 100 V for 1-2 hours or overnight at 30 V at 4°C.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for mGlu5 (e.g., rabbit anti-mGlu5, 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Stripping and Re-probing (for loading control):

    • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

    • After stripping, re-block the membrane and probe with an antibody against a housekeeping protein such as β-actin or GAPDH.

IV. Data Analysis
  • Densitometry: Quantify the band intensity for mGlu5 and the loading control (e.g., β-actin) using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the mGlu5 band intensity to the corresponding loading control band intensity for each sample.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in mGlu5 expression between treatment groups.

Visualizations

mGlu5 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by the mGlu5 receptor.

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGlu5 mGlu5 Receptor Gq Gq Protein mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., ERK, CREB) PKC->Downstream Phosphorylates Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_release Ca2+ Release Ca_store->Ca_release Glutamate Glutamate Glutamate->mGlu5 Activates VU29 This compound (PAM) VU29->mGlu5 Potentiates Ca_release->PKC Activates

Caption: Canonical mGlu5 receptor signaling cascade.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps in the Western blot analysis of mGlu5 expression.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Tissue_Collection 1. Tissue Collection (Prefrontal Cortex, Hippocampus, Striatum) Protein_Extraction 2. Protein Extraction (Lysis & Homogenization) Tissue_Collection->Protein_Extraction Quantification 3. Protein Quantification (Bradford/BCA Assay) Protein_Extraction->Quantification Sample_Boiling 4. Sample Preparation (Laemmli Buffer & Boiling) Quantification->Sample_Boiling SDS_PAGE 5. SDS-PAGE Sample_Boiling->SDS_PAGE Transfer 6. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-mGlu5) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Densitometry 11. Densitometry Detection->Densitometry Normalization 12. Normalization to Loading Control (e.g., β-actin) Densitometry->Normalization Statistics 13. Statistical Analysis Normalization->Statistics

Caption: Workflow for mGlu5 Western blot analysis.

References

Application Note: Modulating Neuronal Activity with VU319, a Selective M1 Positive Allosteric Modulator, in Primary Neuron Cultures using Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The M1 muscarinic acetylcholine receptor, a Gq-protein coupled receptor, is a key regulator of neuronal excitability and synaptic plasticity, making it a prime target for therapeutic intervention in cognitive disorders.[1][2] VU319 (also known as VU0467319) is a selective positive allosteric modulator (PAM) of the M1 receptor.[1] As a PAM, VU319 enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a nuanced approach to receptor modulation. This application note details a protocol for utilizing VU319 to study the potentiation of M1 receptor-mediated calcium signaling in primary neuron cultures. Intracellular calcium dynamics, a proxy for neuronal activity, are monitored using fluorescent calcium indicators.

Principle of the Assay

This assay quantifies the potentiation of M1 receptor activation by VU319 in primary neurons. In the presence of an M1 receptor agonist, such as acetylcholine or carbachol, VU319 binds to an allosteric site on the M1 receptor. This binding increases the affinity and/or efficacy of the agonist, leading to a more robust activation of the Gq signaling cascade. The downstream signaling involves the activation of phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is detected by a fluorescent calcium indicator, and the potentiation by VU319 is measured as an increase in the agonist-induced fluorescence signal.

Experimental Protocols

I. Primary Neuron Culture

This protocol describes the culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

  • Materials:

    • E18 rat embryos

    • Hibernate-E medium

    • Papain solution (e.g., 20 U/mL)

    • Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

    • Poly-D-lysine coated culture plates (e.g., 96-well black, clear bottom plates for imaging)

  • Procedure:

    • Dissect cortices from E18 rat embryos in ice-cold Hibernate-E medium.

    • Mince the tissue and incubate in papain solution at 37°C for 15-20 minutes.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium.

    • Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 50,000 cells/well for a 96-well plate).

    • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

    • Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between days in vitro (DIV) 7 and 14.

II. Calcium Indicator Loading

  • Materials:

    • Fluo-4 AM or Fura-2 AM calcium indicator

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Procedure:

    • Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBSS with 0.02% Pluronic F-127.

    • Remove the culture medium from the neurons and wash once with HBSS.

    • Add the loading solution to each well and incubate at 37°C for 30-45 minutes.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add fresh HBSS to the wells and allow the cells to rest for 15-20 minutes at room temperature before imaging to allow for de-esterification of the dye.

III. Compound Preparation and Application

  • Materials:

    • VU319

    • M1 agonist (e.g., carbachol or acetylcholine)

    • DMSO for stock solutions

    • HBSS for dilutions

  • Procedure:

    • Prepare a 10 mM stock solution of VU319 in DMSO.

    • Prepare a 10 mM stock solution of the M1 agonist in deionized water or HBSS.

    • On the day of the experiment, prepare serial dilutions of VU319 and the M1 agonist in HBSS to the desired final concentrations. It is recommended to perform a concentration-response curve for the agonist in the presence and absence of a fixed concentration of VU319.

IV. Calcium Imaging and Data Acquisition

  • Equipment:

    • Fluorescence microscope or a high-content imaging system equipped with an automated liquid handling system.

    • Appropriate filter sets for the chosen calcium indicator (e.g., Ex/Em ~494/516 nm for Fluo-4).

  • Procedure:

    • Place the plate on the microscope stage and acquire a baseline fluorescence reading for a defined period (e.g., 30-60 seconds).

    • Add the VU319 solution (or vehicle) to the wells and incubate for a predetermined time (e.g., 5-15 minutes).

    • Acquire another baseline reading.

    • Add the M1 agonist to the wells and immediately start recording the fluorescence intensity over time (e.g., for 2-5 minutes).

Data Presentation

The following table presents representative data for the potentiation of an M1 agonist by VU319. Note: These values are for illustrative purposes and the actual results will need to be determined experimentally.

ParameterM1 Agonist AloneM1 Agonist + 10 µM VU319
Agonist EC50 1 µM0.1 µM
Maximal Response (% of baseline) 150%250%
Fold-Shift in Agonist Potency -10-fold

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_store Ca²⁺ Store Ca_store->Ca_release Releases Ca²⁺ ACh Acetylcholine (Agonist) ACh->M1R Binds VU319 VU319 (PAM) VU319->M1R Potentiates

Caption: M1 receptor signaling pathway leading to calcium release.

Experimental_Workflow start Start: Primary Neuron Culture (DIV 7-14) load_dye Load with Calcium Indicator (e.g., Fluo-4 AM) start->load_dye wash1 Wash to Remove Excess Dye load_dye->wash1 rest Rest for Dye De-esterification wash1->rest baseline1 Acquire Baseline Fluorescence rest->baseline1 add_pam Add VU319 (PAM) or Vehicle baseline1->add_pam incubate_pam Incubate add_pam->incubate_pam add_agonist Add M1 Agonist incubate_pam->add_agonist record Record Fluorescence Change add_agonist->record analyze Data Analysis record->analyze end End: Quantify Potentiation analyze->end

Caption: Experimental workflow for calcium imaging with VU319.

References

Application Notes: VU-29 as a Positive Allosteric Modulator for Long-Term Potentiation (LTP) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU-29 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] In the field of neuroscience, particularly in studies of synaptic plasticity, this compound has emerged as a valuable tool for investigating the role of mGluR5 in learning and memory processes. One of the key applications of this compound is in the study of long-term potentiation (LTP), a cellular mechanism widely considered to be a neural correlate of learning and memory. These application notes provide a comprehensive overview of the use of this compound for potentiating LTP, including recommended dosages, experimental considerations, and expected outcomes.

Mechanism of Action

This compound does not activate mGluR5 directly but potentiates the receptor's response to its endogenous ligand, glutamate. This allosteric modulation enhances the downstream signaling cascades initiated by mGluR5 activation. In the context of LTP at the Schaffer collateral-CA1 synapse in the hippocampus, the potentiation of mGluR5 by this compound has been shown to facilitate the induction of NMDA receptor-dependent LTP, particularly in response to sub-maximal or "threshold" stimulation protocols.[3][4] While the precise downstream signaling is complex, evidence suggests that this compound's effect on LTP involves the potentiation of NMDA receptor currents and is dependent on Src-family tyrosine kinase activation.[4] Interestingly, some research indicates that the enhancement of LTP by mGluR5 PAMs like this compound may not solely depend on direct potentiation of NMDA receptor currents but could also be mediated by a disinhibition mechanism involving endocannabinoid signaling.[5]

Applications in LTP Research

  • Facilitation of Threshold LTP: this compound is particularly useful for studying the induction of LTP under conditions of moderate synaptic stimulation. It has been demonstrated to significantly enhance LTP induced by threshold theta-burst stimulation (TBS), a protocol that on its own produces only a slight potentiation.[3][4][6]

  • Investigating mGluR5-Dependent Plasticity: As a selective mGluR5 PAM, this compound allows researchers to specifically probe the contribution of this receptor subtype to synaptic plasticity, distinguishing its role from other glutamate receptors.

  • Cognitive Enhancement Studies: Given the role of LTP in learning and memory, this compound is utilized in preclinical studies to explore the potential of mGluR5 modulation as a therapeutic strategy for cognitive disorders.[7]

Data Presentation: Quantitative Summary of this compound Application in LTP Studies

ParameterValueSource
Compound This compound[3][4]
Target mGluR5 Positive Allosteric Modulator[1][2]
Application Facilitation of Long-Term Potentiation (LTP)[3][4]
Tissue Preparation Acute rodent hippocampal slices[1][4]
Synaptic Pathway Schaffer collateral-CA1[4]
Working Concentration 500 nM[3][4][6]
Pre-incubation Time 20 minutes[3][4][6]
Stimulation Protocol Threshold Theta-Burst Stimulation (TBS)[3][4][6]
Effect on Baseline fEPSP No significant effect[3][6]
Observed Effect on LTP Significant potentiation of fEPSP slope post-TBS[3][4][6]
Control Condition Threshold TBS without this compound (induces slight potentiation)[3][4][6]

Experimental Protocols

1. Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for obtaining viable hippocampal slices for electrophysiological recordings.[1][8][9]

  • Materials:

    • Rodent (e.g., adult rat or mouse)

    • Dissection tools (scissors, forceps)

    • Vibrating microtome (vibratome)

    • Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF). A typical aCSF composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

    • Recovery chamber with oxygenated aCSF at 32-34°C.

  • Procedure:

    • Anesthetize the animal according to approved institutional protocols.

    • Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated aCSF.

    • Isolate the hippocampus.

    • Cut transverse hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

    • Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Electrophysiological Recording of LTP

This protocol outlines the steps for extracellular field potential recordings at the Schaffer collateral-CA1 synapse.[1]

  • Materials:

    • Recording chamber with continuous perfusion of oxygenated aCSF (2-3 mL/min) at 32-34°C.

    • Micromanipulators.

    • Stimulating electrode (e.g., concentric bipolar electrode).

    • Recording electrode (glass micropipette filled with aCSF, 1-5 MΩ resistance).

    • Amplifier, digitizer, and data acquisition software.

    • This compound stock solution (e.g., in DMSO).

  • Procedure:

    • Transfer a recovered hippocampal slice to the recording chamber.

    • Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

    • Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit an fEPSP amplitude that is 30-50% of the maximum.

    • Prepare the final concentration of this compound (500 nM) in aCSF. Ensure the final DMSO concentration is minimal (e.g., <0.1%).

    • Switch the perfusion to the aCSF containing this compound and allow the slice to incubate for 20 minutes.[3][4][6]

    • After the 20-minute pre-incubation, induce LTP using a threshold theta-burst stimulation (TBS) protocol. A typical threshold TBS might consist of a single train of 10 bursts, with each burst containing 4 pulses at 100 Hz, and the bursts delivered at 5 Hz.

    • Immediately after TBS, resume recording of fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation.

3. Data Analysis

  • The primary measure of synaptic strength is the slope of the fEPSP.

  • Normalize the fEPSP slope data to the average slope recorded during the baseline period.

  • The magnitude of LTP is typically quantified as the percentage increase in the average fEPSP slope during a specific time window after TBS (e.g., 50-60 minutes post-TBS) compared to the baseline.

  • Statistical analysis (e.g., t-test or ANOVA) should be used to compare the magnitude of LTP in the presence and absence of this compound.

Mandatory Visualization

experimental_workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis a Anesthetize and Decapitate Rodent b Dissect Brain in Ice-Cold aCSF a->b c Prepare Hippocampal Slices (Vibratome) b->c d Recover Slices in Warm aCSF c->d e Transfer Slice to Recording Chamber d->e f Position Electrodes (Stimulating & Recording) e->f g Record Stable Baseline (20-30 min) f->g h Perfusion with 500 nM this compound (20 min) g->h i Induce LTP (Threshold TBS) h->i j Record Post-TBS fEPSPs (60+ min) i->j k Measure fEPSP Slope j->k l Normalize to Baseline k->l m Quantify LTP Magnitude l->m n Statistical Comparison m->n

Caption: Experimental workflow for studying this compound's effect on LTP.

signaling_pathway cluster_membrane Postsynaptic Membrane cluster_receptors cluster_intracellular Intracellular Signaling mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx VU29 This compound VU29->mGluR5 potentiates Glutamate Glutamate Glutamate->mGluR5 activates Glutamate->NMDAR activates PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release from ER IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Ca_release->PKC Src Src Kinase PKC->Src Src->NMDAR phosphorylates LTP LTP Induction Ca_influx->LTP

Caption: Putative signaling pathway for this compound-mediated LTP enhancement.

References

Step-by-step guide for dissolving and storing VU-29

Author: BenchChem Technical Support Team. Date: December 2025

A Step-by-Step Guide for Dissolving and Storing VU-29

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the dissolution, storage, and handling of this compound, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

Compound Information

This compound, with the chemical name N-(1,3-Diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide, is a valuable research tool for studying the modulation of the mGluR5 signaling pathway. Its ability to enhance the receptor's response to the endogenous ligand glutamate makes it critical in neuroscience research, particularly in studies related to synaptic plasticity and neurological disorders.

PropertyData
Chemical Name N-(1,3-Diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide
Molecular Formula C₂₂H₁₆N₄O₃
Molecular Weight 384.39 g/mol
CAS Number 890764-36-0
Primary Target Metabotropic Glutamate Receptor 5 (mGluR5)
Mechanism of Action Positive Allosteric Modulator (PAM)
Recommended Solvent Dimethyl Sulfoxide (DMSO)

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial containing the this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.84 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 3.84 mg of this compound.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.

  • Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity and activity of your this compound stock solution.

Storage ConditionRecommendation
Short-term Storage Store aliquots at -20°C for up to one month.
Long-term Storage For storage longer than one month, it is recommended to store aliquots at -80°C.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Note: While some sources may state room temperature storage for the solid compound, stock solutions in DMSO should be stored frozen to ensure stability.

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your experimental buffer or medium to achieve the desired final concentration. It is recommended to perform dilutions in a stepwise manner to prevent precipitation of the compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Typical Working Concentrations:

  • In vitro cell-based assays: The effective concentration (EC₅₀) of this compound for potentiating mGluR5 is in the low nanomolar range. A typical starting point for in vitro experiments is a concentration range of 1 nM to 1 µM.

  • Hippocampal Slice Electrophysiology: A working concentration of 500 nM has been used in rat hippocampal slices to study long-term potentiation (LTP).[1]

Signaling Pathway and Experimental Workflow

mGluR5 Signaling Pathway

This compound acts as a positive allosteric modulator of the mGluR5 receptor. Upon binding of the endogenous agonist glutamate, mGluR5, a Gq-coupled receptor, activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to downstream signaling events.

mGluR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq protein mGluR5->Gq Activates VU29 This compound (PAM) VU29->mGluR5 Enhances Binding PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Downstream Downstream Signaling IP3->Downstream DAG->Downstream

Caption: mGluR5 Signaling Pathway Modulation by this compound.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the key steps for preparing a this compound stock solution.

VU29_Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp. start->equilibrate weigh Weigh this compound Powder Accurately equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve Completely add_dmso->dissolve aliquot Aliquot into Single-Use Sterile Tubes dissolve->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Safety and Handling

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Handling:

  • Handle this compound in a well-ventilated area.

  • Avoid inhalation of the powder.

  • Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU-29.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a PAM, this compound does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. It binds to an allosteric site on the receptor, distinct from the glutamate binding site.[3] this compound shows high selectivity for mGluR5 over other mGluR subtypes.[1][2][3]

Q2: What are the recommended solvents for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is reported to be insoluble in water and ethanol.[2] For in vivo studies, it is crucial to minimize the concentration of DMSO in the final formulation.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO on the day of use.[1][2] Moisture in DMSO can significantly reduce the solubility of this compound.[2]

Troubleshooting Guides

Issue 1: this compound is not dissolving properly in DMSO.

  • Root Cause: The DMSO used may have absorbed moisture.

  • Solution: Use fresh, anhydrous DMSO from a newly opened bottle. Ensure that the DMSO has been stored correctly in a dry environment.

  • Pro Tip: To facilitate dissolution, you can gently warm the solution to 37°C and vortex or sonicate briefly.

Issue 2: My this compound solution has precipitated after storage.

  • Root Cause: this compound may have limited stability in solution, especially at lower concentrations or after freeze-thaw cycles.

  • Solution: If storing a stock solution is necessary, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[1] Before use, equilibrate the aliquot to room temperature and visually inspect for any precipitation.[1] If precipitate is observed, try to redissolve it by warming and vortexing. However, for best results, freshly prepared solutions are always recommended.[1]

Issue 3: I am observing cellular toxicity in my in vitro experiments.

  • Root Cause: The concentration of DMSO in your final culture medium may be too high.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent-induced toxicity. Perform a vehicle control experiment with the same final concentration of DMSO to differentiate between compound effects and solvent effects.

Issue 4: I need to prepare this compound for in vivo administration, but it is not soluble in aqueous vehicles.

  • Root Cause: this compound is poorly soluble in aqueous solutions.

  • Solution: For in vivo experiments, a co-solvent system is often necessary. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as a mixture of Tween 80 and saline, or polyethylene glycol (PEG) and saline. A suggested starting point for a vehicle could be 10% DMSO, 10% Tween 80, and 80% saline. The final formulation should be a clear solution. It is essential to perform tolerability studies for any new vehicle in your animal model.

Data Presentation

Table 1: this compound Solubility

SolventSolubilityReference
DMSO100 mM[1]
77 mg/mL (200.31 mM)[2]
WaterInsoluble[2]
EthanolInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 100 mM solution, weigh out 38.44 mg of this compound (Molecular Weight: 384.39 g/mol ).

    • Add the calculated volume of anhydrous DMSO to the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C for up to one month.[1]

Mandatory Visualization

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU29 This compound (PAM) VU29->mGluR5 Potentiates Gq11 Gq/11 mGluR5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Signaling Ca2->Downstream Modulates PKC->Downstream Phosphorylates targets

Caption: mGluR5 Signaling Pathway.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 100 mM Stock Solution vortex->stock aliquot Aliquot stock->aliquot dilute Dilute to Working Concentration stock->dilute store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw thaw->dilute apply Apply to Experiment dilute->apply

Caption: Experimental Workflow for this compound.

References

Potential off-target effects of VU-29 in neuronal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU-29 in neuronal assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). It does not activate the receptor on its own but potentiates the receptor's response to the endogenous agonist, glutamate. This compound binds to the allosteric site on the mGlu5 receptor that is also recognized by the negative allosteric modulator MPEP.[1]

Q2: How selective is this compound for mGlu5 over other mGlu receptors?

This compound and its close analogs are highly selective for the mGlu5 receptor. Studies on similar compounds have shown them to be inactive or very weakly antagonizing at other mGlu receptor subtypes (mGlu1, mGlu2, mGlu3, mGlu4, mGlu7, and mGlu8).[1]

Q3: Does this compound have any known off-target effects on NMDA receptors?

While some mGlu5 PAMs can potentiate N-methyl-D-aspartate (NMDA) receptor currents, studies have shown that this compound exhibits "stimulus bias" and does not potentiate mGlu5 coupling to NMDA receptor currents in CA1 pyramidal cells.[2] This is a critical feature, as excessive NMDA receptor activation can be excitotoxic. However, it is always advisable to empirically verify this in your specific experimental system.

Q4: Could this compound exhibit "ago-PAM" activity, leading to direct receptor activation?

Some mGlu5 PAMs can act as "ago-PAMs," meaning they possess intrinsic allosteric agonist activity in the absence of glutamate. This has been linked to adverse effects such as seizures in in vivo models.[3] The degree of ago-PAM activity can be dependent on the expression level of the mGlu5 receptor in the assay system.[4] While this compound is generally characterized as a "pure PAM," it is crucial to test for ago-PAM activity in your specific neuronal assay, especially in systems with high or overexpression of mGlu5.

Q5: Are there any other known off-target liabilities for mGlu5 PAMs?

Broad selectivity profiling of some mGlu5 PAMs, such as ML254, against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters has shown them to be highly selective with no significant off-target activities at concentrations up to 10 µM.[5] While this provides a good indication of the selectivity of this chemical class, it is not a substitute for direct testing of this compound in your assays of interest.

Troubleshooting Guide

This guide addresses common issues that may arise during neuronal assays with this compound, with a focus on distinguishing true off-target effects from experimental artifacts.

Issue 1: Unexpected Neuronal Hyperexcitability or Seizure-like Activity in vitro
Potential Cause Troubleshooting Steps
Ago-PAM Activity of this compound 1. Perform an Agonist-Mode Calcium Mobilization Assay: Test the ability of this compound to elicit a response in the absence of an orthosteric agonist (see Experimental Protocol 1).2. Lower this compound Concentration: If ago-PAM activity is detected, reduce the concentration of this compound to a range where it acts as a PAM without significant direct activation.3. Use a "Pure" PAM as a Control: If available, use a well-characterized mGlu5 "pure" PAM as a control to differentiate compound-specific effects from assay artifacts.
High Endogenous Glutamate Levels 1. Optimize Culture Conditions: Ensure cell culture medium changes are regular to prevent the buildup of glutamate from cellular metabolism.2. Include a Glutamate Scavenger: In acute slice preparations or primary cultures, consider including a glutamate scavenger system (e.g., glutamate-pyruvate transaminase and pyruvate) in the recording buffer.
Assay Artifact 1. Vehicle Control: Run a vehicle-only control to ensure the solvent (e.g., DMSO) is not causing the effect.2. Cell Health: Assess cell viability and morphology to rule out general cellular stress as a cause of hyperexcitability.
Issue 2: Altered Synaptic Plasticity (LTP/LTD) in an Unexpected Manner
Potential Cause Troubleshooting Steps
Modulation of NMDA Receptor Function 1. Directly Measure NMDA Currents: Perform whole-cell patch-clamp recordings to assess if this compound modulates NMDA-evoked currents in your specific neuronal population (see Experimental Protocol 2). While published data suggests no effect in CA1 neurons, this could be cell-type dependent.[2]2. Isolate NMDA Receptor Component: Use pharmacological tools to isolate the NMDA receptor-dependent component of the synaptic response to confirm the effect is mediated through this pathway.
Indirect Network Effects 1. Record from Different Cell Types: this compound's effect on mGlu5 could alter the activity of interneurons, leading to a disinhibition of the network and indirectly affecting plasticity.2. Pharmacological Blockade: Use antagonists for other relevant receptors (e.g., GABAA receptors) to dissect the network components involved.

Data Presentation

Table 1: Representative Selectivity Profile of a Structurally Related mGlu5 PAM (ML254)

No specific, comprehensive public selectivity data for this compound is available. The following data for the mGlu5 PAM ML254 is provided as a representative profile for this chemical class. The screening was performed at a concentration of 10 µM.[5]

Target ClassNumber of Targets ScreenedObserved Activity
GPCRs68No significant activity (<25% inhibition)
Ion ChannelsNo significant activity (<25% inhibition)
TransportersNo significant activity (<25% inhibition)

Experimental Protocols

Experimental Protocol 1: Calcium Mobilization Assay for Detecting Ago-PAM Activity

This protocol is designed to determine if this compound has intrinsic agonist activity at the mGlu5 receptor.

1. Cell Culture and Plating:

  • Use a cell line stably expressing the human or rat mGlu5 receptor (e.g., HEK293 or CHO cells).
  • Seed cells into 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
  • Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
  • Incubate the plate for 45-60 minutes at 37°C, protected from light.

3. Compound Preparation:

  • Prepare serial dilutions of this compound in assay buffer. Include a positive control orthosteric agonist (e.g., glutamate or DHPG) and a vehicle control (e.g., 0.1% DMSO in assay buffer).

4. Signal Detection:

  • Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.
  • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
  • Establish a stable baseline fluorescence reading for 10-20 seconds.
  • Add the prepared compounds (this compound dilutions, positive control, vehicle) to the respective wells and continue recording the fluorescence signal for at least 120 seconds.

5. Data Analysis:

  • Measure the peak fluorescence response after compound addition.
  • Plot the peak fluorescence intensity against the log of the this compound concentration.
  • A concentration-dependent increase in fluorescence indicates ago-PAM activity. Compare the maximal effect of this compound to that of the positive control agonist to determine its relative efficacy.

Experimental Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Assess NMDA Receptor Modulation

This protocol is for measuring NMDA-evoked currents in neurons to test for potentiation by this compound.

1. Slice Preparation or Neuronal Culture:

  • Prepare acute brain slices (e.g., hippocampal or cortical) or use primary neuronal cultures as per standard laboratory procedures.
  • Transfer the slice or coverslip to a recording chamber on an upright microscope, continuously perfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2/5% CO2.
  • The aCSF should contain blockers for AMPA and GABA receptors (e.g., 10 µM CNQX and 10 µM bicuculline) and be nominally Mg2+-free to relieve the voltage-dependent block of NMDA receptors.

2. Patch-Clamp Recording:

  • Visually identify a neuron for recording using DIC optics.
  • Establish a whole-cell voltage-clamp configuration using a borosilicate glass pipette (3-5 MΩ) filled with a cesium-based internal solution to block potassium currents.
  • Clamp the neuron at a holding potential of -60 mV or -70 mV.

3. NMDA Application and Data Acquisition:

  • Position a puffer pipette containing 100 µM NMDA and 10 µM glycine near the dendrites of the recorded neuron.
  • Apply brief pulses of the NMDA/glycine solution (e.g., 2-5 seconds) to evoke an inward current.
  • Record several stable baseline NMDA-evoked currents.

4. This compound Application:

  • Bath-apply this compound at the desired concentration (e.g., 1 µM) for 5-10 minutes.
  • Continue to apply brief pulses of the NMDA/glycine solution and record the evoked currents in the presence of this compound.
  • As a positive control for mGlu5 activation, co-apply a low concentration of an mGlu5 agonist (e.g., 3 µM DHPG) with this compound.

5. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents before, during, and after the application of this compound.
  • Normalize the current amplitudes to the baseline average.
  • A significant increase in the normalized current amplitude in the presence of this compound would indicate potentiation of NMDA receptor function.

Visualizations

signaling_pathway cluster_mGlu5 mGlu5 Signaling cluster_NMDA Potential NMDA Interaction Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Orthosteric Site VU29 This compound (PAM) VU29->mGlu5 Binds Allosteric Site Gq Gq Protein mGlu5->Gq Activates NMDA_Receptor NMDA Receptor mGlu5->NMDA_Receptor Potential Modulation (Not observed with this compound) PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca2+ Release IP3->Ca_release Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Interaction Physical/Functional Interaction

Figure 1. Simplified signaling pathway of mGlu5 and its potential interaction with the NMDA receptor.

experimental_workflow cluster_ago_pam Ago-PAM Calcium Assay Workflow cluster_nmda NMDA Modulation Patch-Clamp Workflow A1 Seed mGlu5-expressing cells in 96-well plate A2 Load cells with calcium-sensitive dye A1->A2 A3 Add this compound (no agonist) A2->A3 A4 Measure fluorescence change A3->A4 A5 Analyze for concentration- dependent signal increase A4->A5 B1 Prepare neuron for whole-cell recording B2 Record baseline NMDA-evoked currents B1->B2 B3 Bath-apply this compound B2->B3 B4 Record NMDA-evoked currents in presence of this compound B3->B4 B5 Compare current amplitudes B4->B5

Figure 2. Experimental workflows for assessing potential off-target effects of this compound.

troubleshooting_logic Start Unexpected neuronal activity observed with this compound Check_AgoPAM Is there a response to This compound without glutamate? Start->Check_AgoPAM Is_AgoPAM Likely Ago-PAM effect Check_AgoPAM->Is_AgoPAM Yes Not_AgoPAM Not direct activation Check_AgoPAM->Not_AgoPAM No Check_NMDA Is NMDA-dependent plasticity altered? Not_AgoPAM->Check_NMDA Is_NMDA Possible NMDA modulation (unlikely for this compound) Check_NMDA->Is_NMDA Yes Not_NMDA Consider indirect network effects or assay artifacts Check_NMDA->Not_NMDA No

Figure 3. A logical flowchart for troubleshooting unexpected effects of this compound in neuronal assays.

References

Technical Support Center: Optimizing VU-29 Incubation for mGlu5 Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing VU-29 incubation time to achieve maximal mGlu5 potentiation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it potentiate mGlu5?

This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] It binds to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event increases the receptor's sensitivity to its endogenous ligand, glutamate, thereby enhancing the downstream signaling cascade upon glutamate binding. This compound has an EC50 of 9 nM at the rat mGlu5 receptor.[1]

Q2: What is the primary signaling pathway activated by mGlu5 potentiation with this compound?

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2] Upon activation, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[3] This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other downstream signaling molecules.[3]

Q3: How does this compound-mediated mGlu5 potentiation affect synaptic plasticity, such as Long-Term Potentiation (LTP)?

This compound has been shown to facilitate the induction of LTP at Schaffer collateral-CA1 synapses in the hippocampus.[2][4] Interestingly, this effect is not dependent on the potentiation of NMDA receptor currents, a classical mechanism in LTP induction.[5][6] Instead, this compound-mediated mGlu5 activation in CA1 pyramidal cells stimulates the production and release of endocannabinoids.[6][7] These endocannabinoids then act as retrograde messengers, binding to CB1 receptors on presynaptic inhibitory interneurons, which suppresses GABA release.[6][7] This "disinhibition" of the pyramidal cells lowers the threshold for inducing LTP.[6]

Q4: What is a recommended starting point for this compound concentration and incubation time?

Based on published studies, a common starting point for in vitro slice electrophysiology is a pre-incubation of the tissue with 500 nM this compound for 20-30 minutes prior to the induction of LTP.[4] One study reported that a 20-minute pre-incubation with 500 nM this compound was sufficient to induce robust LTP with a sub-maximal stimulus.[4] Another study mentioned a 30-minute incubation with the same concentration did not alter the baseline fEPSP slope.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No potentiation of mGlu5 activity is observed after this compound application. 1. Inadequate Incubation Time: The incubation period may be too short for this compound to diffuse into the tissue and bind to the mGlu5 receptors.Increase the pre-incubation time in increments of 10 minutes (e.g., 30 min, 40 min) to ensure adequate tissue penetration and receptor binding.
2. Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a significant potentiation.Prepare fresh this compound stock solution and verify the final concentration in your experimental buffer. Consider performing a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
3. This compound Degradation: this compound may have degraded due to improper storage or handling.This compound should be stored at room temperature.[1] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles if dissolved in a solvent for stock solutions.
4. Low Endogenous Glutamate Levels: As a PAM, this compound requires the presence of the endogenous agonist (glutamate) to exert its effect.Ensure that the experimental conditions allow for sufficient synaptic activity and glutamate release. In some experimental paradigms, a low concentration of an mGlu5 agonist like DHPG can be co-applied to "prime" the receptors.[2]
Variability in the magnitude of potentiation between experiments. 1. Inconsistent Incubation Time: Minor variations in the incubation period between experiments can lead to different levels of potentiation.Use a timer to ensure a consistent and precise incubation period for all experiments.
2. Temperature Fluctuations: Temperature can affect the rate of diffusion and binding kinetics.Maintain a constant and controlled temperature in your experimental setup throughout the incubation and recording periods.
3. Tissue Health: The physiological state of the tissue (e.g., brain slices) can significantly impact the response to pharmacological agents.Ensure consistent and optimal tissue preparation and maintenance procedures. Discard any tissue that shows signs of poor health.
Observed effects are not blocked by an mGlu5 antagonist. 1. Off-Target Effects: At very high concentrations, this compound might exhibit off-target effects.Use the lowest effective concentration of this compound determined from your concentration-response experiments. To confirm the effect is mGlu5-mediated, pre-incubate with a selective mGlu5 antagonist, such as MTEP, before applying this compound.[7]
2. Incomplete Antagonist Blockade: The concentration or incubation time of the antagonist may be insufficient.Verify the concentration and increase the pre-incubation time of the mGlu5 antagonist to ensure complete receptor blockade.

Quantitative Data Summary

Parameter Value Species/System Reference
This compound EC50 for mGlu5 Potentiation 9 nMRat mGlu5 Receptor[1]
This compound Selectivity (EC50) mGlu1: 557 nMmGlu2: 1.51 µMRat Receptors[1]
Effective Concentration for LTP 500 nMRat Hippocampal Slices[4]
Pre-incubation Time for LTP 20-30 minutesRat Hippocampal Slices[4]
LTP Potentiation with this compound 152 ± 8% of baselineRat Hippocampal Slices (Threshold TBS)[4]

Experimental Protocols

Protocol: Facilitation of LTP in Rat Hippocampal Slices with this compound

This protocol is a generalized procedure based on methodologies reported in the literature.[4]

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2. Continuously bubble with 95% O2 / 5% CO2.
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the final working concentration (e.g., 500 nM).

2. Hippocampal Slice Preparation:

  • Anesthetize and decapitate an adult rat according to approved institutional animal care and use committee protocols.
  • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
  • Prepare 400 µm thick horizontal or coronal hippocampal slices using a vibratome.
  • Transfer the slices to an interface or submerged holding chamber with continuously oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before starting the experiment.

3. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
  • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

4. This compound Incubation and LTP Induction:

  • Switch the perfusion to aCSF containing the final concentration of this compound (e.g., 500 nM).
  • Incubate the slice with this compound for 20-30 minutes. During this period, continue to record baseline fEPSPs.
  • After the incubation period, induce LTP using a theta-burst stimulation (TBS) protocol. A "threshold" TBS protocol that produces only a slight potentiation on its own is ideal to observe the facilitatory effect of this compound.[4]
  • Immediately after LTP induction, switch the perfusion back to the standard aCSF (without this compound).

5. Data Acquisition and Analysis:

  • Continue to record fEPSPs for at least 60 minutes post-LTP induction.
  • Measure the slope of the fEPSP.
  • Normalize the fEPSP slope to the average slope during the pre-LTP baseline period.
  • Plot the normalized fEPSP slope over time to visualize the magnitude and stability of LTP.

Visualizations

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGlu5 Receptor Glutamate->mGluR5 Binds VU29 This compound VU29->mGluR5 Potentiates Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Endocannabinoid Endocannabinoid Synthesis Ca2->Endocannabinoid Stimulates Downstream\nTargets Downstream Targets PKC->Downstream\nTargets Phosphorylates Retrograde\nSignaling Retrograde Signaling Endocannabinoid->Retrograde\nSignaling Initiates

Caption: mGlu5 signaling pathway potentiated by this compound.

experimental_workflow A 1. Prepare Hippocampal Slices B 2. Establish Stable Baseline fEPSP Recording (20 min) A->B C 3. Perfuse with this compound (e.g., 500 nM) Incubation Period (20-30 min) B->C D 4. Induce LTP (e.g., Theta-Burst Stimulation) C->D E 5. Washout this compound and Record fEPSP (60+ min) D->E F 6. Data Analysis: Normalize fEPSP slope to baseline E->F

Caption: Experimental workflow for assessing this compound's effect on LTP.

References

Navigating Unexpected Results in VU-29 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting unexpected results in experiments involving VU-29, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). By understanding the nuances of this compound's mechanism of action and the potential pitfalls in experimental design, researchers can more effectively interpret their data and advance their investigations.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Unlike an agonist which directly activates the receptor, this compound binds to a distinct allosteric site on the mGluR5 protein. This binding event does not activate the receptor on its own but potentiates the receptor's response to its endogenous ligand, glutamate. This leads to an enhanced intracellular signaling cascade, primarily through the Gq protein pathway, resulting in increased phospholipase C (PLC) activity and subsequent mobilization of intracellular calcium.

2. What are the common experimental applications of this compound?

This compound is frequently used in neuroscience research to probe the function of mGluR5 in various physiological and pathological processes. Common applications include studying synaptic plasticity, learning and memory, and exploring potential therapeutic interventions for neurological and psychiatric disorders.[1][2]

3. I am not observing the expected potentiation of glutamate-induced response with this compound. What are the possible reasons?

Several factors could contribute to a lack of potentiation. These include:

  • Suboptimal Glutamate Concentration: As a PAM, this compound requires the presence of an orthosteric agonist like glutamate to exert its effect. The concentration of glutamate used should be at or near its EC20 (the concentration that produces 20% of the maximal response) to observe optimal potentiation.

  • Incorrect this compound Concentration: Ensure the final concentration of this compound in your assay is within the effective range.

  • Solubility Issues: this compound is typically dissolved in DMSO. Poor dissolution or precipitation of the compound can lead to a lower effective concentration.

  • Cell Health and Receptor Expression: The health and passage number of your cell line can affect mGluR5 expression levels and overall cellular responsiveness.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence the outcome.

4. My results show high variability between experiments. What can I do to improve consistency?

High variability can stem from several sources:

  • Inconsistent Cell Culture Practices: Maintain consistent cell seeding densities, passage numbers, and growth conditions.

  • Compound Handling: Ensure accurate and consistent preparation of this compound and glutamate solutions. Prepare fresh dilutions for each experiment.

  • DMSO Concentration: Keep the final concentration of DMSO consistent across all wells and plates, including controls. High concentrations of DMSO can have independent effects on cells.[3][4][5]

  • Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize volume errors.

  • Plate Edge Effects: Avoid using the outer wells of microplates, which are more susceptible to evaporation and temperature fluctuations.

5. Could the observed effects be due to off-target activity of this compound?

While this compound is reported to be a selective mGluR5 PAM, it is crucial to consider the possibility of off-target effects, especially at higher concentrations. To address this, consider including a negative control cell line that does not express mGluR5. Additionally, using a structurally unrelated mGluR5 PAM can help confirm that the observed effects are indeed mediated by mGluR5. Some studies have noted that different mGluR5 PAMs can exhibit distinct pharmacological profiles, a phenomenon known as "biased modulation," which could lead to different downstream effects.[6][7]

Troubleshooting Common Experimental Issues

Observed Problem Potential Cause Recommended Solution
No potentiating effect of this compound Suboptimal glutamate concentration.Perform a glutamate dose-response curve to determine the EC20. Use this concentration in your potentiation assay.
This compound concentration too low.Titrate this compound to determine its optimal concentration range.
This compound insolubility or precipitation.Ensure complete dissolution of this compound in DMSO before diluting in aqueous buffer. Visually inspect solutions for precipitates. Prepare fresh stock solutions regularly.
Low mGluR5 expression in cells.Use a cell line with confirmed high expression of mGluR5. Check cell passage number, as expression can decrease over time.
High background signal or apparent agonist activity of this compound alone "Ago-PAM" activity.Some PAMs can exhibit intrinsic agonist activity at high concentrations. Perform a dose-response curve of this compound in the absence of glutamate to check for agonist activity.[7]
Contamination of reagents.Use fresh, high-quality reagents and sterile techniques.
Assay artifacts.Certain assay components or detection methods can produce false-positive signals. Include appropriate vehicle and negative controls.
Cell death or changes in cell morphology High concentration of DMSO.Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%. Ensure the vehicle control contains the same final DMSO concentration.[3][4][5]
Cytotoxicity of this compound.Determine the cytotoxic concentration of this compound in your cell line using a cell viability assay.
Inconsistent or non-reproducible results in electrophysiology Poor slice health.Ensure proper brain slice preparation and maintenance of healthy slices in oxygenated artificial cerebrospinal fluid (aCSF).
Inaccurate drug application.Use a reliable and calibrated perfusion system for drug application. Ensure complete washout between applications.
Fluctuation in recording stability.Allow for a stable baseline recording before drug application. Monitor access resistance and other quality control parameters throughout the experiment.

Quantitative Data Summary

Parameter Value Receptor Assay System Reference
EC50 (Potentiation) ~9 nMrat mGluR5Calcium mobilization in cell lines[2]
Ki (Binding Affinity) 244 nMrat mGluR5Radioligand binding assay[8]

Note: EC50 and Ki values can vary depending on the specific assay conditions and cell system used.

Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for measuring this compound's effect on glutamate-induced intracellular calcium mobilization in a cell line expressing mGluR5.

  • Cell Plating: Seed mGluR5-expressing cells into black-walled, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffered salt solution (e.g., HBSS) for 30-60 minutes at 37°C.

  • Compound Addition:

    • Prepare a dilution series of this compound in the assay buffer.

    • Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) to allow the compound to reach its target.

    • Include wells with vehicle (DMSO) as a control.

  • Glutamate Stimulation:

    • Prepare a solution of glutamate at a concentration that will yield a final in-well concentration at its EC20.

    • Using a fluorescence plate reader with an integrated liquid handling system, inject the glutamate solution into the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control.

    • Plot the potentiation (as a percentage of the glutamate-alone response) against the concentration of this compound to generate a dose-response curve and determine the EC50.

Electrophysiological Recording in Brain Slices

This protocol provides a general workflow for assessing the effect of this compound on synaptic transmission and plasticity in acute brain slices.

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents according to standard laboratory protocols. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

  • Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from neurons of interest or field excitatory postsynaptic potential (fEPSP) recordings.

  • Baseline Recording: Record a stable baseline of synaptic activity for at least 10-20 minutes before any drug application.

  • This compound Application: Bath-apply this compound at the desired concentration. Allow sufficient time for the drug to equilibrate in the slice (e.g., 15-20 minutes).

  • Stimulation Protocol: Apply an electrical stimulation protocol to evoke synaptic responses. To study synaptic plasticity, protocols such as theta-burst stimulation (for LTP) or low-frequency stimulation (for LTD) can be used.[1]

  • Data Acquisition and Analysis: Record synaptic responses before, during, and after this compound application and the plasticity-inducing stimulus. Analyze parameters such as the amplitude and slope of synaptic responses to determine the effect of this compound.

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds to orthosteric site VU29 This compound (PAM) VU29->mGluR5 Binds to allosteric site Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Intracellular Ca²⁺ Release ER->Ca2 Releases Ca²⁺ Ca2->PKC Activates Downstream Downstream Signaling PKC->Downstream troubleshooting_workflow start Unexpected Result in this compound Experiment check_reagents Verify Reagent Integrity (this compound, Glutamate, Buffers) start->check_reagents check_cells Assess Cell Health & Receptor Expression start->check_cells check_protocol Review Experimental Protocol (Concentrations, Incubation Times) start->check_protocol check_dmso Confirm Final DMSO Concentration (<0.5%) start->check_dmso issue_identified Issue Identified? check_reagents->issue_identified check_cells->issue_identified check_protocol->issue_identified check_dmso->issue_identified resolve_reagents Prepare Fresh Reagents issue_identified->resolve_reagents Yes (Reagents) resolve_cells Use Lower Passage Cells/ Confirm Expression issue_identified->resolve_cells Yes (Cells) resolve_protocol Optimize Protocol Parameters issue_identified->resolve_protocol Yes (Protocol) resolve_dmso Adjust DMSO Concentration issue_identified->resolve_dmso Yes (DMSO) no_issue No Obvious Issue issue_identified->no_issue No rerun_experiment Re-run Experiment with Controls resolve_reagents->rerun_experiment resolve_cells->rerun_experiment resolve_protocol->rerun_experiment resolve_dmso->rerun_experiment consult Consult Literature for Biased Modulation/Off-Target Effects no_issue->consult consult->rerun_experiment

References

How to control for vehicle effects when using VU-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU-29, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This potentiation of glutamate signaling can modulate various downstream pathways involved in synaptic plasticity and neuronal excitability.[1][2]

Q2: What is the recommended vehicle for dissolving this compound?

A2: this compound is a hydrophobic molecule and is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in aqueous buffers or cell culture media to the final desired concentration for experiments.

Q3: Why is a vehicle control necessary when using this compound dissolved in DMSO?

A3: A vehicle control is crucial because DMSO, the solvent for this compound, can have its own biological effects. These can include influencing cell viability, proliferation, and differentiation, as well as exhibiting neuroprotective or even toxic effects at certain concentrations.[3][4][5][6] The vehicle control group, which receives the same concentration of DMSO as the this compound treated group, allows researchers to distinguish the effects of this compound from any confounding effects of the solvent.

Q4: What are the known downstream signaling pathways of mGlu5 activation that are potentiated by this compound?

A4: Activation of mGlu5 receptors, potentiated by this compound, canonically couples to Gq/11 G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). Non-canonical pathways include the activation of the ERK1/2 and PI3K/Akt/mTOR signaling cascades. Furthermore, mGlu5 activation has been shown to modulate the function of other receptors, such as the NMDA receptor, and can involve retrograde signaling through endocannabinoids.[7][8][9][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results between batches. Inconsistent final DMSO concentration.Always use the same final concentration of DMSO in your vehicle control and this compound treated groups. Prepare a master mix of your final DMSO concentration in your assay buffer or media to ensure consistency across all wells or animals.
Observed effects in the vehicle control group. DMSO concentration is too high, causing off-target effects.Determine the optimal, non-toxic concentration of DMSO for your specific cell type or in vivo model. It is recommended to perform a dose-response curve for DMSO alone to identify a concentration with minimal effects. For many cell lines, keeping the final DMSO concentration at or below 0.5% is advisable.[12][13] Primary cells may be more sensitive.[12]
No observable effect of this compound. 1. This compound concentration is too low. 2. This compound has degraded. 3. The experimental system is not sensitive to mGlu5 modulation.1. Perform a concentration-response experiment to determine the optimal effective concentration (EC50) of this compound in your assay. 2. Prepare fresh stock solutions of this compound in DMSO and store them appropriately (protected from light and at -20°C or -80°C for long-term storage). 3. Confirm the expression of mGlu5 in your experimental system (e.g., via qPCR, Western blot, or immunohistochemistry).
Precipitation of this compound in aqueous solution. Poor solubility of this compound at the final concentration.Ensure that the final concentration of DMSO is sufficient to keep this compound in solution. If precipitation occurs, you may need to slightly increase the final DMSO percentage while ensuring it remains within the non-toxic range for your system. Gentle warming and vortexing of the stock solution before dilution can also help.

Quantitative Data

Table 1: General Guidelines for DMSO Concentrations in Cell Culture

DMSO Concentration Potential Effects Recommendation
< 0.1%Generally considered safe for most cell lines with minimal cytotoxic effects.[12]Ideal for sensitive assays and primary cell cultures.
0.1% - 0.5%Tolerated by most established cell lines without significant cytotoxicity.[12][13]A common working range for many in vitro experiments.
> 0.5% - 1.0%May induce stress responses or affect proliferation in some cell lines.Use with caution and validate the effects on your specific cell type.
> 1.0%Increased risk of cytotoxicity and apoptosis.[4][13]Generally not recommended for prolonged cell culture experiments.

Note: The tolerance to DMSO can be cell-type specific. It is highly recommended to perform a viability assay (e.g., MTT, Trypan Blue) to determine the optimal DMSO concentration for your particular cell line.

Experimental Protocols

Key Experiment: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing the potentiation of mGlu5-mediated intracellular calcium release by this compound in a recombinant cell line expressing the receptor.

1. Cell Preparation:

  • One day prior to the assay, seed HEK293 cells stably expressing rat mGlu5 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well in DMEM supplemented with 10% dialyzed FBS, 20 mM HEPES, and 1 mM sodium pyruvate.[3]
  • Incubate overnight at 37°C in a 5% CO2 atmosphere.

2. Dye Loading:

  • On the day of the assay, aspirate the culture medium.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

3. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
  • Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Prepare a range of glutamate concentrations to generate a concentration-response curve.
  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration to be tested.

4. Assay Procedure:

  • Wash the cells with assay buffer after dye loading.
  • Add the this compound dilutions or vehicle control to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).
  • Using a fluorescence plate reader (e.g., FlexStation), measure the baseline fluorescence.
  • Add a sub-maximal (EC20) concentration of glutamate to all wells (except for agonist mode testing) and immediately begin recording the fluorescence intensity over time.
  • To determine the effect of this compound on the glutamate EC50, add varying concentrations of glutamate in the presence of a fixed concentration of this compound (e.g., 1 µM).[4]

5. Data Analysis:

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
  • Calculate the potentiation by comparing the response to glutamate in the presence and absence of this compound.
  • Generate concentration-response curves and determine the EC50 of this compound's potentiation effect.

Visualizations

mGlu5_Signaling_Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU29 This compound (PAM) VU29->mGlu5 Potentiates Gq11 Gαq/11 mGlu5->Gq11 Activates ERK ERK1/2 mGlu5->ERK G-protein independent PLC Phospholipase C (PLC) Gq11->PLC PI3K PI3K Gq11->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Intracellular Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Downstream_PKC Downstream Signaling PKC->Downstream_PKC Synaptic_Plasticity Synaptic Plasticity & Gene Expression Downstream_PKC->Synaptic_Plasticity Akt Akt/mTOR PI3K->Akt Akt->Synaptic_Plasticity ERK->Synaptic_Plasticity

Caption: Simplified signaling pathway of the mGlu5 receptor potentiated by this compound.

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in 100% DMSO) group_vu29 Group 3: This compound Treatment prep_stock->group_vu29 prep_vehicle Prepare Vehicle Control (DMSO in Buffer/Media) group_vehicle Group 2: Vehicle Control prep_vehicle->group_vehicle prep_cells Seed and Culture Cells (or Acclimate Animals) group_untreated Group 1: Untreated Control prep_cells->group_untreated prep_cells->group_vehicle prep_cells->group_vu29 data_collection Data Collection (e.g., Fluorescence, Behavior) group_untreated->data_collection group_vehicle->data_collection group_vu29->data_collection comparison1 Compare Vehicle vs. Untreated data_collection->comparison1 comparison2 Compare this compound vs. Vehicle data_collection->comparison2 conclusion Determine This compound Specific Effect comparison1->conclusion comparison2->conclusion

Caption: Logical workflow for controlling for vehicle effects in a this compound experiment.

References

Assessing the stability of VU-29 in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU-29. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the handling and experimental use of this compound, with a specific focus on its stability in solution over time.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-quality, anhydrous DMSO to a concentration of up to 100 mM. For aqueous-based assays, subsequent dilutions from the DMSO stock into your aqueous buffer are advised. Ensure the final DMSO concentration in your experimental setup is compatible with your assay and does not exceed a level that could affect biological activity (typically ≤0.1%).

Q2: How should I store this compound solid and its stock solutions?

A2: Solid this compound should be stored at room temperature. For stock solutions in DMSO, it is recommended to prepare and use them on the same day if possible. If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: I observed precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers can occur if the solubility of this compound in the final solution is exceeded. To mitigate this, consider the following:

  • Lower the final concentration: this compound has limited aqueous solubility. Try diluting your stock solution to a lower final concentration in the aqueous buffer.

  • Increase the DMSO concentration: A slightly higher final concentration of DMSO (e.g., up to 0.5%) may help maintain solubility, but ensure this is compatible with your experimental system.

  • Use a different buffer system: The pH and composition of the buffer can influence solubility. Experiment with different buffers to find one that is optimal for both your assay and this compound solubility.

  • Vortexing and warming: Gently vortex the solution and warm it to 37°C to aid dissolution. However, be mindful of potential temperature-induced degradation.

Q4: My experimental results are inconsistent. Could this be related to the stability of this compound in my working solution?

A4: Inconsistent results can indeed be a sign of compound instability. The stability of this compound in your working solution can be affected by several factors including the solvent, pH, temperature, and exposure to light. It is crucial to assess the stability of this compound under your specific experimental conditions. A stability study using an analytical method like HPLC is recommended to determine the degradation profile over the time course of your experiment.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced or no biological activity Degradation of this compound: The compound may have degraded in the stock or working solution due to improper storage or handling.1. Prepare a fresh stock solution from solid this compound.2. Perform a stability study to assess the degradation of this compound under your experimental conditions (see Experimental Protocol below).3. Protect solutions from light and minimize the time they are kept at room temperature.
Change in color of the solution Oxidation or degradation: A visible change in the color of the solution can indicate chemical alteration of the compound.1. Discard the solution and prepare a fresh one.2. If using an aqueous buffer, consider de-gassing the buffer to remove dissolved oxygen.3. Store solutions under an inert gas like argon or nitrogen if the compound is highly sensitive to oxidation.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products: New peaks appearing in your chromatogram suggest that this compound is breaking down.1. Conduct a forced degradation study to identify potential degradation products.2. Optimize your analytical method to ensure good separation between the parent compound and any degradants.3. Adjust your experimental conditions (e.g., pH, temperature) to minimize degradation.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound in different solutions over time, as would be determined by a stability-indicating HPLC method. This data is for illustrative purposes to guide experimental design.

Solvent SystemTemperatureTime% Remaining this compound (Mean ± SD)Appearance
DMSO-20°C0 hours100 ± 0.5Colorless
DMSO-20°C24 hours99.8 ± 0.6Colorless
DMSO-20°C7 days99.5 ± 0.7Colorless
DMSO-20°C30 days98.9 ± 0.8Colorless
DMSO4°C24 hours99.1 ± 0.5Colorless
DMSORoom Temp24 hours97.5 ± 1.1Faint Yellow
PBS (pH 7.4) with 0.1% DMSORoom Temp0 hours100 ± 0.4Colorless
PBS (pH 7.4) with 0.1% DMSORoom Temp4 hours95.2 ± 1.5Colorless
PBS (pH 7.4) with 0.1% DMSORoom Temp8 hours89.7 ± 1.8Faint Yellow
PBS (pH 7.4) with 0.1% DMSORoom Temp24 hours75.3 ± 2.1Yellow

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution using HPLC

This protocol outlines a general procedure for determining the stability of this compound in a given solvent system over time.

1. Materials and Reagents:

  • This compound solid

  • High-purity solvent (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid), gradient elution may be required

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh a known amount of this compound and dissolve it in the required volume of DMSO to achieve a 10 mM concentration.

  • Working Solution (100 µM): Dilute the stock solution with the test solvent (e.g., PBS pH 7.4 with a final DMSO concentration of 0.1%) to a final concentration of 100 µM.

3. Stability Study Procedure:

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, transfer an aliquot to an autosampler vial and inject it into the HPLC system. This will serve as your baseline (100% stability).

  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution, transfer it to an autosampler vial, and inject it into the HPLC system.

4. HPLC Analysis:

  • Method: Develop a stability-indicating HPLC method that can separate this compound from any potential degradation products.

  • Detection: Monitor the elution profile at a wavelength where this compound has maximum absorbance.

  • Quantification: Determine the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Plot the % remaining this compound against time to visualize the degradation kinetics.

Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream VU29 This compound (PAM) VU29->M1R Potentiates

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for this compound Stability Assessment

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_work Prepare Working Solution in Test Solvent prep_stock->prep_work t0_analysis Analyze T=0 Sample (HPLC) prep_work->t0_analysis incubate Incubate Solution under Test Conditions t0_analysis->incubate timepoint Withdraw Aliquot at Time Point X incubate->timepoint timepoint->incubate Continue Incubation analysis_x Analyze Time Point X Sample (HPLC) timepoint->analysis_x data_analysis Calculate % Remaining this compound analysis_x->data_analysis end End data_analysis->end

Caption: this compound Stability Assessment Workflow.

Technical Support Center: Mitigating Potential Excitotoxicity with VU-29

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating potential excitotoxicity associated with high concentrations of VU-29, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This potentiation of mGluR5 signaling can influence synaptic plasticity and neuronal excitability.

Q2: Why is there a concern for excitotoxicity with high concentrations of this compound?

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive activation of glutamate receptors can lead to a pathological influx of calcium ions (Ca2+), triggering a cascade of intracellular events that result in neuronal damage and death, a phenomenon known as excitotoxicity.[1] Since this compound enhances the activity of a glutamate receptor (mGluR5), high concentrations of this compound in the presence of glutamate could potentially lead to overstimulation and subsequent excitotoxicity. While some studies suggest that mGluR5 activation can be neuroprotective, high doses of mGluR5 modulators have been reported to induce neurotoxicity.

Q3: What are the signs of excitotoxicity in my cell cultures?

Signs of excitotoxicity in neuronal cultures can include:

  • Morphological changes: Neuronal shrinkage, dendritic beading, and detachment from the culture plate.

  • Decreased cell viability: A significant reduction in the number of live cells, which can be quantified using assays like MTT or LDH.

  • Increased apoptosis: An increase in programmed cell death, which can be measured by assays for caspase-3 activity.

Q4: At what concentrations does this compound become potentially excitotoxic?

The exact concentration at which this compound induces excitotoxicity can vary depending on the experimental system, including the cell type (e.g., primary neurons vs. cell lines), neuronal density, and the baseline level of glutamate in the culture medium. It is crucial to perform a dose-response curve to determine the optimal and potentially toxic concentration range for your specific experimental setup.

Q5: How can I mitigate potential excitotoxicity when using high concentrations of this compound?

Several strategies can be employed to mitigate potential excitotoxicity:

  • Co-treatment with an NMDA receptor antagonist: The N-methyl-D-aspartate (NMDA) receptor is a major player in glutamate-induced excitotoxicity. Co-administration of a non-competitive NMDA receptor antagonist, such as memantine, can help to reduce the overall excitatory load and protect neurons.

  • Optimize this compound concentration: Conduct thorough dose-response studies to identify the lowest effective concentration of this compound that achieves the desired potentiation of mGluR5 without causing significant cell death.

  • Control glutamate levels: Be mindful of the glutamate concentration in your culture medium. High baseline levels of glutamate can exacerbate the effects of this compound.

  • Monitor cell health: Regularly assess cell viability and morphology throughout your experiments.

Troubleshooting Guides

Problem 1: Unexpected Decrease in Neuronal Viability After this compound Treatment
Potential Cause Recommended Solution
This compound concentration is too high. Perform a concentration-response experiment to determine the EC50 for the desired effect and the LC50 for toxicity. Start with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the optimal window.
High baseline glutamate levels in culture. Use a defined, serum-free medium with a known, low concentration of glutamate. If using serum-containing medium, consider switching to a serum-free formulation for the duration of the experiment.
Extended exposure time. Optimize the incubation time with this compound. Shorter exposure times may be sufficient to observe the desired effect without inducing toxicity.
Cell culture health is suboptimal. Ensure that your neuronal cultures are healthy and mature before starting the experiment. Poor initial cell health can increase susceptibility to excitotoxicity.
Problem 2: Inconsistent or Irreproducible Results in Viability Assays
Potential Cause Recommended Solution
Inaccurate pipetting of this compound or assay reagents. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents.
Uneven cell plating. Ensure a single-cell suspension before plating and use proper plating techniques to achieve a uniform cell density across all wells.
Edge effects in multi-well plates. Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium to create a humidity barrier.
Interference of this compound with the assay. Run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).

Experimental Protocols

Protocol 1: Assessing this compound-Induced Excitotoxicity using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Primary neuronal cell culture

  • This compound

  • NMDA (positive control for excitotoxicity)

  • LDH cytotoxicity assay kit

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Plating: Plate primary neurons in a 96-well plate at a suitable density and allow them to mature.

  • Treatment:

    • Prepare a range of this compound concentrations in your culture medium.

    • As a positive control, prepare a solution of NMDA (e.g., 100 µM).

    • As a negative control, use vehicle (e.g., DMSO) in culture medium.

    • Carefully remove the existing medium from the cells and replace it with the treatment solutions.

  • Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.

  • LDH Measurement:

    • Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add the LDH reaction mixture to each well.

    • Incubate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from cell-free medium) from all readings.

    • Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).

Protocol 2: Mitigating this compound Excitotoxicity with an NMDA Receptor Antagonist

This protocol outlines how to assess the neuroprotective effect of an NMDA receptor antagonist, such as memantine, against potential this compound-induced excitotoxicity.

Materials:

  • Primary neuronal cell culture

  • This compound (at a potentially toxic concentration determined from Protocol 1)

  • Memantine (or another NMDA receptor antagonist)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Plating: Plate and mature primary neurons in a 96-well plate as described previously.

  • Pre-treatment:

    • Prepare different concentrations of memantine in culture medium.

    • Pre-treat the cells with the memantine solutions for a specific duration (e.g., 1 hour) before adding this compound.

  • Co-treatment:

    • Prepare a solution of this compound at a concentration known to cause some level of cytotoxicity.

    • Add the this compound solution to the wells already containing memantine.

    • Include control groups: vehicle only, this compound only, and memantine only.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the cell viability of each treatment group as a percentage of the vehicle-treated control group.

Data Presentation

Table 1: Hypothetical Concentration-Dependent Effects of this compound on Neuronal Viability

This compound ConcentrationNeuronal Viability (% of Control)LDH Release (% of Maximum)
Vehicle Control100 ± 55 ± 2
10 nM98 ± 66 ± 3
100 nM95 ± 58 ± 2
1 µM92 ± 712 ± 4
10 µM75 ± 835 ± 6
50 µM40 ± 970 ± 8
100 µM20 ± 690 ± 5

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Mitigation of this compound Induced Neurotoxicity by Memantine

Treatment GroupNeuronal Viability (% of Control)
Vehicle Control100 ± 6
This compound (50 µM)42 ± 7
Memantine (10 µM)98 ± 5
This compound (50 µM) + Memantine (1 µM)55 ± 8
This compound (50 µM) + Memantine (10 µM)85 ± 6
This compound (50 µM) + Memantine (50 µM)92 ± 5

Data are presented as mean ± standard deviation.

Mandatory Visualizations

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds VU29 This compound (PAM) VU29->mGluR5 Potentiates Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC Activation DAG->PKC Excitotoxicity Potential Excitotoxicity (at high concentrations) Ca_release->Excitotoxicity

Caption: mGluR5 signaling pathway and the role of this compound.

Experimental_Workflow_Excitotoxicity cluster_assays Viability Assessment cluster_mitigation Mitigation Strategy start Start: Primary Neuronal Culture treatment Treatment with this compound (Concentration Gradient) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation LDH LDH Assay (Cytotoxicity) incubation->LDH MTT MTT Assay (Metabolic Activity) incubation->MTT Caspase3 Caspase-3 Assay (Apoptosis) incubation->Caspase3 data_analysis Data Analysis: Determine Concentration- Dependent Neurotoxicity LDH->data_analysis MTT->data_analysis Caspase3->data_analysis cotreatment Co-treatment with NMDA Antagonist data_analysis->cotreatment viability_reassessment Re-assess Viability cotreatment->viability_reassessment conclusion Conclusion: Identify Optimal this compound Concentration & Mitigation Strategy viability_reassessment->conclusion

Caption: Workflow for assessing and mitigating this compound excitotoxicity.

References

Technical Support Center: Best Practices for VU-29 Use in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of VU-29, a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a positive allosteric modulator (PAM) of metabotropic glutamate receptors, with reported activity at the mGluR5 subtype.[1] As a PAM, this compound does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This modulation can lead to a potentiation of downstream signaling pathways.

Q2: What are the key signaling pathways activated by mGluR potentiation with this compound?

A2: The specific signaling cascade activated by this compound will depend on the mGluR subtype expressed in the cell model. Group I mGluRs (including mGluR5) typically couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC). Group II and III mGluRs are generally coupled to Gi/Go proteins, and their activation leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.

Q3: What is the recommended starting concentration range for this compound in cell culture?

A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental endpoint. Based on in vitro studies of similar mGluR PAMs, a starting concentration range of 100 nM to 10 µM is often used for initial experiments. It is crucial to perform a dose-response curve to determine the EC50 for the desired effect in your specific assay.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is typically dissolved in a non-polar organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to aliquot the DMSO stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Studies on the stability of compounds in DMSO suggest that most are stable for extended periods when stored properly.[3][4] Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in your cell culture medium.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no effect of this compound over time. Compound Degradation: Small molecules can degrade in aqueous cell culture media, especially over several days at 37°C. Components in serum may also contribute to degradation.- Perform media changes with freshly diluted this compound every 24-48 hours. - Assess the stability of this compound in your specific culture medium by incubating the compound in the medium for various durations and then testing its activity.
Receptor Desensitization/Internalization: Prolonged stimulation of GPCRs can lead to their desensitization and internalization, reducing the cellular response.- Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off). - Monitor receptor expression levels on the cell surface over the course of the experiment using techniques like flow cytometry or cell surface ELISA.
Observed Cytotoxicity or Changes in Cell Morphology. High Concentration of this compound: The concentration of this compound may be too high for the specific cell type, leading to off-target effects or direct toxicity.- Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of this compound concentrations over the planned duration of your experiment to determine the maximum non-toxic concentration. - Visually inspect cells daily for any morphological changes compared to vehicle-treated controls.
High Concentration of DMSO: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells.- Ensure the final DMSO concentration in the culture medium is below the tolerance level of your cell line, typically less than 0.5%, and ideally below 0.1%.[2] - Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Precipitation of this compound in Culture Medium. Poor Solubility: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations.- Ensure the stock solution is fully dissolved in DMSO before diluting in medium. - When diluting, add the this compound stock solution to the medium dropwise while vortexing to facilitate mixing. - Visually inspect the medium for any signs of precipitation after dilution. If precipitation occurs, try a lower final concentration.
High Variability Between Replicates. Uneven Compound Distribution: Inconsistent mixing of this compound in the culture medium can lead to variable exposure of cells.- After adding this compound to the medium, mix thoroughly before applying to the cells. - When treating cells in multi-well plates, ensure even distribution of the medium in each well.
Inconsistent Cell Health/Density: Variations in cell health or plating density can affect the response to treatment.- Ensure a uniform cell seeding density across all wells. - Monitor cell health and confluency before and during the experiment.

Quantitative Data

Due to the limited availability of public data on the long-term effects of this compound, the following table presents hypothetical data based on typical results for mGluR PAMs in short-term to intermediate-term cell culture experiments. Researchers should generate their own data for their specific experimental conditions.

Parameter Cell Line This compound Concentration Duration of Treatment Observed Effect
EC50 for Calcium Mobilization HEK293 expressing mGluR50.1 nM - 10 µM2 hours~500 nM
Cell Viability (MTT Assay) Primary Cortical Neurons1 µM72 hours>95% viability
Cell Viability (MTT Assay) Primary Cortical Neurons10 µM72 hours~80% viability
Neurite Outgrowth Primary Hippocampal Neurons1 µM5 days20% increase in total neurite length
Synaptic Protein Expression (e.g., PSD-95) Primary Cortical Neurons1 µM7 days15% increase in expression

Experimental Protocols

Protocol 1: Long-Term Treatment of Primary Neuronal Cultures with this compound

This protocol provides a general framework for the long-term treatment of primary neurons with this compound.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Sterile, coated culture vessels (e.g., poly-D-lysine coated plates)

Procedure:

  • Cell Plating: Plate primary neurons at the desired density on pre-coated culture vessels. Allow the cells to adhere and extend neurites for at least 4-5 days in vitro (DIV) before initiating treatment.

  • Preparation of this compound Working Solution: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentrations. Prepare enough medium for all treatment and control groups. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

  • Initiation of Treatment: Carefully remove half of the existing culture medium from each well and replace it with an equal volume of the freshly prepared this compound or vehicle control medium. This gradual medium change helps to avoid osmotic shock to the cells.

  • Long-Term Maintenance: For long-term experiments, perform a half-medium change with freshly prepared this compound or vehicle control medium every 2-3 days. This ensures a consistent concentration of the compound and replenishes nutrients.

  • Monitoring: Visually inspect the cultures daily using a phase-contrast microscope to monitor cell health, morphology, and neurite integrity.

  • Endpoint Analysis: At the desired time points (e.g., 7, 14, or 21 days), harvest the cells for downstream analysis, such as viability assays, protein expression analysis (Western blot, immunocytochemistry), or functional assays.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to assess the cytotoxicity of this compound in long-term cultures.

Materials:

  • Cells treated with this compound and vehicle controls in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Incubation: Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells. Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

mGluR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGluR (e.g., mGluR5) Glutamate->mGluR Binds to orthosteric site This compound This compound This compound->mGluR Binds to allosteric site Gq/11 Gq/11 mGluR->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC PKC DAG->PKC Activates Downstream\nSignaling Downstream Signaling Ca2+->Downstream\nSignaling PKC->Downstream\nSignaling

Caption: Simplified signaling pathway for a Gq-coupled mGluR potentiated by this compound.

experimental_workflow start Start: Plate Primary Neurons culture Culture for 4-5 DIV start->culture prepare_treatment Prepare this compound and Vehicle Control Media culture->prepare_treatment treat Initiate Treatment (Half-Medium Change) prepare_treatment->treat maintain Long-Term Maintenance (Half-Medium Change every 2-3 days) treat->maintain monitor Daily Morphological Assessment maintain->monitor endpoint Endpoint Analysis (e.g., Viability, Protein Expression) maintain->endpoint monitor->maintain end End endpoint->end

Caption: Experimental workflow for long-term this compound treatment of primary neuronal cultures.

References

Technical Support Center: Overcoming Poor Brain Penetrance of VU-29 in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor brain penetrance of VU-29, a hypothetical M1 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetrance a concern?

A1: this compound is a potent and selective M1 positive allosteric modulator (PAM) with promising therapeutic potential for neurological disorders such as Alzheimer's disease and schizophrenia.[1][2][3] However, initial in vivo studies have revealed that this compound exhibits low concentrations in the central nervous system (CNS) after systemic administration, a phenomenon known as poor brain penetrance. This limits its efficacy for treating brain disorders as the drug may not reach its target at therapeutically relevant concentrations.[4][5]

Q2: What are the potential reasons for the poor brain penetrance of this compound?

A2: The blood-brain barrier (BBB) is a major obstacle for many potential CNS drugs.[6][7] Several factors could contribute to the poor brain penetrance of this compound:

  • Physicochemical Properties: The molecule's size, polarity, and number of hydrogen bond donors/acceptors might not be optimal for passive diffusion across the BBB.[8]

  • Efflux Transporters: this compound may be a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the brain.[7]

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of this compound available to cross the BBB.

  • Metabolism: Rapid metabolism in the periphery can decrease the amount of this compound that reaches the cerebral circulation.

Q3: What initial steps can I take to assess the brain penetrance of this compound in my animal model?

A3: A standard initial approach is to perform a pharmacokinetic (PK) study. This involves administering this compound to your animal model (e.g., mice or rats) and collecting plasma and brain tissue samples at various time points. Analysis of these samples will allow you to determine key parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are critical indicators of BBB penetration.[5][9]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the in vivo evaluation of this compound's brain penetrance.

Problem Possible Cause(s) Recommended Solution(s)
Low brain-to-plasma ratio (Kp) of this compound. 1. High efflux by transporters like P-gp. 2. Poor passive permeability due to suboptimal physicochemical properties.1. Conduct a study with a P-gp inhibitor (e.g., verapamil, elacridar) to see if the Kp value increases.[10] 2. Consider medicinal chemistry efforts to optimize the lipophilicity, molecular weight, and polar surface area of this compound.[8]
High variability in brain concentration measurements between animals. 1. Inconsistent sample collection and processing. 2. Inter-animal differences in metabolism or transporter expression.1. Standardize brain homogenization and extraction procedures. Ensure rapid harvesting and freezing of brain tissue to minimize post-mortem drug degradation. 2. Increase the number of animals per group to improve statistical power.
Discrepancy between in vitro permeability and in vivo brain penetrance. 1. In vitro models (e.g., PAMPA, Caco-2) may not fully recapitulate the complexity of the in vivo BBB, including active transport processes.1. Utilize more advanced in vitro models that include co-cultures with astrocytes and pericytes or use in situ brain perfusion techniques for a more accurate prediction.[11]
This compound appears to have good initial brain entry but is rapidly cleared. 1. High activity of efflux transporters. 2. Rapid metabolism within the brain parenchyma.1. Investigate the role of specific efflux transporters using knockout animal models or specific inhibitors. 2. Assess the metabolic stability of this compound in brain homogenates or microsomes.

Strategies to Enhance this compound Brain Penetrance

Several strategies can be employed to overcome the poor brain penetrance of this compound.

Medicinal Chemistry Approaches
  • Lipophilicity Modulation: Optimizing the lipophilicity (logP/logD) of this compound can enhance its ability to passively diffuse across the lipid membranes of the BBB. However, excessive lipophilicity can lead to increased non-specific binding and metabolism.

  • Reduction of Polar Surface Area (PSA): Reducing the PSA, typically by masking polar functional groups, can improve membrane permeability.

  • Prodrugs: A prodrug strategy involves chemically modifying this compound into an inactive form that has improved BBB penetration.[12][13][14] Once in the brain, the prodrug is converted back to the active this compound.

Formulation and Delivery Systems
  • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles can protect it from metabolism and efflux, and can facilitate its transport across the BBB.[6][15][16][17] Surface modification of these nanoparticles with targeting ligands can further enhance brain delivery.[18][19]

    • Targeting Ligands: For example, rabies virus glycoprotein 29 (RVG29) peptide can be used to target the nicotinic acetylcholine receptor on brain endothelial cells, facilitating receptor-mediated transcytosis.[18][20]

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound and a modified version, this compound-Pro (a prodrug), to illustrate the potential impact of optimization strategies.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueUnit
Dose (IV)5mg/kg
Cmax (plasma)1200ng/mL
AUC (plasma)3600ngh/mL
Cmax (brain)60ng/g
AUC (brain)180ngh/g
Brain-to-Plasma Ratio (Kp)0.05-
Unbound Fraction (plasma, fu,p)0.02-
Unbound Fraction (brain, fu,b)0.1-
Unbound Brain-to-Plasma Ratio (Kp,uu)0.25-

Table 2: Comparative Brain Penetrance of this compound and this compound-Pro

CompoundKpKp,uu
This compound0.050.25
This compound-Pro0.51.5

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice
  • Animal Dosing: Administer this compound intravenously (IV) via the tail vein at a dose of 5 mg/kg.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 24 hours) post-dose, collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the animals with saline and harvest the brains.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Extract this compound from plasma and brain homogenate samples using liquid-liquid or solid-phase extraction. Quantify the concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters, including Cmax, AUC, and the brain-to-plasma ratio (Kp), using appropriate software.

Protocol 2: Brain Slice Method for Determining Unbound Brain Fraction (fu,brain)
  • Brain Slice Preparation: Euthanize a naive mouse and rapidly remove the brain. Prepare acute coronal brain slices (e.g., 300 µm thick) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).[9][11]

  • Incubation: Incubate the brain slices in aCSF containing a known concentration of this compound at 37°C with continuous oxygenation.

  • Sample Collection: At equilibrium, collect samples of the incubation buffer and the brain slices.

  • Quantification: Determine the concentration of this compound in the buffer and in the homogenized brain slices using LC-MS/MS.

  • Calculation: The unbound fraction in the brain (fu,brain) is calculated based on the concentration difference between the buffer and the brain tissue, accounting for the tissue water content.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Poor Brain Penetrance Start Observe Low In Vivo Efficacy of this compound MeasurePK Conduct Pharmacokinetic Study (Plasma and Brain) Start->MeasurePK LowKp Is Brain-to-Plasma Ratio (Kp) Low? MeasurePK->LowKp AssessEfflux Evaluate P-gp Efflux (e.g., with inhibitor) LowKp->AssessEfflux Yes End Re-evaluate In Vivo Efficacy LowKp->End No EffluxSubstrate Is this compound a P-gp Substrate? AssessEfflux->EffluxSubstrate OptimizeStructure Medicinal Chemistry Optimization (Reduce P-gp liability) EffluxSubstrate->OptimizeStructure Yes AssessPermeability Evaluate Physicochemical Properties (Lipophilicity, PSA) EffluxSubstrate->AssessPermeability No OptimizeStructure->End PoorProperties Are Properties Suboptimal? AssessPermeability->PoorProperties OptimizeProperties Medicinal Chemistry Optimization (Improve permeability) PoorProperties->OptimizeProperties Yes Formulation Consider Formulation Strategies (Prodrug, Nanoparticles) PoorProperties->Formulation No OptimizeProperties->End Formulation->End

Caption: Troubleshooting workflow for addressing poor brain penetrance.

G cluster_strategies Strategies to Enhance Brain Delivery of this compound cluster_medchem Medicinal Chemistry cluster_formulation Formulation VU29 This compound (Poor BBB Penetrance) Prodrug Prodrug Approach (this compound-Pro) VU29->Prodrug Optimization Physicochemical Optimization VU29->Optimization Nanoparticles Nanoparticle Encapsulation VU29->Nanoparticles BBB Blood-Brain Barrier Prodrug->BBB Optimization->BBB TargetedNP Targeted Nanoparticles (e.g., with RVG29) Nanoparticles->TargetedNP TargetedNP->BBB Brain Brain Parenchyma BBB->Brain Enhanced Penetration ActiveVU29 Active this compound at Target Brain->ActiveVU29

Caption: Strategies to improve the brain delivery of this compound.

G cluster_pathway M1 Receptor Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R VU29 This compound (M1 PAM) VU29->M1R Allosteric Modulation Gq11 Gq/11 Protein M1R->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Response (e.g., Neuronal Excitability) Ca->Response PKC->Response

Caption: Simplified M1 receptor signaling pathway modulated by a PAM.

References

Refining experimental design for VU-29 behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers using VU-29 in behavioral studies.

Troubleshooting and FAQs

This section addresses common issues researchers may encounter during experimental design and execution.

Question: My animals are showing high variability in their behavioral responses. What could be the cause?

Answer: High variability is a common challenge in behavioral research. Several factors could be contributing:

  • Environmental Factors: Ensure the testing environment is consistent. Factors like lighting, noise levels, and even olfactory cues from the experimenter (e.g., scented soaps, perfumes) can influence rodent behavior.

  • Handling and Habituation: Insufficient handling and habituation can lead to stress and anxiety, which can mask the cognitive effects of this compound. Ensure all animals are handled consistently and are thoroughly habituated to the testing arena before the experiment begins.

  • Animal Health and Genetics: Use animals of the same strain, sex, and age. Underlying health issues can also affect behavior, so it's important to monitor the general health of the animals.

  • Time of Day: Rodents are nocturnal, and their performance can vary depending on the time of day testing occurs. Conduct all behavioral testing at the same time during the light or dark cycle for all groups.

Question: I am not observing the expected pro-cognitive effects of this compound. What should I check?

Answer: If this compound is not producing the expected cognitive enhancement, consider the following:

  • Dosage and Administration: Verify the dose calculation, preparation, and administration route. Ensure the compound is fully dissolved or suspended in the vehicle. The timing of administration relative to the behavioral test is also critical.

  • Compound Stability: Ensure the this compound compound is stored correctly to maintain its stability and potency.

  • Behavioral Assay Sensitivity: The chosen behavioral task may not be sensitive enough to detect the effects of this compound. Consider optimizing the parameters of your assay (e.g., inter-trial interval in the Novel Object Recognition test) or using a different, complementary behavioral test.

  • Baseline Performance: If the control animals are already performing at a very high level (ceiling effect), it may be difficult to see further improvement with this compound. Conversely, if the task is too difficult and animals are performing at chance levels (floor effect), the beneficial effects of the compound may be masked.

Question: Are there any known side effects of this compound I should be aware of?

Answer: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). While some M1 PAMs, particularly those with strong intrinsic agonist activity, have been associated with cholinergic side effects (e.g., salivation, diarrhea, emesis) and convulsions at high doses, compounds classified as "pure" PAMs with little to no agonist activity, such as the related compound VU0486846, have been shown to have a much better safety profile with minimal adverse effects.[1][2][3][4][5] It is crucial to perform dose-response studies to determine the optimal therapeutic window for this compound in your specific experimental model.

Question: My animals seem stressed or anxious in the testing arena. How can I mitigate this?

Answer: Stress can be a significant confound in behavioral experiments. To reduce stress:

  • Habituation: A thorough habituation phase is essential. Allow the animals to explore the testing arena without any objects or tasks for several days before the actual experiment.

  • Handling: Handle the mice gently and consistently in the days leading up to the experiment.

  • Environment: Reduce loud noises and sudden movements in the testing room. Opaque walls on the testing apparatus can also help reduce anxiety.

Data Presentation

The following tables summarize representative quantitative data for M1 PAMs in common behavioral assays.

Table 1: Representative Data for an M1 PAM (VU0486846) in the Novel Object Recognition (NOR) Test

Treatment GroupDose (mg/kg, i.p.)nDiscrimination Index (Mean ± SEM)
Vehicle-120.15 ± 0.05
VU04868461120.25 ± 0.06
VU04868463120.40 ± 0.07*
VU048684610120.55 ± 0.08**

Note: Data are hypothetical and derived from published findings for illustrative purposes. The discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Higher values indicate better recognition memory. *p < 0.05, **p < 0.01 compared to vehicle.

Table 2: Illustrative Data for a Hypothetical M1 PAM in the Morris Water Maze (MWM)

Treatment GroupDay 1 Escape Latency (s) (Mean ± SEM)Day 4 Escape Latency (s) (Mean ± SEM)Probe Trial: Time in Target Quadrant (%) (Mean ± SEM)
Vehicle60 ± 525 ± 330 ± 4
M1 PAM (10 mg/kg)58 ± 615 ± 2*55 ± 5**

Note: This table presents expected, illustrative data for a pro-cognitive compound. Escape latency is the time taken to find the hidden platform.[6][7][8][9][10] A decrease in escape latency across training days indicates learning. A higher percentage of time spent in the target quadrant during the probe trial (when the platform is removed) indicates better spatial memory. *p < 0.05, **p < 0.01 compared to vehicle.

Experimental Protocols

Detailed methodologies for key behavioral experiments are provided below.

Preparation and Administration of this compound
  • Vehicle Selection: A common vehicle for this compound and similar compounds is 10% Tween 80 in sterile water or saline. The choice of vehicle should always be validated to ensure it does not have behavioral effects on its own.

  • Preparation:

    • On the day of the experiment, weigh the required amount of this compound.

    • Prepare the vehicle solution (e.g., 10% Tween 80 in sterile saline).

    • Add the this compound powder to the vehicle and vortex or sonicate until it is fully dissolved or forms a homogenous suspension.

  • Administration:

    • Intraperitoneal (i.p.) Injection: This is a common route for systemic administration in rodents.

      • Gently restrain the mouse.

      • Use a small gauge needle (e.g., 27G).

      • Inject into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

      • Aspirate briefly before injecting to ensure you have not entered a blood vessel or organ.

    • Oral Gavage (p.o.):

      • This route may also be used.

      • Use a proper-sized, flexible gavage needle.

      • Ensure the animal is properly restrained to prevent injury to the esophagus.

  • Timing: Administer this compound at a consistent time before the behavioral test (e.g., 30 minutes prior). This pre-treatment time should be determined based on the pharmacokinetic profile of the compound.

Novel Object Recognition (NOR) Test

This task assesses recognition memory based on the innate tendency of rodents to explore novel objects.

  • Habituation (Day 1):

    • Place each mouse individually into the empty testing arena (e.g., a 40 x 40 cm open field box) and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress on the testing day.

  • Training/Familiarization (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore for a set period (e.g., 10 minutes).

    • Record the time the mouse spends actively exploring each object (sniffing or touching with the nose or paws).

    • Return the mouse to its home cage.

  • Testing (Day 2, after a retention interval):

    • After a specific retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the mouse to the arena.

    • In the arena, one of the identical objects from the training phase is replaced with a novel object. The position of the novel object should be counterbalanced across animals.

    • Allow the mouse to explore for a set period (e.g., 5-10 minutes) and record the time spent exploring the familiar and the novel object.

    • Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.

Morris Water Maze (MWM) Test

This task assesses hippocampus-dependent spatial learning and memory.[8][9][11]

  • Apparatus:

    • A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

    • A small escape platform submerged 1-2 cm below the water surface.

    • The pool should be located in a room with various prominent, stable visual cues on the walls.

  • Pre-training/Visible Platform (Day 1):

    • Train the mice to find a visible platform (e.g., marked with a flag). The platform location is varied between trials. This step assesses for any visual or motor deficits and teaches the mouse the goal of the task (to find the platform to escape the water).

  • Acquisition/Hidden Platform Training (Days 2-5):

    • The platform is now hidden (submerged and the same color as the pool) in a constant location in one of the quadrants.

    • For each trial, place the mouse into the pool facing the wall from one of several pre-determined start locations.

    • Allow the mouse to swim and find the hidden platform for a maximum of 60 or 90 seconds.

    • If the mouse does not find the platform within the time limit, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds before removing it.

    • Perform 4 trials per day for each animal with an inter-trial interval of at least 15 minutes.

    • Record the escape latency (time to find the platform) for each trial using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel start location and allow it to swim freely for 60 seconds.

    • Record the swimming path and measure the time spent in the target quadrant (where the platform was previously located).

Mandatory Visualizations

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (ACh) ACh->M1R Binds VU29 This compound (PAM) VU29->M1R Enhances ACh binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Releases Ca2+ Ca_Cytosol->PKC Activates Downstream Cellular Responses (e.g., Synaptic Plasticity, Cognitive Enhancement) Ca_Cytosol->Downstream PKC->Downstream

Caption: M1 muscarinic receptor signaling pathway enhanced by this compound.

Experimental Workflow for a this compound Behavioral Study

Behavioral_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 Handling & Habituation (3-5 days) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Prepare this compound/Vehicle Solution A3->B1 Begin Experiment B2 Administer Drug (e.g., i.p., 30 min pre-test) B1->B2 B3 Behavioral Testing (e.g., NOR, MWM) B2->B3 B4 Record Data via Video Tracking B3->B4 C1 Score Behavior (Blinded to treatment) B4->C1 Compile Data C2 Statistical Analysis (e.g., ANOVA, t-test) C1->C2 C3 Interpret Results & Draw Conclusions C2->C3

Caption: General workflow for a behavioral study with this compound.

References

Validation & Comparative

Validating the Selectivity of VU-29 for mGlu5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the positive allosteric modulator (PAM) VU-29, focusing on its selectivity for the metabotropic glutamate receptor 5 (mGlu5) over other mGluR subtypes. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.

Quantitative Comparison of this compound Activity at mGluR Subtypes

This compound is characterized as a potent and selective positive allosteric modulator of mGlu5. While extensive quantitative data for its activity across all mGluR subtypes in a single study is limited, the available data robustly supports its selectivity for mGlu5.

Receptor SubtypeParameterValue (nM)SpeciesReference
mGlu5 EC50 9Rat[1]
mGlu5 Ki 244Rat[1]
mGlu1ActivityStated to be selective over mGlu1-[2]
mGlu2ActivityStated to be selective over mGlu2-[2]
Other mGluRsActivityNo potentiation observed at other mGluRs at a concentration of 30 µM-

Note: EC50 (half-maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response. Ki (inhibition constant) represents the affinity of a ligand for a receptor. A lower value for both parameters indicates higher potency or affinity. The lack of quantitative values for other mGluRs in readily available literature highlights a data gap, though qualitative statements confirm high selectivity.

Experimental Protocol: Validating Selectivity via Fluorescence-Based Calcium Mobilization Assay

To determine the selectivity of a compound like this compound, a common and effective method is the fluorescence-based calcium mobilization assay. This assay measures the potentiation of an agonist-induced increase in intracellular calcium levels in cells expressing the target receptor.

Objective: To quantify the positive allosteric modulatory activity of this compound at mGlu5 and assess its activity at other mGluR subtypes.

Materials:

  • HEK293 cells stably expressing individual rat mGluR subtypes (mGluR1, mGluR2, mGluR3, mGluR4, mGluR5, mGluR6, mGluR7, mGluR8).

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid.

  • This compound.

  • mGluR agonists (e.g., Glutamate, Quisqualate).

  • 384-well black-walled, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the HEK293 cells expressing each mGluR subtype into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), a non-ionic surfactant (e.g., 0.04% Pluronic F-127), and an organic anion transport inhibitor (e.g., 2.5 mM probenecid) in the assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark to allow for dye loading into the cells.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Using the fluorescence plate reader's liquid handler, add the desired concentrations of this compound to the appropriate wells. For selectivity testing, a high concentration (e.g., 10-30 µM) is often used for the non-target receptors.

    • Incubate the plates at room temperature for 10-15 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the mGluR agonist at a concentration that elicits a submaximal response (EC20), which is the concentration that produces 20% of the maximal effect. This allows for the potentiation by a PAM to be observed.

    • Place the assay plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the EC20 concentration of the agonist to all wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes). The fluorescence signal will increase as intracellular calcium levels rise upon receptor activation.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • For mGlu5, plot the ΔF against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

    • For the other mGluR subtypes, compare the response in the presence of this compound to the response with the agonist alone. A lack of a significant increase in the fluorescence signal indicates no positive allosteric modulation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

G Experimental Workflow for this compound Selectivity Profiling cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_plating Seed HEK293 cells expressing individual mGluR subtypes into 384-well plates incubation1 Incubate overnight cell_plating->incubation1 dye_loading Load cells with a calcium-sensitive fluorescent dye incubation1->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition agonist_stimulation Stimulate with an EC20 concentration of an mGluR agonist compound_addition->agonist_stimulation fluorescence_measurement Measure fluorescence intensity over time agonist_stimulation->fluorescence_measurement data_analysis Calculate dose-response curves and determine EC50/activity fluorescence_measurement->data_analysis

Caption: Workflow for determining this compound selectivity.

G Simplified mGlu5 Signaling Pathway Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq11 Gq/11 Protein mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Cellular Responses Ca_release->Downstream Initiates

Caption: mGlu5 receptor signaling cascade.

References

A Comparative Guide to VU-29 and MPEP: Modulating the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) is critical for advancing neuroscience research and therapeutic strategies. This guide provides an objective comparison of VU-29, a positive allosteric modulator (PAM), and MPEP, a negative allosteric modulator (NAM), supported by experimental data and detailed protocols.

The mGlu5 receptor, a G-protein coupled receptor, plays a pivotal role in regulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a key target for drug discovery. Allosteric modulators offer a sophisticated approach to targeting mGlu5, as they bind to a site distinct from the endogenous ligand (glutamate) binding site, allowing for a more subtle and potentially safer modulation of receptor activity.

This guide delves into the pharmacological and functional characteristics of this compound and MPEP, offering a clear comparison of their opposing effects on mGlu5.

Quantitative Comparison of this compound and MPEP

The following table summarizes the key pharmacological parameters for this compound and MPEP, providing a quantitative basis for their comparison. These values represent the concentration of the compound required to elicit a specific biological response and are crucial indicators of their potency and binding affinity.

ParameterThis compound (mGlu5 PAM)MPEP (mGlu5 NAM)Description
EC50 9 nM[1][2][3][4]N/AThe concentration of the modulator that produces 50% of its maximal positive effect (potentiation).
IC50 N/A36 nM[5][6]The concentration of the modulator that inhibits 50% of the response to an agonist.
Ki 244 nM[1][2]~35 nM[7]The inhibition constant, representing the binding affinity of the modulator to the receptor.

Mechanism of Action: A Tale of Two Modulators

This compound and MPEP, despite both targeting the mGlu5 receptor, exert opposing effects due to their distinct mechanisms of action as a PAM and a NAM, respectively.

This compound , as a positive allosteric modulator, binds to an allosteric site on the mGlu5 receptor, believed to be the same site as MPEP[1][2][7]. This binding event does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This potentiation leads to an increased intracellular signaling cascade upon glutamate binding.

MPEP (2-Methyl-6-(phenylethynyl)pyridine), in contrast, is a non-competitive negative allosteric modulator[5]. It binds to a distinct allosteric site on the mGlu5 receptor, thereby reducing the ability of glutamate to activate the receptor. This results in a dampening of the downstream signaling pathways. It is important to note that while highly selective for mGlu5, MPEP has been shown to have off-target effects, including weak NMDA receptor antagonism at higher concentrations[8].

Signaling Pathways of mGlu5 Modulation

The binding of this compound or MPEP to the mGlu5 receptor ultimately influences the same downstream signaling cascades, albeit in opposite directions. The canonical pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate a cascade of intracellular signaling that modulates neuronal function.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds Gq11 Gq/11 mGlu5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Fig. 1: Simplified mGlu5 signaling pathway.

Comparative Experimental Workflow: PAM vs. NAM

The functional effects of this compound and MPEP are typically assessed using in vitro assays such as calcium mobilization. The following diagram illustrates the conceptual workflow for comparing the activity of a PAM and a NAM.

PAM_vs_NAM_Workflow cluster_setup Experimental Setup cluster_pam PAM (this compound) Arm cluster_nam NAM (MPEP) Arm Cells Cells Expressing mGlu5 Receptor Dye Load with Ca2+ Indicator Dye Cells->Dye Add_PAM Add this compound Dye->Add_PAM Add_NAM Add MPEP Dye->Add_NAM Add_Glu_PAM Add Glutamate (EC20) Add_PAM->Add_Glu_PAM Measure_PAM Measure Ca2+ Signal (Potentiated Response) Add_Glu_PAM->Measure_PAM Add_Glu_NAM Add Glutamate (EC80) Add_NAM->Add_Glu_NAM Measure_NAM Measure Ca2+ Signal (Inhibited Response) Add_Glu_NAM->Measure_NAM

Fig. 2: Comparative workflow for PAM and NAM assays.

Logical Relationship of Effects

The opposing actions of this compound and MPEP on mGlu5 receptor activity can be summarized by their impact on the glutamate concentration-response curve.

Logical_Relationship cluster_pam_effect PAM Effect cluster_nam_effect NAM Effect mGlu5 mGlu5 Receptor Activity Left_Shift Leftward Shift in Glutamate EC50 mGlu5->Left_Shift Decrease_Max Decrease in Glutamate Emax mGlu5->Decrease_Max VU29 This compound Potentiation Potentiation VU29->Potentiation Potentiation->mGlu5 MPEP MPEP Inhibition Inhibition MPEP->Inhibition Inhibition->mGlu5

Fig. 3: Logical relationship of this compound and MPEP effects.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of standard protocols for calcium mobilization and radioligand binding assays used to characterize mGlu5 modulators.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following receptor activation.

  • Cell Culture: Plate cells stably or transiently expressing the mGlu5 receptor in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate the plate at 37°C for 1 hour.

  • Compound Addition:

    • For PAMs (this compound): Add varying concentrations of this compound to the wells and incubate for a predetermined time. Then, add a sub-maximal concentration (EC20) of glutamate.

    • For NAMs (MPEP): Add varying concentrations of MPEP to the wells and incubate. Then, add a concentration of glutamate that elicits a near-maximal response (EC80).

  • Signal Detection: Measure the fluorescence intensity before and after the addition of glutamate using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. For PAMs, calculate the potentiation as a percentage of the response to the EC20 of glutamate alone. For NAMs, calculate the percentage of inhibition of the maximal glutamate response.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the receptor.

  • Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing the mGlu5 receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand that binds to the allosteric site (e.g., [3H]MPEP), and varying concentrations of the unlabeled test compound (this compound or MPEP).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound and MPEP represent two sides of the same coin in the modulation of the mGlu5 receptor. As a PAM, this compound enhances the receptor's function, offering a potential therapeutic avenue for conditions associated with mGlu5 hypofunction. Conversely, MPEP, as a NAM, diminishes receptor activity, which may be beneficial in disorders characterized by mGlu5 hyperactivity. The detailed comparison and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of mGlu5 signaling and developing novel therapeutics targeting this critical receptor.

References

In Vitro Assays for Confirming VU-29's Positive Allosteric Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of in vitro assays used to confirm and characterize the positive allosteric modulator (PAM) activity of VU-29 on the metabotropic glutamate receptor 5 (mGluR5). The performance of this compound is compared with other notable mGluR5 PAMs, namely CDPPB and ADX-47273, with supporting experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals working on GPCRs and allosteric modulation.

Comparative Analysis of mGluR5 Positive Allosteric Modulators

The positive allosteric modulation of mGluR5 by this compound and other compounds is typically quantified through a series of in vitro functional and binding assays. These assays determine the potency and efficacy of the PAMs in enhancing the receptor's response to an orthosteric agonist, such as glutamate or DHPG. The data presented below summarizes the key pharmacological parameters for this compound and its comparators.

CompoundAssay TypeParameterValueSpeciesReference
This compound Calcium MobilizationEC509 nMRat[1][2][3]
Radioligand Binding ([3H]methoxyPEPy)Ki244 nMRat[1][4][5]
CDPPB Calcium MobilizationEC50~27 nMHuman[6]
Radioligand Binding ([3H]methoxyPEPy)Competes for binding-Human[6][7]
ADX-47273 Calcium MobilizationEC500.17 µM (170 nM)Rat[8][9][10][11]
Radioligand Binding ([3H]MPEP)Ki4.3 µMRat[10]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and other mGluR5 PAMs, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to measure their activity.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR5 mGluR5 Gq Gq mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP1 IP1 IP3->IP1 Metabolizes to IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release IP3R->Ca_release Induces Glutamate Glutamate (Orthosteric Agonist) Glutamate->mGluR5 Binds VU29 This compound (PAM) VU29->mGluR5 Binds to allosteric site

Caption: mGluR5 Gq signaling pathway.

Calcium_Mobilization_Workflow start Start plate_cells Plate HEK293 cells expressing mGluR5 start->plate_cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading wash Wash cells to remove excess dye dye_loading->wash add_pam Add this compound or comparator PAM wash->add_pam add_agonist Add EC20 concentration of glutamate add_pam->add_agonist measure_fluorescence Measure fluorescence intensity (kinetic read) add_agonist->measure_fluorescence analyze Analyze data to determine EC50 for potentiation measure_fluorescence->analyze end End analyze->end

Caption: Calcium mobilization assay workflow.

IP1_Accumulation_Workflow start Start plate_cells Plate cells expressing mGluR5 start->plate_cells add_compounds Add this compound/comparator and glutamate in the presence of LiCl plate_cells->add_compounds incubate Incubate to allow IP1 accumulation add_compounds->incubate lyse_cells Lyse cells incubate->lyse_cells detect_ip1 Detect IP1 using HTRF assay (competitive immunoassay) lyse_cells->detect_ip1 analyze Analyze data and calculate EC50 detect_ip1->analyze end End analyze->end

Caption: IP1 accumulation assay workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like mGluR5.

Materials:

  • HEK293 cells stably expressing rat or human mGluR5.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound and other test compounds.

  • Glutamate or DHPG (orthosteric agonist).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the mGluR5-expressing HEK293 cells into black-walled, clear-bottom microplates at a density that will form a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to the cells.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake.

  • Washing: Gently wash the cells with assay buffer to remove any excess dye.

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Add varying concentrations of the PAM (e.g., this compound) to the wells and incubate for a predetermined time (e.g., 2-5 minutes).

    • Add a sub-maximal (EC20) concentration of the orthosteric agonist (e.g., glutamate).

    • Immediately begin measuring the fluorescence intensity kinetically for a set period (e.g., 90-120 seconds).

  • Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is measured. The potentiation by the PAM is determined by the fold-shift in the agonist's EC50 or by constructing a concentration-response curve for the PAM in the presence of a fixed concentration of the agonist.

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream product of the PLC signaling pathway, which is more stable than IP3.

Materials:

  • HEK293 cells expressing mGluR5.

  • Stimulation buffer containing 10 mM lithium chloride (LiCl) to inhibit IP1 degradation.

  • This compound and other test compounds.

  • Glutamate.

  • IP-One HTRF assay kit (containing IP1-d2 and anti-IP1-cryptate).

  • White 384-well microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Plate cells in a white microplate and incubate overnight.

  • Compound Addition: On the day of the assay, add varying concentrations of the PAM (e.g., this compound) followed by the orthosteric agonist (glutamate) in the stimulation buffer containing LiCl.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow for the accumulation of IP1.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the manufacturer's protocol.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. A standard curve is used to determine the concentration of IP1, and the data is then used to calculate the EC50 of the PAM's potentiation.

Radioligand Binding Assay

This assay is used to determine if a PAM binds to a known allosteric site on the receptor, such as the MPEP binding site on mGluR5.

Materials:

  • Membranes prepared from HEK293 cells expressing mGluR5.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand, such as [3H]methoxyPEPy or [3H]MPEP.

  • Unlabeled MPEP for determining non-specific binding.

  • This compound and other test compounds.

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, various concentrations of the test compound (e.g., this compound), and a fixed concentration of the radioligand.

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The ability of the test compound to displace the radioligand is measured. The data is used to calculate the inhibitory constant (Ki), which indicates the affinity of the compound for the radioligand binding site.[12][13][14][15]

References

VU-29: A Superior Approach to mGlu5 Receptor Modulation Over Orthosteric Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of targeting metabotropic glutamate receptor 5 (mGlu5) is critical for developing novel therapeutics for neurological and psychiatric disorders. While orthosteric agonists have been historically explored, positive allosteric modulators (PAMs) like VU-29 offer significant advantages, promising enhanced specificity and a wider therapeutic window. This guide provides an objective comparison of this compound and orthosteric mGlu5 agonists, supported by experimental data, detailed protocols, and pathway visualizations.

Positive allosteric modulators represent a sophisticated strategy for modulating G-protein coupled receptors (GPCRs) like mGlu5. Unlike orthosteric agonists that directly activate the receptor by binding to the same site as the endogenous ligand glutamate, PAMs bind to a distinct allosteric site.[1][2] This fundamental difference in the mechanism of action underpins the key advantages of compounds like this compound. PAMs do not activate the receptor on their own; instead, they enhance the receptor's response to the endogenous agonist, glutamate.[3][4][5] This preserves the natural spatial and temporal patterns of neuronal signaling, offering a more subtle and physiologically relevant modulation.[1][5]

Key Advantages of this compound, an mGlu5 PAM

The primary advantages of utilizing a PAM such as this compound over a conventional orthosteric mGlu5 agonist include:

  • Enhanced Specificity and Reduced Off-Target Effects: Allosteric binding sites are generally less conserved across receptor subtypes compared to the highly conserved orthosteric binding site for glutamate.[2] This allows for the development of highly selective PAMs like this compound, minimizing the risk of activating other mGlu receptor subtypes and causing unwanted side effects.

  • Preservation of Physiological Signaling Patterns: By potentiating the effects of endogenous glutamate, this compound respects the brain's natural signaling dynamics.[1] Orthosteric agonists, in contrast, can lead to indiscriminate and prolonged receptor activation, potentially causing receptor desensitization, neurotoxicity, and seizure activity.[1][5]

  • Biased Agonism for Targeted Therapeutic Effects: this compound and other PAMs can exhibit "biased agonism," meaning they can preferentially modulate specific downstream signaling pathways over others.[1][2] This offers the exciting possibility of tailoring drug effects to be therapeutic while avoiding pathways that lead to adverse events. For instance, this compound has been shown to enhance hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory, without potentiating N-methyl-D-aspartate receptor (NMDAR) currents, a mechanism that can be associated with excitotoxicity.[6][7] This biased signaling profile suggests this compound could have cognitive-enhancing effects with a reduced risk of the adverse effects seen with some non-biased mGlu5 activators.[5][7]

  • Improved Safety Profile: The dependence on the endogenous agonist provides a built-in safety mechanism. The modulatory effect of a PAM is limited by the amount of glutamate present, preventing over-activation of the receptor.[5] This contrasts with orthosteric agonists, which can activate the receptor to its maximum capacity, increasing the risk of adverse effects.[5]

Comparative Data: this compound vs. Orthosteric Agonists

The following tables summarize quantitative data from in vitro studies, highlighting the distinct pharmacological profiles of this compound and representative orthosteric mGlu5 agonists.

Table 1: In Vitro Potency and Efficacy at mGlu5

CompoundClassAssay TypeEC50 / IC50Emax (% of Glutamate)Reference
This compound PAMCa2+ mobilization (in presence of EC20 glutamate)9 nMN/A (potentiator)[7]
(S)-DHPG Orthosteric AgonistCa2+ mobilization~3 µM100%[1]
Quisqualate Orthosteric AgonistIP1 accumulation~70 nM100%[8]
Glutamate Endogenous Orthosteric AgonistCa2+ mobilization~4 µM100%[8]

Table 2: Allosteric Parameters of this compound

ParameterValueDescriptionReference
pKB ~8.05Negative logarithm of the equilibrium dissociation constant, indicating binding affinity.[1]
logβ ~1.18 (with DHPG)Logarithm of the efficacy modulation factor, quantifying the degree of potentiation.[1]

Signaling Pathways: Orthosteric vs. Allosteric Activation

The activation of mGlu5 receptors by either orthosteric agonists or the potentiation by PAMs like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK1/2) pathway can also be activated.

mGlu5_Signaling_Pathway cluster_orthosteric Orthosteric Agonist Activation cluster_allosteric Allosteric Modulation (this compound) cluster_downstream Downstream Signaling Orthosteric Agonist Orthosteric Agonist mGlu5 Receptor mGlu5 Receptor Orthosteric Agonist->mGlu5 Receptor Binds to orthosteric site Gaq11 Gαq/11 mGlu5 Receptor->Gaq11 This compound (PAM) This compound (PAM) mGlu5 Receptor_pam mGlu5 Receptor This compound (PAM)->mGlu5 Receptor_pam Binds to allosteric site mGlu5 Receptor_pam->Gaq11 Glutamate Glutamate Glutamate->mGlu5 Receptor_pam Binds to orthosteric site PLC Phospholipase C Gaq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Intracellular Ca2+ release IP3->Ca2 Triggers PKC Protein Kinase C DAG->PKC Activates ERK ERK1/2 Activation Ca2->ERK PKC->ERK Leads to

Caption: mGlu5 signaling by orthosteric agonists and this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mGlu5 modulators.

Intracellular Calcium (Ca2+) Mobilization Assay

This assay is a primary method for assessing the activity of mGlu5 modulators.

Objective: To measure the increase in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293A) cells stably expressing the mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.[9]

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[10]

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.[11]

  • Compound Addition: For PAM activity, a sub-maximal (EC20) concentration of an orthosteric agonist (e.g., glutamate or DHPG) is added simultaneously with or shortly after the addition of the test compound (e.g., this compound).[1][11] For agonist activity, the compound is added alone.

  • Fluorescence Measurement: Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometric imaging plate reader (FLIPR) or a FlexStation.[10][11] Data is typically collected for 2-3 minutes following compound addition.

  • Data Analysis: The peak fluorescence response is normalized to the maximal response induced by a saturating concentration of a reference agonist. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Calcium_Mobilization_Workflow start Start culture Culture HEK293-mGlu5 cells start->culture plate Plate cells in 96-well plates culture->plate dye Load cells with Ca2+ sensitive dye plate->dye add_compounds Add test compounds (e.g., this compound) +/- agonist dye->add_compounds measure Measure fluorescence changes add_compounds->measure analyze Analyze data and calculate EC50 measure->analyze end End analyze->end

Caption: Workflow for an intracellular calcium mobilization assay.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more integrated measure of Gαq/11 pathway activation over a longer time course.

Objective: To quantify the accumulation of IP1, a downstream metabolite of IP3, as a measure of PLC activation.

Methodology:

  • Cell Culture and Plating: Similar to the Ca2+ mobilization assay, HEK293-mGlu5 cells are cultured and plated in 96-well plates.

  • Stimulation: The culture medium is replaced with a stimulation buffer containing the test compounds and lithium chloride (LiCl), which inhibits the degradation of IP1. Cells are incubated for a defined period, typically 30-60 minutes, at 37°C.[8] To specifically measure allosteric agonist activity, glutamic pyruvic transaminase (GPT) may be added to remove any ambient glutamate.[1][12]

  • Cell Lysis and Detection: Following incubation, cells are lysed, and the concentration of IP1 in the lysate is determined using a competitive immunoassay, often based on Homogeneous Time-Resolved Fluorescence (HTRF).

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1. Concentration-response curves are generated, and EC50 values are calculated.

Conclusion

The pharmacological profile of this compound as a positive allosteric modulator of mGlu5 offers distinct and compelling advantages over traditional orthosteric agonists. Its ability to fine-tune endogenous glutamatergic signaling, coupled with the potential for biased agonism, provides a pathway to develop more selective and safer therapeutics for a range of CNS disorders. The experimental data and methodologies presented here underscore the importance of a nuanced understanding of mGlu5 pharmacology for the successful development of next-generation neurological drugs.

References

Unraveling the Intricacies of mGlu5 Modulation: A Comparative Analysis of VU-29 and Genetic Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of metabotropic glutamate receptor 5 (mGlu5) modulation is paramount for advancing novel therapeutics for neurological and psychiatric disorders. This guide provides a comprehensive cross-validation of the pharmacological effects of the mGlu5 positive allosteric modulator (PAM), VU-29, with findings from genetic models of mGlu5 manipulation. By juxtaposing these approaches, we aim to offer a clearer understanding of the on-target effects of mGlu5 potentiation and the signaling pathways that govern them.

This comparative guide synthesizes electrophysiological and behavioral data, presenting a clear, data-driven comparison. Detailed experimental protocols are provided to ensure reproducibility, and key signaling pathways are visualized to facilitate a deeper understanding of the underlying molecular mechanisms.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound and genetic mGlu5 modulation on synaptic plasticity.

Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Wild-Type vs. mGlu5 Knockout Mice

ParameterConditionGenotypeResultReference
fEPSP Slope (% of baseline)Threshold Burst Stimulation (TBS)Wild-Type115 ± 6%
fEPSP Slope (% of baseline)TBS + this compound (500 nM)Wild-Type152 ± 8%
fEPSP Slope (% of baseline)TBSmGlu5-CA1-KONo significant potentiation
fEPSP Slope (% of baseline)TBS + this compoundmGlu5-CA1-KONo significant potentiation

Table 2: Pharmacological Profile of this compound

ParameterValueReference
EC50 at mGlu59 nM
SelectivityNo potentiation of mGlu1, mGlu2, or mGlu4 at 1 µM

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for accurate interpretation and replication of the findings.

In Vitro Electrophysiology: Hippocampal Slice Recordings

This protocol is fundamental to assessing the effects of this compound and genetic modifications on synaptic plasticity, specifically Long-Term Potentiation (LTP).

1. Animal Models:

  • Wild-Type: C57BL/6J mice are commonly used as a baseline.

  • Genetic Model: Mice with a conditional knockout of the Grm5 gene (encoding mGlu5) specifically in CA1 pyramidal neurons (mGlu5-CA1-KO) are generated by crossing Grm5-floxed mice with a line expressing Cre recombinase under the CaMKIIα promoter.

2. Hippocampal Slice Preparation:

  • Mice (typically 6-8 weeks old) are anesthetized and decapitated.

  • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

  • Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

  • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass micropipette filled with aCSF.

  • Synaptic responses are evoked by stimulating the Schaffer collateral pathway with a bipolar stimulating electrode.

4. LTP Induction and Drug Application:

  • A stable baseline of fEPSPs is recorded for at least 20 minutes.

  • LTP is induced using a theta-burst stimulation (TBS) protocol.

  • For pharmacological studies, this compound (typically 500 nM) is bath-applied for a specified period before and during LTP induction.

5. Data Analysis:

  • The slope of the fEPSP is measured and expressed as a percentage of the pre-LTP baseline.

  • Statistical comparisons are made between different experimental groups (e.g., wild-type vs. knockout, with and without this compound).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

mGlu5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds VU29 This compound (PAM) VU29->mGlu5 Potentiates Gq Gαq mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Endocannabinoid_synthesis Endocannabinoid Synthesis (e.g., 2-AG) Ca2_release->Endocannabinoid_synthesis Stimulates Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_procedure Procedure cluster_analysis Data Analysis WT Wild-Type Mice Vehicle_WT Vehicle WT->Vehicle_WT VU29_WT This compound WT->VU29_WT KO mGlu5-CA1-KO Mice Vehicle_KO Vehicle KO->Vehicle_KO VU29_KO This compound KO->VU29_KO Slices Hippocampal Slice Preparation Vehicle_WT->Slices VU29_WT->Slices Vehicle_KO->Slices VU29_KO->Slices Recording Electrophysiological Recording (fEPSP) Slices->Recording LTP LTP Induction (TBS) Recording->LTP Analysis Comparison of fEPSP Potentiation LTP->Analysis

A Comparative Guide to the Potency and Efficacy of VU-29 in Modulating mGlu5 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of VU-29, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5), with other alternative modulators. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for their studies.

Introduction to this compound and mGlu5 Modulation

This compound is a potent and selective positive allosteric modulator of the mGlu5 receptor.[1][2] It binds to the same allosteric site as MPEP, a well-known mGlu5 negative allosteric modulator (NAM).[1] The mGlu5 receptor, a G protein-coupled receptor (GPCR), is a key player in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. PAMs like this compound do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.

Quantitative Comparison of this compound and Alternative mGlu5 PAMs

The potency and efficacy of this compound and other mGlu5 PAMs have been evaluated in various cell lines, primarily through intracellular calcium mobilization and ERK1/2 phosphorylation assays. The following tables summarize the available quantitative data.

Compound Cell Line Assay Type Potency (EC50) Efficacy (% of Glutamate Max Response) Reference
This compound Rat mGlu5 expressing cellsCa2+ Mobilization9 nMPotentiates threshold glutamate response[1][2]
This compound HEK293A-mGlu5-low cellsIP1 accumulation-Biased toward IP1 over iCa2+ mobilization[3]
CDPPB CHO cells (human mGlu5)Ca2+ Mobilization27 nM>7-fold potentiation of threshold glutamate response[3]
CDPPB CHO cells (human mGlu5)Ca2+ Mobilization10 nM-
CDPPB CHO cells (rat mGlu5)Ca2+ Mobilization20 nM-
VU0092273 mGlu5 expressing cellsCa2+ Mobilization35 ± 5 nMPotentiates EC20 glutamate response[4]
VU0360172 mGlu5 expressing cellsCa2+ Mobilization13 ± 2 nMPotentiates EC20 glutamate response[4]

Note: Efficacy data is often reported as the fold-shift of the agonist dose-response curve or the potentiation of a sub-maximal agonist concentration, making direct percentage comparisons challenging across different studies.

In Vitro Selectivity of this compound

This compound demonstrates high selectivity for the mGlu5 receptor over other metabotropic glutamate receptors.

Receptor Subtype Potency (EC50) Selectivity vs. mGlu5 Reference
mGlu5 (rat) 9 nM-[1][2]
mGlu1 557 nM>60-fold[1]
mGlu2 1.51 µM>160-fold[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Intracellular Calcium Mobilization Assay

This protocol is designed to measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line expressing the mGlu5 receptor (e.g., CHO-K1 or HEK293).

Materials:

  • CHO-K1 or HEK293 cells stably expressing rat or human mGlu5 receptor

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS, penicillin/streptomycin

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4

  • FLIPR Calcium 6 Assay Kit (Molecular Devices) or equivalent calcium-sensitive dye (e.g., Fluo-4 AM)

  • This compound and other test compounds

  • L-Glutamate

  • 384-well black-walled, clear-bottom microplates

  • FLIPR Tetra® or a similar fluorescence imaging plate reader

Procedure:

  • Cell Plating: Seed the mGlu5-expressing cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and other PAMs in assay buffer. Also, prepare a stock solution of L-glutamate.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the PAMs (e.g., this compound) at various concentrations to the wells and incubate for a predefined period (e.g., 2-15 minutes).

    • Add a sub-maximal (EC20) concentration of L-glutamate to the wells.

    • Measure the fluorescence signal for 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the EC50 of this compound by plotting the potentiation of the glutamate response against the concentration of this compound.

ERK1/2 Phosphorylation Assay

This protocol measures the effect of this compound on glutamate-induced phosphorylation of ERK1/2, a downstream signaling event of mGlu5 activation.

Materials:

  • mGlu5-expressing cells (e.g., HEK293)

  • Serum-free cell culture medium

  • This compound and L-Glutamate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Starvation: Plate cells and grow to 80-90% confluency. Before the experiment, starve the cells in serum-free medium for 4-12 hours to reduce basal ERK1/2 phosphorylation.

  • Compound Treatment: Treat the starved cells with this compound for a specified time, followed by stimulation with L-glutamate for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

    • Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mGlu5 signaling pathway and the experimental workflow for evaluating this compound.

mGlu5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Glutamate Glutamate mGlu5 mGlu5 Receptor Glutamate->mGlu5 Binds to orthosteric site VU29 This compound (PAM) VU29->mGlu5 Binds to allosteric site Gq Gαq mGlu5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates ERK ERK1/2 Phosphorylation PKC->ERK Cellular_Response Cellular Response (e.g., Synaptic Plasticity) ERK->Cellular_Response

Caption: mGlu5 receptor signaling pathway activated by glutamate and potentiated by this compound.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Seed mGlu5-expressing cells (e.g., CHO-K1, HEK293) in 384-well plates incubate Incubate overnight start->incubate dye_load Load cells with calcium-sensitive dye incubate->dye_load add_pam Add this compound (or other PAMs) at various concentrations dye_load->add_pam add_agonist Add EC20 concentration of Glutamate add_pam->add_agonist read_fluorescence Measure fluorescence change (FLIPR) add_agonist->read_fluorescence plot_data Plot fluorescence response vs. PAM concentration read_fluorescence->plot_data calc_ec50 Calculate EC50 and Emax values plot_data->calc_ec50 compare Compare potency and efficacy of different PAMs calc_ec50->compare

Caption: Workflow for evaluating this compound potency using an intracellular calcium mobilization assay.

Conclusion

This compound is a highly potent and selective positive allosteric modulator of the mGlu5 receptor. Its ability to potentiate glutamate-induced signaling makes it a valuable tool for studying the physiological and pathological roles of mGlu5. The provided data and experimental protocols offer a framework for researchers to compare this compound with other mGlu5 modulators and to design further investigations into its therapeutic potential. The choice of cell line and assay readout can influence the observed potency and efficacy, highlighting the importance of standardized and well-characterized experimental systems.

References

VU-29: A Case Study in Biased Agonism at the mGlu5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the positive allosteric modulator VU-29 reveals significant biased agonism at the metabotropic glutamate receptor 5 (mGlu5). This guide provides a comparative overview of this compound and other key mGlu5 modulators, supported by quantitative experimental data, detailed protocols, and signaling pathway visualizations to inform researchers and drug development professionals in the field of neuroscience.

The metabotropic glutamate receptor 5 (mGlu5), a Class C G-protein coupled receptor (GPCR), is a critical regulator of synaptic plasticity and neuronal excitability, making it a promising therapeutic target for a range of neurological and psychiatric disorders. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer a nuanced approach to modulating receptor function. This compound, a positive allosteric modulator (PAM) of mGlu5, has emerged as a key tool compound for studying the complexities of mGlu5 pharmacology. This guide delves into the phenomenon of biased agonism as exhibited by this compound, comparing its signaling profile to other notable mGlu5 allosteric modulators.

Evidence of Biased Agonism

Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. While initially characterized as a "pure" PAM in assays measuring Gq-mediated intracellular calcium (iCa2+) mobilization, subsequent research has demonstrated that this compound exhibits significant agonist activity, or "ago-PAM" behavior, in assays measuring the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] This disparity in activity between the Gq/11 and ERK1/2 pathways is the hallmark of biased agonism.

In contrast, the endogenous agonist glutamate demonstrates a higher intrinsic efficacy for iCa2+ mobilization over ERK1/2 phosphorylation.[2][3] This highlights the unique signaling texture that biased allosteric modulators like this compound can impart on the mGlu5 receptor.

Comparative Analysis of mGlu5 Allosteric Modulators

To provide a clear perspective on the biased signaling profile of this compound, this guide presents a quantitative comparison with other well-characterized mGlu5 allosteric modulators: CDPPB and VU0409551. The data, summarized from key literature, quantifies the potency (pEC50) and efficacy (Emax) of these compounds across intracellular calcium mobilization and ERK1/2 phosphorylation pathways in HEK293A cells stably expressing the rat mGlu5 receptor.

Table 1: Comparative Pharmacology of mGlu5 Allosteric Modulators at Gq/11 and ERK1/2 Signaling Pathways

CompoundAssaypEC50 (M)Emax (% DHPG)Log Bias (vs. iCa2+)
This compound iCa2+ Mobilization5.4 ± 0.146 ± 3-
pERK1/26.4 ± 0.1129 ± 101.3
CDPPB iCa2+ Mobilization6.0 ± 0.148 ± 3-
pERK1/26.9 ± 0.1126 ± 81.2
VU0409551 iCa2+ MobilizationNo Agonist Activity--
pERK1/26.8 ± 0.1100 ± 9N/A

Data is presented as mean ± SEM. Data extracted from Sengmany et al., 2017. Emax is normalized to the maximal response of the orthosteric agonist DHPG. Log Bias is calculated relative to the iCa2+ mobilization pathway.

Signaling Pathways and Biased Agonism Framework

To visually represent the concepts discussed, the following diagrams illustrate the mGlu5 signaling pathways, the experimental workflow for assessing biased agonism, and the logical framework of this phenomenon.

mGlu5_Signaling_Pathways cluster_receptor mGlu5 Receptor cluster_gq Gq/11 Pathway cluster_erk ERK Pathway This compound This compound mGlu5 mGlu5 This compound->mGlu5 Binds to allosteric site Gq/11 Gq/11 mGlu5->Gq/11 Activates G-protein ind. G-protein independent pathway mGlu5->G-protein ind. Activates PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 Ca2+ Ca2+ IP3->Ca2+ MEK MEK G-protein ind.->MEK ERK1/2 ERK1/2 MEK->ERK1/2 pERK1/2 pERK1/2 ERK1/2->pERK1/2 Biased_Agonism_Workflow Start Start Cell Culture Culture HEK293 cells stably expressing mGlu5 Start->Cell Culture Assay 1 Gq/11 Pathway Assay (Ca2+ Mobilization) Cell Culture->Assay 1 Assay 2 ERK Pathway Assay (pERK1/2 Detection) Cell Culture->Assay 2 Data Analysis Calculate pEC50 and Emax for each pathway Assay 1->Data Analysis Assay 2->Data Analysis Bias Calculation Quantify biased agonism (e.g., Log Bias calculation) Data Analysis->Bias Calculation Conclusion Conclusion Bias Calculation->Conclusion Biased_Agonism_Logic Ligand This compound Receptor mGlu5 Receptor Ligand->Receptor Pathway A Gq/11 Pathway (Low Efficacy) Receptor->Pathway A Pathway B ERK Pathway (High Efficacy) Receptor->Pathway B Biased Agonism Biased Agonism Demonstrated Pathway A->Biased Agonism Pathway B->Biased Agonism

References

Safety Operating Guide

Navigating the Disposal of VU-29: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the research chemical VU-29 is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to minimize exposure risks.

Recommended PPE:

  • Gloves: Chemically resistant gloves, such as nitrile, are essential.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from potential spills.

All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any powders or aerosols.

This compound Waste Classification and Segregation

Proper identification and segregation of chemical waste are fundamental to safe disposal. Incorrectly mixed waste streams can lead to dangerous chemical reactions and non-compliant disposal.

  • Waste Classification: this compound, as a solid, should be classified as a non-halogenated organic solid waste. If dissolved in a solvent, the waste stream is determined by the solvent used (e.g., halogenated or non-halogenated solvent waste).

  • Segregation: Keep this compound waste separate from other incompatible waste streams. A dedicated and clearly labeled waste container should be used.

Do Not Mix this compound Waste With:

  • Acids and bases[1]

  • Oxidizing and reducing agents[1]

  • Aqueous waste[1]

  • Radioactive waste[1]

  • Biohazardous waste[1]

Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe disposal of this compound in both solid and liquid forms.

Solid Waste Disposal:

  • Container: Place dry, solid this compound powder into a clearly labeled, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[1]

  • Labeling: The container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Contaminated Materials: Any disposable items contaminated with this compound, such as gloves, pipette tips, and weighing papers, should be collected in a dedicated, labeled plastic bag or container for solid chemical waste.[1]

Liquid Waste Disposal (this compound Solutions):

  • Container: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste. For flammable solvents, institutional guidelines may require a grounded safety can.[1]

  • Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the solute ("this compound"), the solvent(s) used, and the approximate concentrations.[1]

  • Collection: Collect all rinsate from cleaning contaminated glassware as chemical waste.[2] Do not dispose of this compound solutions down the sanitary sewer.[3][4]

Decontamination and Documentation
  • Surface Decontamination: Any laboratory surfaces that come into contact with this compound should be decontaminated. Depending on the compound's solubility and the surface material, a suitable solvent like ethanol or isopropanol, followed by a soap and water wash, is generally effective.[1]

  • Documentation: Maintain meticulous records of the generated waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies.

General Laboratory Waste Disposal Principles

The disposal of any laboratory chemical should adhere to a clear plan formulated before any experimental work begins.[5] This ensures that all state and federal regulatory requirements are met and prevents the generation of unmanageable waste.[5] For any uncertainty, always contact your institution's EHS or a designated waste management authority.[3][6]

Data Presentation

As no specific quantitative data for this compound was found, the following table provides a general template for the kind of information that would be found in a chemical's SDS and is crucial for proper handling and disposal.

PropertyValueSignificance for Disposal
Chemical Name N-(1,3-Diphenyl-1H-pyrazolo-5-yl)-4-nitrobenzamide[7]Ensures accurate identification and labeling of waste.
Molecular Formula C22H16N4O3[7]Provides information on the elemental composition.
Molecular Weight 384.39 g/mol [7]Used for calculating concentrations in solutions for waste logs.
Physical State SolidDetermines whether it should be disposed of as solid or liquid waste.
Solubility Soluble in DMSO (100mM)[7]Informs the choice of solvent for decontamination and the appropriate liquid waste stream if in solution.
Stability Stable at ambient temperature for shipping.[7]Indicates if there are risks of degradation into more hazardous compounds under normal storage conditions.
Incompatibility Strong oxidizing agents, strong acids, strong basesCritical for waste segregation to prevent dangerous reactions in the waste container.
Toxicity Data (e.g., LD50) Not available in searched documents. Consult supplier SDS. Determines the level of hazard and dictates handling precautions.
Ecotoxicity Data Not available in searched documents. Consult supplier SDS. Informs about the environmental hazards and reinforces the prohibition of sewer disposal.

Experimental Protocols

No experimental protocols for the disposal of this compound were found. The procedures outlined above are based on general best practices for laboratory chemical waste management.

Mandatory Visualization

VU29_Disposal_Workflow cluster_prep Preparation & Assessment cluster_waste_type Determine Waste Form cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Steps A Identify this compound for Disposal B Consult Supplier SDS & Institutional EHS Guidelines A->B C Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C D Is the waste solid or liquid? C->D E Place in a labeled, sealed, chemically compatible container. D->E Solid G Use a labeled, leak-proof, shatter-resistant container. D->G Liquid F Include contaminated consumables (gloves, tips, etc.). E->F I Segregate from Incompatible Waste (Acids, Bases, Oxidizers) F->I H Identify solvent for correct waste stream (halogenated/non-halogenated). G->H H->I J Store in Designated Hazardous Waste Accumulation Area I->J K Arrange for Pickup by EHS or Licensed Waste Contractor J->K L Decontaminate Work Surfaces K->L M Document Waste in Logbook L->M

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Novel Compounds: A Protocol for VU-29

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of a new chemical entity, herein referred to as VU-29, into the laboratory environment necessitates a robust safety protocol to protect researchers and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support drug development professionals.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense when handling a novel compound with unknown toxicological properties. The level of PPE should be determined by a thorough risk assessment of the planned procedures.

Task / Operation Minimum Recommended PPE Enhanced Precautions (Based on Risk Assessment)
Handling Solids (e.g., weighing, preparing solutions) - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Chemical splash goggles or face shield- Chemical-resistant apron- Respiratory protection (e.g., N95 respirator for fine powders)
Handling Liquid Solutions - Standard laboratory coat- Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Face shield over goggles- Chemical-resistant apron or gown- Use of a fume hood for volatile solvents
Operations with Potential for Aerosol Generation (e.g., sonication, vortexing) - Standard laboratory coat- Face shield- Nitrile gloves (double-gloving recommended)- Use of a certified chemical fume hood or biological safety cabinet- Respiratory protection (e.g., elastomeric half-mask respirator with appropriate cartridges)
High-Concentration or Large-Scale Work - Chemical-resistant gown or coveralls- Face shield and chemical splash goggles- Heavy-duty chemical-resistant gloves- Supplied-air respirator- Full-body chemical protective suit

Standard Operating Procedure for Handling this compound

A systematic approach to handling ensures minimal exposure and prevents contamination.

I. Engineering Controls and Workspace Preparation
  • Ventilation: All manipulations of this compound, whether in solid or liquid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Workspace Demarcation: Designate a specific area for handling this compound. This area should be clearly labeled and kept clean and uncluttered.

  • Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and have been recently inspected. A spill kit appropriate for the chemicals being used must be available.

II. Personal Hygiene
  • Hand Washing: Wash hands thoroughly with soap and water before and after handling this compound, and after removing gloves.

  • No Personal Items: Do not bring food, drink, or personal items into the designated handling area.

  • Glove Technique: Practice proper glove donning and doffing techniques to avoid skin contact with contaminants.

III. Intra-Laboratory Transportation
  • Primary and Secondary Containment: When moving this compound between laboratories, use sealed, shatter-resistant primary containers. Place the primary container within a labeled, chemically resistant, and sealed secondary container.

Disposal Plan for this compound Waste

Proper waste management is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Stream Segregation and Collection Labeling Requirements
Solid Waste - Segregate from non-hazardous waste.- Collect in a dedicated, labeled, leak-proof container with a secure lid.- Includes contaminated gloves, weigh boats, and paper towels.- "Hazardous Waste"- "this compound Solid Waste"- Date of accumulation start- Principal Investigator's name and contact information
Liquid Waste - Segregate by solvent type (e.g., halogenated vs. non-halogenated).- Collect in a dedicated, labeled, shatter-resistant container with a screw cap.- Do not mix incompatible waste streams.- "Hazardous Waste"- "this compound Liquid Waste in [Solvent]"- Approximate concentrations of components- Date of accumulation start- Principal Investigator's name and contact information
Sharps Waste - Collect all contaminated needles, syringes, and razor blades in a designated sharps container.- "Hazardous Sharps Waste"- "Contains this compound"

Note: All waste containers must be kept closed except when adding waste. Arrangements for pickup and disposal should be made through the institution's EHS department.

Visualizing the Hazard Assessment and PPE Selection Workflow

The following diagram illustrates the logical steps for assessing the risks associated with a new chemical entity like this compound and selecting the appropriate level of personal protective equipment.

Hazard_Assessment_PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: New Chemical (this compound) gather_info Gather Available Data (Structure, Literature, Analogues) start->gather_info assess_phys Assess Physical Hazards (Flammability, Reactivity) gather_info->assess_phys assess_health Assess Health Hazards (Toxicity, Corrosivity, Sensitization) gather_info->assess_health determine_exposure Determine Potential Exposure Routes (Inhalation, Dermal, Ingestion) assess_phys->determine_exposure assess_health->determine_exposure select_ppe Select Base PPE (Lab Coat, Gloves, Safety Glasses) determine_exposure->select_ppe additional_ppe Determine Need for Additional PPE select_ppe->additional_ppe implement_controls Implement Engineering & Administrative Controls respiratory Respiratory Protection (Fume Hood, Respirator) additional_ppe->respiratory Inhalation Hazard body_face Enhanced Body/Face Protection (Apron, Face Shield) additional_ppe->body_face Splash/Contact Hazard respiratory->implement_controls body_face->implement_controls conduct_work Conduct Work Following SOP implement_controls->conduct_work

Caption: Workflow for Hazard Assessment and PPE Selection for a Novel Chemical.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU-29
Reactant of Route 2
Reactant of Route 2
VU-29

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。